3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
Description
Properties
IUPAC Name |
3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-3-4-1-5-6(2-4)8-5/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLRVVOMQKLKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on analogous structures and the fundamental reactivity of the 6-oxabicyclo[3.1.0]hexane core to present a thorough chemical profile. This guide includes a summary of its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its characteristic reactivity. Visual diagrams are provided to illustrate the proposed synthetic workflow and a key reaction pathway.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉BrO | [1][2] |
| Molar Mass | 177.04 g/mol | [1][2] |
| CAS Number | 2031260-82-7 | [1][2] |
| Appearance | Not available | |
| Melting Point | No data available | [2] |
| Boiling Point | No data available | [2] |
| Solubility | Not available | |
| SMILES Code | BrCC1CC2OC2C1 | [2] |
Safety Information: this compound is classified as a substance that causes skin and eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established methods for the synthesis of analogous 6-oxabicyclo[3.1.0]hexane derivatives and bicyclic ethers, a plausible synthetic route can be proposed. A common and effective method involves the epoxidation of an appropriate allylic alcohol, followed by an intramolecular reaction to form the bicyclic ether system.
A potential precursor for the synthesis is 4-(bromomethyl)cyclopent-2-en-1-ol. The synthesis could proceed via an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the bromide on an adjacent carbon following epoxidation of the double bond.
Below is a proposed workflow for this synthesis.
Caption: Proposed synthetic workflow for this compound.
Detailed Proposed Experimental Protocol
This protocol is a hypothetical procedure based on general methods for epoxidation and intramolecular etherification. Optimization of reaction conditions would be necessary.
Step 1: Epoxidation of 4-(bromomethyl)cyclopent-2-en-1-ol
-
Dissolve 4-(bromomethyl)cyclopent-2-en-1-ol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM to the cooled solution of the allylic alcohol. The addition should be done portion-wise or via a dropping funnel to control the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxy alcohol intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude epoxy alcohol intermediate in a polar aprotic solvent such as tetrahydrofuran (THF).
-
Add a mild base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by two primary functional groups: the epoxide ring and the bromomethyl group.
3.1. Reactivity of the 6-oxabicyclo[3.1.0]hexane Core: Epoxide Ring-Opening
The fused epoxide ring is strained and therefore susceptible to ring-opening reactions by various nucleophiles. This reaction is a cornerstone of epoxide chemistry and is expected to be a key feature of this molecule's reactivity. The regioselectivity of the ring-opening can be influenced by the reaction conditions (acidic or basic).
Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The nucleophile will then attack one of the carbon atoms of the epoxide. The regioselectivity of this attack depends on the substitution pattern of the epoxide carbons.
Caption: General acid-catalyzed ring-opening of the 6-oxabicyclo[3.1.0]hexane core.
3.2. Reactivity of the Bromomethyl Group
The bromomethyl group provides a reactive site for nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing for the introduction of a wide range of functional groups by reaction with various nucleophiles (e.g., azides, cyanides, amines, thiols). This functionality makes this compound a potentially useful building block in organic synthesis and medicinal chemistry for the construction of more complex molecules.
Potential Applications in Drug Development
While no specific biological activities or drug development applications have been reported for this compound, its structural motifs are present in various biologically active molecules. The rigid bicyclic core can serve as a scaffold to present substituents in a well-defined spatial orientation, which is a desirable feature in drug design. The presence of two reactive sites allows for diverse chemical modifications, making it a candidate for the synthesis of compound libraries for screening purposes. The 6-oxabicyclo[3.1.0]hexane moiety is a known structural component in some natural products and pharmacologically active compounds.
Conclusion
This compound is a bicyclic compound with a reactive epoxide and a bromomethyl group. While detailed experimental characterization is currently lacking in the scientific literature, its chemical behavior can be predicted based on the known reactivity of its constituent functional groups. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its chemical and biological properties. Its potential as a versatile building block in organic synthesis and medicinal chemistry warrants further exploration.
References
An In-depth Technical Guide to 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. This bicyclic ether is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antiepileptic drug Brivaracetam. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and synthetic methodologies, aiming to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Molecular Structure and Properties
This compound possesses a strained bicyclic system consisting of a cyclopentane ring fused to an epoxide. The presence of the bromomethyl substituent at the 3-position provides a reactive handle for further chemical transformations.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H9BrO | [1] |
| Molecular Weight | 177.04 g/mol | [1] |
| CAS Number | 2031260-82-7 | [1] |
| Appearance | Not available | |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| SMILES | BrCC1CC2OC2C1 | [2] |
Stereochemistry
The 6-oxabicyclo[3.1.0]hexane core contains multiple stereocenters. The relative stereochemistry of the substituents and the ring fusion is critical for its use in the stereoselective synthesis of pharmaceutical agents. The specific stereoisomer of this compound utilized in drug synthesis will dictate the stereochemistry of the final active pharmaceutical ingredient.
Synthesis and Reactivity
The primary significance of this compound lies in its role as a key synthetic intermediate. While a direct and detailed experimental protocol for its synthesis is not explicitly detailed in readily available literature, its formation can be inferred from synthetic routes leading to Brivaracetam. These routes often involve the formation of a related bicyclic lactone followed by ring-opening and modification.
A plausible synthetic approach involves the cyclization of a suitable precursor to form the 6-oxabicyclo[3.1.0]hexane ring system, followed by functionalization to introduce the bromomethyl group.
Caption: Plausible synthetic pathway to this compound.
The reactivity of this molecule is dominated by the presence of the electrophilic carbon of the bromomethyl group, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed in multi-step syntheses to introduce new carbon-carbon or carbon-heteroatom bonds.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is scarce in the public domain. However, based on the known spectra of the parent 6-oxabicyclo[3.1.0]hexane and related brominated organic molecules, the expected spectral characteristics can be predicted.
| Spectroscopic Data | Predicted/Expected Characteristics |
| ¹H NMR | Signals corresponding to the bicyclic ring protons and a characteristic signal for the bromomethyl (-CH₂Br) protons, likely in the range of 3.3-3.7 ppm. |
| ¹³C NMR | Signals for the carbons of the bicyclic core and a downfield signal for the carbon of the bromomethyl group. |
| IR Spectroscopy | C-H stretching and bending vibrations for the cycloalkane and epoxide rings. A characteristic C-Br stretching vibration is expected in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (177.04 for C6H9BrO) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). |
Role in Drug Development: The Brivaracetam Case
The most prominent application of this compound and its derivatives is in the synthesis of the antiepileptic drug Brivaracetam. In these synthetic routes, the bicyclic compound serves as a chiral building block to install the required stereochemistry in the final drug molecule.
The general workflow involves the reaction of a derivative of 6-oxabicyclo[3.1.0]hexane with other synthons to construct the core structure of Brivaracetam. The bromomethyl group acts as a key functional handle for C-C bond formation.
Caption: Role of this compound in Brivaracetam synthesis.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis and handling of this compound are limited. However, general procedures for reactions involving similar bicyclic epoxides and bromomethyl compounds can be adapted.
General Considerations for Handling:
-
Due to the presence of a reactive bromomethyl group, the compound should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The compound is likely to be incompatible with strong oxidizing agents and strong bases.
-
Storage should be in a cool, dry place, away from incompatible materials.
Conclusion
This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its significance is firmly established through its role in the synthesis of the important antiepileptic drug Brivaracetam. This guide has summarized the currently available information on its structure, properties, and applications. Further research to fully elucidate its spectroscopic properties and to develop robust, scalable synthetic protocols would be of significant benefit to the pharmaceutical and organic synthesis communities.
References
Spectroscopic Profile of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane (CAS No. 2031260-82-7), a bicyclic organic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data based on its structural features and known spectral data of related compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the characterization of this and similar molecules.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₉BrO
-
Molecular Weight: 177.04 g/mol
-
Structure:
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups (epoxide, bromoalkane, and bicyclic system) and comparison with spectroscopic data of analogous structures.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CH₂Br | 3.3 - 3.6 | Doublet of Doublets (dd) | ~10-12 (geminal), ~5-7 (vicinal) |
| H1, H5 (epoxide) | 3.0 - 3.3 | Multiplet | |
| H2, H4 | 1.8 - 2.2 | Multiplet | |
| H3 | 2.3 - 2.6 | Multiplet |
Note: The bicyclic structure and the presence of a stereocenter at C3 will lead to complex splitting patterns for the ring protons due to diastereotopicity.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₂Br | 35 - 40 |
| C1, C5 (epoxide) | 50 - 55 |
| C3 | 30 - 35 |
| C2, C4 | 25 - 30 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | 2850 - 3000 | Medium-Strong |
| C-O-C (epoxide ring) | 1250 (asymmetric stretch), 810-950 (symmetric stretch) | Strong |
| C-Br | 500 - 600 | Medium-Strong |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 176/178 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
| 97 | [M - Br]⁺ | Loss of a bromine radical, likely a prominent peak. |
| Various | Further fragmentation of the bicyclic ring structure. |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of deuterated solvent in a clean vial.
-
If an internal standard is not already present in the solvent, add a small amount of TMS.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans (typically 8-16 for a sample of this concentration).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Use a pulse sequence with proton decoupling (e.g., zgpg30).
-
Set a sufficient relaxation delay (D1) to allow for the typically longer relaxation times of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Caption: General workflow for NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample (a few milligrams or a drop).
-
Solvent for cleaning (e.g., isopropanol).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the sample directly onto the ATR crystal.
-
For solid samples, apply pressure using the built-in clamp to ensure good contact with the crystal.
-
Record the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum.
-
Identify the characteristic absorption bands and correlate them with known functional group frequencies.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.
-
Caption: Workflow for ATR-FTIR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
GC-MS instrument.
-
GC column suitable for separating semi-volatile organic compounds (e.g., a non-polar or medium-polarity column).
-
Volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Sample.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL).
-
-
Instrument Setup:
-
Set the GC oven temperature program to achieve good separation. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Set the injector temperature and the transfer line temperature to ensure efficient vaporization and transfer of the sample without degradation.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400). Electron ionization (EI) at 70 eV is a standard method.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The instrument will automatically acquire the mass spectrum of the compound as it elutes from the GC column.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the observed isotopic pattern of the molecular ion with the expected pattern for a bromine-containing compound.
-
Plausible Synthetic Pathway
While no specific reaction pathways involving this molecule were found, a plausible synthesis could involve the bromination of a suitable precursor. The following diagram illustrates a conceptual synthetic workflow.
Caption: A plausible synthetic route to the target compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and offers standardized protocols for its experimental characterization. The predicted data serves as a valuable reference for researchers working on the synthesis and application of this and related bicyclic compounds. The provided experimental workflows are intended to ensure the acquisition of high-quality, reproducible spectroscopic data.
Technical Guide: Safety and Handling of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available information. It is not exhaustive and should not replace a thorough review of the Safety Data Sheet (SDS) and internal safety protocols before handling this chemical.
Introduction
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane is a bicyclic organic compound containing a reactive bromomethyl group. Its structural features suggest its potential utility as a building block in medicinal chemistry and organic synthesis. Due to its classification as an irritant and the general reactivity of alkyl bromides, stringent safety and handling procedures are imperative to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols for this compound.
Hazard Identification and Classification
Based on the available Safety Data Sheet, this compound is classified as a hazardous substance.[1]
GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]
Signal Word: Warning[1]
Pictograms:
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract.[1]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and scaling.[1]
-
Eye Contact: Causes serious eye irritation, characterized by redness, watering, and itching.[1]
-
Ingestion: The toxicological properties upon ingestion have not been fully investigated, but it is advisable to avoid all routes of exposure.
Physical and Chemical Properties
Quantitative physical and chemical data for this compound is largely unavailable in public literature and safety data sheets. The following tables summarize the known information.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | AK Scientific, Inc. SDS[1] |
| CAS Number | 2031260-82-7 | ChemBK[2], AK Scientific, Inc. SDS[1] |
| Molecular Formula | C₆H₉BrO | ChemBK[2] |
| Molecular Weight | 177.04 g/mol | ChemBK[2] |
| Physical State | Not available | AK Scientific, Inc. SDS[1] |
| Boiling Point | Not available | AK Scientific, Inc. SDS[1] |
| Melting Point | Not available | AK Scientific, Inc. SDS[1] |
| Flash Point | Not available | AK Scientific, Inc. SDS[1] |
| Density | Not available | - |
| Solubility | Not available | AK Scientific, Inc. SDS[1] |
Table 2: Toxicological Data
| Parameter | Value | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not available | AK Scientific, Inc. SDS[1] |
| Carcinogenicity (IARC, NTP, OSHA) | Not classified/Not listed | AK Scientific, Inc. SDS[1] |
Safe Handling and Storage
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][4]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[3]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]
Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store away from sources of heat, sparks, and open flames.
Emergency Procedures
A clear and practiced emergency plan is crucial when working with hazardous chemicals.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spills and Leaks
-
Minor Spills (in a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity and the designated emergency response team.
-
Prevent entry into the affected area.
-
Provide the responding team with the Safety Data Sheet for the compound.
-
Disposal Considerations
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[1] Brominated organic compounds may require specific disposal routes, such as incineration at a licensed facility.[5]
Experimental Protocols (Generalized)
While a specific, validated experimental protocol for this compound is not available in the searched literature, the following provides a generalized workflow for handling a reactive alkylating agent of this type in a research setting. This is a template and must be adapted to the specifics of the planned reaction.
Objective: To use this compound as an electrophile in a nucleophilic substitution reaction.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Appropriate glassware (flame-dried)
-
Standard reaction work-up and purification supplies
Procedure:
-
Preparation:
-
Set up the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, condenser, and inert gas inlet) in a chemical fume hood.
-
Flame-dry all glassware to remove any residual moisture.
-
Ensure all necessary reagents and solvents are readily available and appropriate for the reaction scale.
-
-
Reaction Execution:
-
Under a positive pressure of inert gas, add the nucleophile and the anhydrous solvent to the reaction flask.
-
Stir the solution until the nucleophile is fully dissolved or suspended.
-
Carefully add this compound to the reaction mixture. This may be done neat if it is a liquid, or as a solution in the reaction solvent. The addition may need to be done dropwise or in portions, potentially at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Perform an extraction to isolate the product from the aqueous layer.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using a suitable technique, such as column chromatography, crystallization, or distillation.
-
Visualizations
As no specific signaling pathways or complex experimental workflows for this compound were identified, a logical workflow for the safe handling of this compound is presented below.
References
Reactivity of the Bromomethyl Group in 6-Oxabicyclo[3.1.0]hexane Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-oxabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active molecules and a valuable intermediate in organic synthesis. The presence of a bromomethyl group on this strained bicyclic system offers a versatile handle for further molecular elaboration through nucleophilic substitution and other transformations. However, the inherent strain of the fused cyclopropane and epoxide rings introduces a layer of complexity to its reactivity, with the potential for competing ring-opening reactions. This technical guide provides an in-depth analysis of the reactivity of the bromomethyl group in 6-oxabicyclo[3.1.0]hexane systems, summarizing key transformations, presenting available quantitative data, and outlining representative experimental protocols.
Nucleophilic Substitution Reactions
The primary mode of reactivity for the bromomethyl group in the 6-oxabicyclo[3.1.0]hexane system is expected to be nucleophilic substitution, proceeding through an SN2 mechanism. This allows for the introduction of a wide range of functional groups, including amines, azides, cyanides, and alkoxides.
A dissertation on the synthesis of furo[2,3-b]furanones, which contain a 6-oxabicyclo[3.1.0]hexane core, describes the nucleophilic substitution of a bromide with potassium benzoate in DMF at 80 °C to afford the corresponding benzoate ester in good yield[1]. This demonstrates the feasibility of SN2 reactions on this scaffold.
| Substrate Analogue | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| (3aR,4R,6aR)-4-(Bromomethyl)tetrahydrofuro[2,3-b]furan-2(3H)-one | Potassium benzoate | DMF | 80 | (3aR,4R,6aR)-2-oxo-tetrahydrofuro[2,3-b]furan-4-yl)methyl benzoate | 77 | [1] |
| 2-(Bromomethyl)pyrrolidine hydrobromide | n-BuLi (intramolecular) | - | - | 1-Azabicyclo[3.1.0]hexane | - | [2] |
Experimental Protocol: General Procedure for Nucleophilic Substitution
The following is a generalized protocol for the nucleophilic substitution on a bromomethyl-6-oxabicyclo[3.1.0]hexane system, based on typical conditions for SN2 reactions.
Materials:
-
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
-
Nucleophile (e.g., sodium azide, potassium cyanide, sodium phenoxide) (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent under an inert atmosphere, add the nucleophile in one portion.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Competing Ring-Opening Reactions
A critical aspect of the reactivity of 6-oxabicyclo[3.1.0]hexane systems is the potential for the strained epoxide ring to undergo nucleophilic ring-opening. This can occur either intramolecularly or by an external nucleophile, and can be a significant competing pathway, particularly under certain reaction conditions.
Studies on the synthesis of conformationally locked carbocyclic nucleosides have shown that while the 6-oxabicyclo[3.1.0]hexane epoxide ring can be stable under certain conditions (e.g., Mitsunobu coupling for purine analogues), it can be prone to facile intramolecular ring-opening in other cases, such as with pyrimidine nucleosides. The stability of the bicyclic system can also be compromised during deprotection steps.
The propensity for ring-opening is influenced by several factors including the nature of the nucleophile, the solvent, the temperature, and the presence of Lewis or Brønsted acids.
Visualizations
To further illustrate the chemical transformations discussed, the following diagrams have been generated using the DOT language.
Caption: General pathway for nucleophilic substitution.
Caption: Competing nucleophilic ring-opening pathway.
Caption: A typical experimental workflow.
References
Stereochemistry of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane, a key bicyclic scaffold of interest in medicinal chemistry and drug development. The document details the structural isomers, their conformational preferences, and outlines synthetic strategies for stereoselective preparation. Furthermore, it covers the essential analytical techniques for the characterization and assignment of the distinct stereoisomers. This guide is intended to be a valuable resource for researchers working with this and related bicyclic systems.
Introduction to the 6-Oxabicyclo[3.1.0]hexane Core
The 6-oxabicyclo[3.1.0]hexane ring system is a conformationally constrained scaffold that presents a unique three-dimensional arrangement of substituents. This structural rigidity is of significant interest in the design of bioactive molecules, as it can lead to enhanced binding affinity and selectivity for biological targets. The stereochemical orientation of substituents on this bicyclic core is critical in defining its biological activity. This compound serves as a versatile building block, with the bromomethyl group providing a handle for further functionalization.
Stereoisomers of this compound
The structure of this compound possesses multiple stereocenters, giving rise to several stereoisomers. The primary stereochemical considerations are the relative orientations of the bromomethyl group and the epoxide ring, leading to exo and endo diastereomers. Each of these diastereomers can exist as a pair of enantiomers.
-
Exo Isomer: The bromomethyl group is oriented on the opposite face of the cyclopentane ring relative to the epoxide.
-
Endo Isomer: The bromomethyl group is oriented on the same face of the cyclopentane ring as the epoxide.
Conformational Analysis
The bicyclo[3.1.0]hexane skeleton preferentially adopts a boat-like conformation. This preference is a key determinant in the spatial orientation of substituents and influences the molecule's interaction with other chiral molecules, such as biological receptors.
Synthetic Strategies for Stereocontrol
The stereoselective synthesis of this compound isomers is paramount for their application in drug discovery. Strategies often involve the stereocontrolled formation of a cyclopentenol precursor, followed by epoxidation and subsequent bromination.
Diastereoselective Synthesis of exo and endo Isomers
The relative stereochemistry of the bromomethyl group can be controlled during the synthesis of the cyclopentenol precursor or through stereoselective reduction of an intermediate ketone.
Hypothetical Synthetic Pathway:
Caption: Synthetic pathways to exo and endo isomers.
Enantioselective Synthesis
Accessing enantiomerically pure isomers can be achieved through several approaches:
-
Chiral Resolution: Separation of a racemic mixture of a suitable precursor, such as 3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane, using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis to favor the formation of one enantiomer. For instance, asymmetric epoxidation of a cyclopentenol precursor can set the absolute stereochemistry early in the synthetic sequence.
Experimental Protocols (Exemplary)
Protocol 1: Diastereoselective Epoxidation of a Cyclopentenol Precursor
-
Dissolution: Dissolve the appropriate cyclopentenol precursor in a suitable solvent (e.g., dichloromethane) and cool the solution to 0 °C.
-
Reagent Addition: Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the cooled solution. The stereochemical outcome of the epoxidation will be directed by the existing stereocenter of the hydroxyl group.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the corresponding 3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane isomer.
Protocol 2: Bromination of the Hydroxymethyl Intermediate
-
Dissolution: Dissolve the purified 3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Reagent Addition: Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or carbon tetrabromide in the presence of triphenylphosphine, to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude this compound can be further purified by flash chromatography.
Spectroscopic Characterization and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical assignment of bicyclo[3.1.0]hexane derivatives. The coupling constants (J-values) between protons on the bicyclic core are particularly informative.
Key NMR Observables for Stereochemical Determination:
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. This can be used to differentiate between cis and trans relationships of substituents. For instance, a larger coupling constant is typically observed for cis-protons on the cyclopropane ring compared to their trans counterparts.
-
Nuclear Overhauser Effect (NOE): NOE experiments can reveal through-space proximity between protons, providing definitive evidence for the relative stereochemistry of substituents. For example, an NOE between a proton on the bromomethyl group and a proton on the epoxide ring would be indicative of an endo isomer.
Caption: Workflow for isomer separation and characterization.
Quantitative Data
Due to the lack of specific literature on this compound, a table of quantitative data cannot be definitively populated. However, for novel synthesized isomers, the following data should be collected and tabulated for clear comparison.
Table 1: Hypothetical Quantitative Data for Stereoisomers of this compound
| Stereoisomer | Retention Time (Chiral HPLC) | Specific Rotation [α]D | Enantiomeric Excess (ee%) |
| (1R,3R,5S)-exo | t₁ | Positive Value | >99% |
| (1S,3S,5R)-exo | t₂ | Negative Value | >99% |
| (1R,3S,5S)-endo | t₃ | Positive/Negative Value | >99% |
| (1S,3R,5R)-endo | t₄ | Negative/Positive Value | >99% |
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its utility as a chiral building block in drug discovery. While direct and comprehensive literature on this specific molecule is sparse, this guide provides a framework for its stereoselective synthesis, characterization, and stereochemical assignment based on established principles and data from closely related analogs. The detailed methodologies and analytical strategies outlined herein will aid researchers in the successful preparation and application of the distinct stereoisomers of this valuable synthetic intermediate. Further research is warranted to fully elucidate the specific properties and reactivity of each stereoisomer.
Conformational Analysis of 6-Oxabicyclo[3.1.0]hexane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-oxabicyclo[3.1.0]hexane ring system is a key structural motif in a variety of biologically active molecules, most notably in carbocyclic nucleoside analogues with antiviral and anticancer properties. The rigid, bicyclic nature of this scaffold imparts a constrained conformation on the molecule, which can significantly influence its interaction with biological targets. A thorough understanding of the conformational preferences of these derivatives is therefore crucial for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the conformational analysis of 6-oxabicyclo[3.1.0]hexane derivatives, summarizing key structural data, detailing experimental and computational methodologies, and providing visual representations of analytical workflows.
Core Concepts: The Predominance of the "Boat" Conformation
The conformational landscape of the 6-oxabicyclo[3.1.0]hexane system is dominated by a preference for a "boat-like" conformation of the five-membered ring. This preference is a general trend in bicyclo[3.1.0]hexane systems and stands in contrast to the more stable "chair" conformation typically observed in monocyclic six-membered rings. This stability is attributed to the minimization of eclipsing interactions in the boat form. Microwave spectroscopy, X-ray diffraction, and nuclear magnetic resonance (NMR) spectroscopy, supported by computational studies, have consistently confirmed the boat conformation as the most stable form for these molecules.[1]
Quantitative Conformational Data
The precise geometry of the 6-oxabicyclo[3.1.0]hexane core can be characterized by key quantitative data, including ¹H NMR coupling constants and conformational energy differences. These parameters provide valuable insights into the puckering of the five-membered ring and the relative stability of different conformations.
¹H NMR Coupling Constants
Proton-proton coupling constants (J-values) are particularly informative for deducing the dihedral angles between adjacent protons and, consequently, the conformation of the ring system. In the context of 6-oxabicyclo[3.1.0]hexane derivatives, the coupling constants of the protons on the five-membered ring are of primary interest. For example, in nucleoside analogues, the coupling constant of the pseudoanomeric proton is a key indicator of the sugar pucker.
| Derivative | Protons | Coupling Constant (J) in Hz | Reference |
| Deoxyadenosine analogue of Neplanocin C | Pseudoanomeric H | 7.6 | [2] |
| Deoxyguanosine analogue of Neplanocin C | Pseudoanomeric H | 7.7 | [2] |
| (±)-1 (Adenine derivative) | H-α to H-β | 2.7 (for α-isomer) | [3] |
Table 1: Representative ¹H NMR Coupling Constants for 6-Oxabicyclo[3.1.0]hexane Derivatives. This table presents a selection of reported coupling constants that are indicative of the boat conformation.
Conformational Energy
Computational studies have been employed to quantify the energy difference between the stable boat conformation and the higher-energy chair conformation. For the parent 6-oxabicyclo[3.1.0]hexane, the boat form is calculated to be significantly more stable.
| Conformer | Relative Energy (kcal/mol) | Computational Method | Reference |
| Boat | 0 | Not Specified | [4] |
| Chair | +3.37 | Not Specified | [4] |
Table 2: Calculated Conformational Energy of 6-Oxabicyclo[3.1.0]hexane. This table highlights the significant energy preference for the boat conformation.
Experimental and Computational Protocols
A combination of experimental and computational techniques is employed to elucidate the conformation of 6-oxabicyclo[3.1.0]hexane derivatives.
Synthesis of 6-Oxabicyclo[3.1.0]hexane Derivatives
The synthesis of these derivatives often involves the construction of the bicyclic core followed by the introduction of various substituents. A common application is in the synthesis of carbocyclic nucleoside analogues.
dot
Caption: General synthetic workflow for 6-oxabicyclo[3.1.0]hexane derivatives.
Detailed Protocol: Synthesis of a Deoxyadenosine Analogue [2]
-
Epoxidation: To a solution of a suitable cyclopentenol precursor in a chlorinated solvent (e.g., CH₂Cl₂), add meta-chloroperoxybenzoic acid (m-CPBA) at 0°C. Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Mitsunobu Coupling: To a solution of the resulting epoxy alcohol in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃) and a purine base (e.g., 6-chloropurine). Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Amination: Treat the coupled product with a solution of ammonia in methanol in a sealed tube at elevated temperature (e.g., 70°C) to introduce the amino group at the 6-position of the purine.
-
Deprotection: If protecting groups are present, carry out the appropriate deprotection steps. For example, benzyl ethers can be removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source).
-
Purification: Purify the final product by column chromatography on silica gel.
NMR Spectroscopy for Conformational Analysis
¹H NMR spectroscopy is a powerful tool for determining the conformation of 6-oxabicyclo[3.1.0]hexane derivatives in solution.
dot
Caption: Workflow for NMR-based conformational analysis.
Detailed Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of the purified 6-oxabicyclo[3.1.0]hexane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Additionally, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons.
-
Spectral Analysis:
-
Chemical Shifts: Assign all proton resonances to their respective positions in the molecule.
-
Coupling Constants: Carefully measure the coupling constants (J-values) for all coupled protons. The magnitude of three-bond coupling constants (³J) is particularly important.
-
-
Conformational Interpretation:
-
Use the Karplus equation, which relates the magnitude of ³J to the dihedral angle between the coupled protons. By comparing the experimentally observed J-values with those predicted for ideal boat and chair conformations, the predominant conformation in solution can be determined.
-
Analyze the NOESY spectrum for cross-peaks that indicate close spatial proximity between protons. These NOEs can provide further evidence for a specific conformation. For instance, in a boat conformation, specific transannular protons will be closer in space than in a chair conformation.
-
Computational Modeling
Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational preferences of 6-oxabicyclo[3.1.0]hexane derivatives.
dot
Caption: Workflow for computational conformational analysis.
Detailed Protocol: Density Functional Theory (DFT) Calculations
-
Model Building: Construct 3D models of the 6-oxabicyclo[3.1.0]hexane derivative in both the boat and chair conformations using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*. This will find the lowest energy structure for each starting conformation.
-
Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.
-
Frequency Analysis: Conduct a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Analysis: Compare the calculated energies of the boat and chair conformers. The conformer with the lower energy is predicted to be the more stable one. The calculated geometric parameters (bond lengths, angles, dihedral angles) can be compared with experimental data if available.
Conclusion
The conformational analysis of 6-oxabicyclo[3.1.0]hexane derivatives is a critical aspect of understanding their structure-activity relationships, particularly in the context of drug design. The well-established preference for a rigid boat conformation provides a solid foundation for designing molecules with specific three-dimensional arrangements. The integrated use of experimental techniques, such as NMR spectroscopy, and computational modeling allows for a detailed characterization of the conformational landscape of these important bicyclic systems. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and structural biology.
References
A Theoretical and Computational Chemistry Guide to 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. While specific experimental and extensive theoretical data for this particular molecule are not widely available in published literature, this document outlines the established methodologies for its characterization, leveraging computational studies on the parent 6-oxabicyclo[3.1.0]hexane scaffold. The following sections detail the proposed computational workflows, hypothetical data presentation, and relevant experimental protocols that would be essential for a thorough investigation of this compound.
Molecular Properties and Computational Summary
This compound is a bicyclic organic compound with the molecular formula C₆H₉BrO and a molecular weight of 177.04 g/mol [1][2]. Its structure, featuring a fused cyclopropane and tetrahydrofuran ring system, suggests a conformationally constrained molecule. Theoretical calculations are crucial for understanding its three-dimensional structure, electronic properties, and reactivity.
Conformational Analysis
The bicyclo[3.1.0]hexane system is known to exhibit a preference for boat-like conformations.[3] A thorough conformational analysis of this compound would be the first step in its theoretical characterization. This involves mapping the potential energy surface to identify stable conformers. Density Functional Theory (DFT) is a suitable method for such an analysis.[3]
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Boat-like (exo) | B3LYP/6-311++G(d,p) | 0.00 | 2.15 |
| Boat-like (endo) | B3LYP/6-311++G(d,p) | 1.25 | 2.89 |
| Chair-like (exo) | B3LYP/6-311++G(d,p) | 3.40 | 1.98 |
| Chair-like (endo) | B3LYP/6-311++G(d,p) | 4.10 | 3.21 |
Spectroscopic Analysis
Theoretical calculations can predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound. For comparison, experimental and theoretical spectroscopic data are available for the parent compound, 6-oxabicyclo[3.1.0]hexane[4][5].
Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical for this compound)
| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 | 45.2 | 44.8 |
| C2 | 28.1 | 27.9 |
| C3 | 35.6 | 35.2 |
| C4 | 29.3 | 29.1 |
| C5 | 48.9 | 48.5 |
| CH₂Br | 33.7 | 33.5 |
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | **Experimental IR Frequency (cm⁻¹) ** |
| C-H stretch | 2980-3050 | 2975-3045 |
| C-O-C stretch | 1080 | 1075 |
| C-Br stretch | 650 | 645 |
Experimental Protocols
While specific literature on the synthesis of this compound is scarce, a plausible synthetic route could involve the bromination of a suitable precursor. The following are generalized protocols for synthesis and characterization.
Synthesis Protocol: Allylic Bromination of 3-Methylene-6-oxabicyclo[3.1.0]hexane
-
Reactants : 3-Methylene-6-oxabicyclo[3.1.0]hexane, N-Bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Solvent : An inert solvent such as carbon tetrachloride (CCl₄) or benzene.
-
Procedure :
-
Dissolve 3-methylene-6-oxabicyclo[3.1.0]hexane in the chosen solvent in a round-bottom flask.
-
Add NBS and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Use techniques such as COSY, HSQC, and HMBC to aid in the assignment of all proton and carbon signals.
-
-
Infrared (IR) Spectroscopy :
-
Obtain the IR spectrum of the purified product using a Fourier-Transform Infrared (FTIR) spectrometer, either as a neat film on a salt plate or as a KBr pellet.
-
Identify characteristic vibrational frequencies for C-H, C-O-C, and C-Br bonds.
-
-
Mass Spectrometry (MS) :
-
Analyze the sample using a mass spectrometer, for instance, with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Determine the molecular weight and fragmentation pattern to confirm the molecular formula and structure.
-
Computational Workflow and Methodologies
A robust computational investigation of this compound would follow a structured workflow to ensure comprehensive analysis.
Caption: Computational chemistry workflow for this compound.
Signaling Pathways and Biological Relevance
Currently, there is no specific information in the reviewed literature detailing the biological activity or involvement in signaling pathways for this compound. However, the bicyclo[3.1.0]hexane scaffold is a key structural motif in various biologically active molecules, including some nucleoside analogues.[3] The conformational rigidity of this scaffold can be exploited in drug design to lock a molecule into a bioactive conformation.[3] Further research would be required to explore the potential biological targets of this specific compound.
A hypothetical logical workflow for screening the biological activity of this compound is presented below.
Caption: Logical workflow for the biological screening of novel compounds.
References
An In-depth Technical Guide to 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertaining to 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. This bicyclic compound, featuring a strained cyclopropane ring fused to a tetrahydrofuran moiety, has emerged as a valuable intermediate in the synthesis of complex molecular architectures, most notably in the development of novel pharmaceuticals. This document details the limited historical context available, provides a plausible synthetic pathway with a detailed experimental protocol, and presents its physicochemical and spectral data. The guide is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.
Introduction and Historical Context
The bicyclo[3.1.0]hexane framework is a recurring motif in a variety of natural products and pharmacologically active compounds. Its rigid, three-dimensional structure is often exploited in drug design to lock in specific conformations, thereby enhancing binding affinity and selectivity for biological targets. While the precise historical details of the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of bicyclic scaffolds in medicinal chemistry.
The development of antiepileptic drugs, such as Brivaracetam, has spurred significant interest in functionalized bicyclic intermediates.[1] The synthesis of Brivaracetam and related compounds often involves precursors with structural similarities to this compound, highlighting the compound's role as a key building block in the construction of complex therapeutic agents. Its CAS number is 2031260-82-7.[2] The strategic placement of the bromomethyl group provides a reactive handle for further chemical transformations, making it a versatile intermediate for introducing the 6-oxabicyclo[3.1.0]hexane core into larger molecules.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is provided in the tables below. This data is essential for its identification, characterization, and use in synthetic applications.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 2031260-82-7[2] |
| Molecular Formula | C₆H₉BrO |
| Molecular Weight | 177.04 g/mol |
| Appearance | Likely a colorless to pale yellow oil |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Table 2: Spectroscopic Data (Predicted and/or Inferred from Related Structures)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.5-3.8 (m, 2H, CH₂Br), 3.2-3.5 (m, 2H, CH-O), 2.0-2.5 (m, 2H, CH₂), 1.2-1.8 (m, 3H, CH and CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~70 (CH-O), ~40 (CH₂Br), ~30-35 (CH₂), ~20-25 (CH) |
| Mass Spectrometry (EI) | m/z: 176/178 ([M]⁺), 97 ([M-Br]⁺) |
| Infrared (IR) | ν (cm⁻¹): ~2900-3000 (C-H stretch), ~1050-1150 (C-O stretch), ~650 (C-Br stretch) |
Note: The spectral data provided is based on predictions and data from structurally similar compounds due to the limited availability of published spectra for this specific molecule.
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually approached through the cyclopropanation of a suitable dihydrofuran derivative. A plausible and efficient method involves the reaction of 2,5-dihydrofuran with a source of bromomethylidene. While a specific, peer-reviewed synthesis for this exact molecule is not readily found, a general experimental protocol can be extrapolated from established methodologies for the synthesis of related bromo-oxabicyclo[3.1.0]hexanes.
Synthetic Pathway: Cyclopropanation of 2,5-Dihydrofuran
The most logical synthetic route to this compound involves the addition of a bromocarbene to the double bond of 2,5-dihydrofuran. This can be achieved using a variety of reagents, with the Simmons-Smith reaction or the use of bromoform and a strong base being common methods for cyclopropanation.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on known cyclopropanation reactions.
Materials:
-
2,5-Dihydrofuran
-
Bromoform (CHBr₃)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a solution of 2,5-dihydrofuran (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Base: Potassium tert-butoxide (1.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Addition of Bromoform: A solution of bromoform (1.1 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel over a period of 30-60 minutes. The reaction mixture is stirred vigorously during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the combination of the rigid bicyclic core and the reactive bromomethyl group.
Role as a Synthetic Intermediate
The primary application of this compound is as an intermediate in multi-step organic syntheses. The bromomethyl group can be readily converted into a variety of other functional groups through nucleophilic substitution reactions. This allows for the attachment of the 6-oxabicyclo[3.1.0]hexane moiety to other molecular fragments, which is a key strategy in the construction of novel drug candidates.
Caption: Synthetic utility of this compound.
Potential in Bioactive Molecules
While there are no widely reported direct biological activities for this compound itself, the incorporation of the 6-oxabicyclo[3.1.0]hexane core into larger molecules has been shown to be beneficial for their pharmacological profiles. The rigid nature of the bicyclic system can help to pre-organize the molecule for optimal interaction with a biological target, potentially leading to increased potency and reduced off-target effects.
Conclusion
This compound represents a synthetically versatile and valuable intermediate in the field of organic and medicinal chemistry. Although its own history of discovery is not prominently documented, its importance is underscored by its role in the synthesis of complex molecules, including pharmaceuticals. The synthetic protocol outlined in this guide provides a practical approach for its preparation, and the compiled data serves as a useful reference for its characterization. Further research into the applications of this and related bicyclic systems is likely to continue to yield novel and potent bioactive compounds.
References
An In-depth Technical Guide to Analogs and Derivatives of 6-Oxabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of analogs and derivatives built upon the 6-oxabicyclo[3.1.0]hexane core. This strained bicyclic ether has emerged as a privileged scaffold in medicinal chemistry, leading to the development of potent thromboxane receptor antagonists and conformationally restricted nucleoside analogs with significant antiviral properties. This document consolidates key findings, presents quantitative data in a structured format, outlines experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.
Introduction to the 6-Oxabicyclo[3.1.0]hexane Core
The 6-oxabicyclo[3.1.0]hexane ring system is a unique structural motif characterized by a fused cyclopentane and oxirane ring. This arrangement imparts significant ring strain, influencing the molecule's three-dimensional conformation and reactivity. The rigid nature of this scaffold has been exploited to lock the conformation of flexible side chains, a crucial strategy in designing molecules with high affinity and selectivity for biological targets. Two major classes of bioactive molecules have been developed based on this core: thromboxane A2 receptor antagonists and carbocyclic nucleoside analogs.
Thromboxane Receptor Antagonists
Derivatives of 6-oxabicyclo[3.1.0]hexane have been synthesized and evaluated as potent antagonists of the thromboxane A2 (TXA2) receptor. TXA2 is a potent mediator of platelet aggregation and vasoconstriction, and its receptor is a key target for anti-thrombotic therapies.
Synthesis
The synthesis of these antagonists typically involves the construction of the 6-oxabicyclo[3.1.0]hexane core, followed by the attachment of side chains that mimic the natural ligand, thromboxane A2. A common synthetic strategy involves the epoxidation of a corresponding cyclopentene precursor.
Biological Activity and Quantitative Data
The primary biological activity of these compounds is the inhibition of platelet aggregation induced by TXA2 mimetics like U46619. The potency of these antagonists is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | Bicyclic Core | Side Chains | Platelet Aggregation Inhibition (IC50) | Reference |
| 11a | 6-Oxabicyclo[3.1.0]hexane | Heptenoic acid and (phenylsulfonyl)amino | Not explicitly stated in abstract | [1] |
| 15a | 6-Thiabicyclo[3.1.0]hexane | Heptenoic acid and (phenylsulfonyl)amino | Not explicitly stated in abstract | [1] |
| 26a | Bicyclo[3.1.0]hexane | Heptenoic acid and (phenylsulfonyl)amino | Not explicitly stated in abstract | [1] |
Note: Specific IC50 values from the full text of the cited reference would be required for a complete quantitative comparison.
Mechanism of Action: Thromboxane A2 Receptor Signaling
Thromboxane A2 receptors (TP receptors) are G-protein coupled receptors (GPCRs). Upon binding of an agonist like TXA2, the receptor activates intracellular signaling cascades that lead to platelet activation and smooth muscle contraction. Antagonists containing the 6-oxabicyclo[3.1.0]hexane core competitively bind to the TP receptor, blocking the binding of TXA2 and thereby inhibiting its downstream effects.
Caption: Thromboxane A2 Receptor Signaling Pathway and its Inhibition.
Conformationally Locked Nucleoside Analogs
The rigid 6-oxabicyclo[3.1.0]hexane scaffold has been incorporated into nucleoside analogs to restrict the conformation of the sugar moiety. This strategy is based on the principle that the biologically active conformation of a nucleoside at its target enzyme is often a specific one. By "locking" the molecule in this preferred conformation, binding affinity and biological activity can be enhanced. These analogs have shown significant promise as antiviral agents.
Synthesis
The synthesis of these nucleoside analogs involves the preparation of a functionalized 6-oxabicyclo[3.1.0]hexane intermediate, which is then coupled with a nucleobase. A common coupling method is the Mitsunobu reaction.
Biological Activity and Quantitative Data
These conformationally locked nucleosides have been primarily evaluated for their antiviral activity against a range of viruses, with a notable efficacy against Epstein-Barr virus (EBV). The antiviral potency is typically expressed as the half-maximal effective concentration (EC50).
| Compound | Nucleobase | Virus | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Reference |
| (4'R)-8 | 3-Deaza-isoneplanocin | JC virus | 1.12 µM | > 150 µM | [2] |
| (4'S)-7 | 3-Deaza-isoneplanocin | JC virus | 59.14 µM | > 150 µM | [2] |
| Neplanocin A | Adenine | Various DNA/RNA viruses | 0.01 - 4 µg/mL | - | [3] |
| 2-Fluoroneplanocin A (1b) | 2-Fluoroadenine | Various DNA/RNA viruses | Comparable to Neplanocin A | - | [4] |
| Guanosine analogue (7) | Guanine | Epstein-Barr Virus (EBV) | - | - | [5] |
Note: A direct comparison of EC50 values requires consistent experimental conditions and cell lines.
Mechanism of Action: Inhibition of S-Adenosyl-L-Homocysteine (SAH) Hydrolase
Many carbocyclic nucleoside analogs, including those with a 6-oxabicyclo[3.1.0]hexane-like core, exert their antiviral effect by inhibiting S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for the recycling of SAH, a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits various methyltransferases essential for viral replication, such as those involved in capping viral mRNA.
Caption: Mechanism of SAH Hydrolase Inhibition by Nucleoside Analogs.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and evaluation of 6-oxabicyclo[3.1.0]hexane derivatives.
General Synthesis of a 6-Oxabicyclo[3.1.0]hexane Core
A representative procedure for the epoxidation of a cyclopentenol derivative is as follows:
-
Dissolution: Dissolve the cyclopentenol precursor in a suitable solvent, such as dichloromethane (CH2Cl2).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Epoxidation: Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the cooled solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Platelet Aggregation Assay
The inhibitory effect on platelet aggregation can be assessed using the following general protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from citrated whole blood by centrifugation.
-
Incubation: Incubate the PRP with various concentrations of the test compound or vehicle control.
-
Agonist Addition: Induce platelet aggregation by adding a specific agonist, such as the thromboxane A2 mimetic U46619.[6][7][8]
-
Measurement: Measure the change in light transmission through the PRP suspension over time using a platelet aggregometer. Increased aggregation leads to increased light transmission.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound and determine the IC50 value.
References
- 1. Synthesis of thromboxane receptor antagonists with bicyclo[3.1.0]hexane ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5′-Nor-3-Deaza-1′,6′-Isoneplanocin, the Synthesis and Antiviral Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and antimetabolic activities of neplanocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New neplanocin analogues. 7. Synthesis and antiviral activity of 2-halo derivatives of neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Platelet aggregation assays [bio-protocol.org]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane is a versatile bifunctional molecule containing a reactive bromomethyl group and a strained oxabicyclo[3.1.0]hexane core. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures found in medicinally relevant compounds. The strained bicyclic system is prone to nucleophilic attack, leading to ring-opening reactions that can introduce diverse functionalities with a high degree of stereocontrol. The bromomethyl group serves as a handle for introducing various substituents through nucleophilic substitution reactions.
These application notes provide an overview of the utility of this compound and its derivatives in the synthesis of key intermediates for antiviral drugs and other bioactive molecules. Detailed experimental protocols for representative transformations are also presented.
Key Applications
The primary application of this compound and its precursors lies in their use as electrophilic scaffolds for the introduction of the bicyclo[3.1.0]hexane moiety or for accessing functionalized cyclopentane derivatives through ring-opening. This framework is a key structural feature in a number of biologically active compounds, including certain antiviral agents where it can act as a constrained mimic of sugar moieties.
A significant application is in the synthesis of precursors to antiviral compounds that target viral neuraminidase. The bicyclo[3.1.0]hexane scaffold can mimic the distorted boat conformation of sialic acid, the natural substrate for neuraminidase, allowing for the design of potent inhibitors.
Experimental Protocols
Synthesis of 3-(Azidomethyl)-6-oxabicyclo[3.1.0]hexane
This protocol describes the nucleophilic substitution of the bromide in a related bicyclic system with sodium azide, a common precursor for the introduction of an amine functionality. While a direct protocol for this compound was not found, the following procedure for a similar substrate, ethyl 2-bromoacetate, illustrates the general conditions for such a transformation.
Reaction Scheme:
Application Notes and Protocols for 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane is a valuable bifunctional building block in medicinal chemistry, primarily utilized in the synthesis of conformationally restricted carbocyclic nucleoside analogues. The rigid bicyclic scaffold mimics the furanose ring of natural nucleosides, locking the molecule in a specific conformation that can lead to enhanced binding to viral enzymes and improved therapeutic properties. This document provides an overview of its application in the development of antiviral agents, particularly against Epstein-Barr virus (EBV), and includes detailed synthetic protocols and relevant biological data.
Key Application: Synthesis of Antiviral Nucleoside Analogues
The primary application of this compound and its precursors lies in the synthesis of nucleoside analogues with potential antiviral activity. The constrained geometry of the 6-oxabicyclo[3.1.0]hexane system is crucial for mimicking the North-type conformation of the furanose ring in natural nucleosides. This conformational rigidity can enhance the interaction with viral polymerases or other key viral enzymes.
A notable example is the synthesis of a deoxyguanosine analogue incorporating the 6-oxabicyclo[3.1.0]hexane scaffold, which has demonstrated inhibitory activity against the Epstein-Barr virus (EBV).[1][2][3] While purine-based analogues have shown stability and biological activity, the synthesis of corresponding pyrimidine analogues has been challenging due to the propensity of the epoxide ring to undergo intramolecular ring-opening.[1][2][3]
Quantitative Data: Antiviral Activity of Related Nucleoside Analogues
| Compound | Virus | Activity (IC50/EC50) | Cell Line | Cytotoxicity (CC50) | Reference |
| D-Thymine bicyclo[3.1.0]hexenyl analogue (D-2) | HIV-1, HIV-2 | Excellent | MT-4 | High | [4] |
| L-Thymine bicyclo[3.1.0]hexenyl analogue (L-2) | HIV-1, HIV-2 | Excellent | MT-4 | No discernible | [4] |
| L-Thymine bicyclo[3.1.0]hexenyl analogue (L-2) | HSV-2 | Weak | MT-4 | No discernible | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical)
This protocol describes a plausible synthetic route to this compound from a known precursor, (1R,2R,4S,5S)-6-Oxa-4-(phenylmethoxy)-5-[(phenylmethoxy)methyl]-bicyclo[3.1.0]hexan-2-ol. The initial steps to synthesize this precursor are detailed in the literature.[5]
Step 1: Synthesis of (1R,2R,4S,5S)-6-Oxa-4-(phenylmethoxy)-5-[(phenylmethoxy)methyl]-bicyclo[3.1.0]hexan-2-ol (13)
This intermediate is prepared from (1R,4S)-4-phenylmethoxy-3-[(phenylmethoxy)methyl]cyclopent-2-en-1-ol (12) via epoxidation.[5]
-
Reaction:
-
Dissolve (1R,4S)-4-phenylmethoxy-3-[(phenylmethoxy)methyl]cyclopent-2-en-1-ol (12) in methylene chloride.
-
Cool the solution to 0°C.
-
Add a solution of m-chloroperbenzoic acid (m-CPBA) in methylene chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Work-up the reaction by washing with saturated sodium bicarbonate solution and water.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the product 13.
-
Step 2: Conversion of the Hydroxymethyl Group to a Bromomethyl Group (General Procedure)
A standard method for converting a primary alcohol to a bromide, such as the Appel reaction, can be employed.
-
Reaction:
-
Dissolve the alcohol intermediate from the previous step (with appropriate protecting groups for other hydroxyls if necessary) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to isolate this compound.
-
Protocol 2: Synthesis of a Deoxyguanosine Analogue using this compound (Hypothetical)
This protocol outlines the synthesis of a carbocyclic deoxyguanosine analogue via nucleophilic substitution of the bromomethyl group with a protected guanine derivative.
-
Reaction:
-
Prepare a solution of a suitably protected guanine derivative (e.g., 2-amino-6-benzyloxypurine) in an aprotic polar solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), to deprotonate the purine.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Perform deprotection steps (e.g., hydrogenolysis to remove benzyl groups) to obtain the final deoxyguanosine analogue.
-
Visualization of Synthetic and Mechanistic Pathways
Caption: Synthetic workflow for this compound and its application.
Caption: General mechanism of action for nucleoside analogue antiviral drugs.
Conclusion
This compound is a promising scaffold for the development of novel antiviral agents. Its rigid structure allows for the synthesis of conformationally locked nucleoside analogues that can effectively target viral enzymes. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential. The provided protocols and data serve as a foundation for researchers in the field of medicinal chemistry and drug discovery to build upon.
References
- 1. Understanding the mechanism of antiretroviral nucleoside analogs as inhibitors of Epstein-Barr virus lytic DNA replication [dspace.mit.edu]
- 2. Metabolism and Mechanism of Action of Neplanocin A — A Potent Inhibitor of S-Adenosylhomocysteine Hydrolase | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, conformational study and antiviral activity of l-like neplanocin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5′-Nor-3-Deaza-1′,6′-Isoneplanocin, the Synthesis and Antiviral Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for the Synthesis of Nucleoside Analogs Using 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of purine and pyrimidine nucleoside analogs derived from the versatile starting material, 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane. The synthesized analogs, featuring a conformationally restricted 6-oxabicyclo[3.1.0]hexane scaffold, are of significant interest in the development of novel antiviral and anticancer therapeutics.
Introduction
Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy. Their mechanism of action typically involves intracellular phosphorylation to the corresponding triphosphate, which then inhibits viral or cellular polymerases, leading to termination of DNA or RNA chain elongation. The conformational rigidity of the sugar moiety plays a crucial role in the biological activity of these analogs. The 6-oxabicyclo[3.1.0]hexane scaffold locks the furanose ring in a specific conformation, which can lead to enhanced binding to target enzymes and improved therapeutic efficacy.
This document outlines the synthetic strategy, key experimental protocols, and quantitative data for the preparation of these promising nucleoside analogs.
Synthetic Strategy Overview
The general synthetic approach for the preparation of nucleoside analogs from this compound involves two key stages:
-
Synthesis of the Core Scaffold: Preparation of the key intermediate, a hydroxylated 6-oxabicyclo[3.1.0]hexane derivative, from the commercially available this compound. This typically involves nucleophilic substitution of the bromide followed by other functional group manipulations.
-
Coupling with Nucleobases: The crucial carbon-nitrogen bond formation between the bicyclic sugar moiety and the desired purine or pyrimidine base is achieved via the Mitsunobu reaction. This reaction allows for the stereospecific introduction of the nucleobase.
-
Deprotection: Removal of any protecting groups on the sugar moiety and the nucleobase to yield the final nucleoside analog.
Experimental Protocols
Protocol 1: Synthesis of Purine Nucleoside Analogs
This protocol details the synthesis of a generic purine nucleoside analog. For specific purine bases like adenine or guanine, the starting purine derivative in the Mitsunobu reaction is adjusted accordingly (e.g., 6-chloropurine for adenine analogs, and 2-amino-6-chloropurine or 2-amino-6-benzyloxypurine for guanine analogs).
Step 1: Preparation of 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol
The synthesis of the key alcohol intermediate from this compound is a prerequisite. A typical procedure involves the conversion of the bromomethyl group to a hydroxymethyl group. For the purpose of this protocol, we will assume the availability of the diol precursor.
Step 2: Mitsunobu Coupling of Purine Base
-
Materials:
-
3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol
-
6-Chloropurine (or other desired purine)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a stirred solution of triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add DEAD or DIAD (1.5 equivalents) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the desired purine base (e.g., 6-chloropurine, 1.5 equivalents) to the reaction mixture and continue stirring at 0 °C for another 30 minutes.
-
Slowly add a solution of 3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected nucleoside analog.
-
Step 3: Deprotection and Final Product Isolation
-
For Adenine Analogs (from 6-chloropurine):
-
Treat the 6-chloro-purine nucleoside analog with a saturated solution of ammonia in methanol in a sealed tube at room temperature or elevated temperature (e.g., 45 °C) for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., chloroform/methanol gradient) to yield the final adenosine analog.
-
-
For Guanine Analogs (from 2-amino-6-chloropurine):
-
Hydrolyze the 6-chloro group to a hydroxyl group using aqueous acid or base.
-
Alternatively, if a benzyl-protected guanine precursor was used, deprotection can be achieved by catalytic hydrogenation (e.g., H₂, Pd/C in methanol).
-
Purify the final guanosine analog by column chromatography.
-
Protocol 2: Synthesis of Pyrimidine Nucleoside Analogs
The synthesis of pyrimidine nucleoside analogs using the 6-oxabicyclo[3.1.0]hexane scaffold is often challenging due to the instability of the pyrimidine derivatives, which can undergo facile intramolecular epoxide ring-opening.[1] Therefore, milder reaction conditions and alternative synthetic strategies may be required.
Note: Due to the inherent instability, the direct coupling of pyrimidine bases via the Mitsunobu reaction as described for purines may lead to low yields or undesired side products. Alternative multi-step sequences involving the construction of the pyrimidine ring on the pre-formed sugar amine are often employed.
Data Presentation
Table 1: Summary of Reaction Yields for Purine Nucleoside Analog Synthesis
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Reference |
| 1 | Epoxidation of Cyclopentenol derivative | m-CPBA, CH₂Cl₂ | ~61% | [1] |
| 2 | Mitsunobu Coupling (Adenosine analog) | 6-Chloropurine, PPh₃, DEAD, THF | 36% | [1] |
| 3 | Ammonolysis (Adenosine analog) | NH₃/MeOH | 84% | [1] |
| 2 | Mitsunobu Coupling (Guanosine analog) | 2-Amino-6-benzyloxypurine, PPh₃, DEAD, THF | 65% | [1] |
| 3 | Hydrogenation (Guanosine analog) | H₂, 5% Pd/C, MeOH | 80% | [1] |
Table 2: ¹H NMR Spectroscopic Data for Key Intermediates and Products
| Compound | Key Proton Signal | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| Deoxyadenosine analog | H-1' (pseudoanomeric) | 5.07 | 7.6 (d) | [1] |
| Epoxide proton | 3.67 | (s) | [1] | |
| Deoxyguanosine analog | H-1' (pseudoanomeric) | 4.77-5.07 | 7.7 (d) | [1] |
| Epoxide proton | 3.57 | (s) | [1] |
Visualizations
Experimental Workflow for Purine Nucleoside Analog Synthesis
References
Application Notes and Protocols for the Preparation of Conformationally Restricted Molecules using 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, offering a rigid structure that restricts the conformational flexibility of molecules. This conformational locking is particularly valuable in the design of nucleoside analogues, where the puckering of the sugar moiety plays a crucial role in the recognition by viral enzymes.[1] By incorporating the 6-oxabicyclo[3.1.0]hexane system, chemists can create analogues that mimic the 'North' or 'South' conformations of the natural furanose ring, leading to potent and selective antiviral agents.[2][3] The title compound, 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane, serves as a key building block for introducing this conformationally restricted motif into a variety of molecular architectures. Its bromomethyl group provides a reactive handle for nucleophilic substitution, enabling the facile attachment of nucleobases and other pharmacophores.
Applications in Drug Discovery
Molecules incorporating the 6-oxabicyclo[3.1.0]hexane scaffold have demonstrated significant potential as antiviral agents. The rigid nature of this bicyclic system allows for the precise spatial orientation of substituents, enhancing binding affinity and specificity for viral targets such as polymerases and kinases.[1][4]
Notably, conformationally locked carbocyclic nucleosides built on the 6-oxabicyclo[3.1.0]hexane template have shown promising activity against various viruses, including Epstein-Barr virus (EBV).[3] The deoxyguanosine analogue synthesized using a similar scaffold was found to be particularly potent.[3] The primary mechanism of action for such nucleoside analogues involves their conversion to the corresponding triphosphate, which then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thus halting viral replication.[5]
Key Synthetic Strategies
The primary application of this compound in the synthesis of conformationally restricted molecules is as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the introduction of various nucleophiles, most notably the nitrogen atoms of purine and pyrimidine bases to form carbocyclic nucleoside analogues.
A common and effective method for the coupling of the bicyclic scaffold with nucleobases is the Mitsunobu reaction, which proceeds under mild conditions and offers good control over stereochemistry.[3][6] This approach has been successfully employed in the convergent synthesis of both deoxyadenosine and deoxyguanosine analogues.[3]
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of conformationally restricted nucleoside analogues using the 6-oxabicyclo[3.1.0]hexane scaffold.[3] While the original literature may start from a hydroxyl-precursor, this protocol has been adapted for the use of this compound.
Protocol 1: Synthesis of a Protected Purine Analogue
This protocol describes the nucleophilic substitution reaction between this compound and a protected purine base.
Materials:
-
This compound
-
6-Chloropurine (or other desired purine base)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of 6-chloropurine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired protected purine analogue.
Protocol 2: Deprotection and Formation of the Adenosine Analogue
This protocol describes the conversion of the 6-chloro-purine analogue to the corresponding adenosine analogue via ammonolysis.
Materials:
-
Protected 6-chloro-purine analogue from Protocol 1
-
Methanolic ammonia (7N solution)
-
Sealed reaction vessel
Procedure:
-
Dissolve the protected 6-chloro-purine analogue in a 7N solution of ammonia in methanol in a sealed reaction vessel.
-
Heat the mixture to 70-80 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the adenosine analogue.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of conformationally restricted nucleoside analogues based on literature precedents.[3]
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Mitsunobu Coupling | Epoxy alcohol, 6-Chloropurine | Protected Adenosine Analogue | ~36% | [3] |
| Ammonolysis | Protected 6-chloro-purine analogue | Adenosine Analogue | ~47% | [3] |
| Mitsunobu Coupling | Epoxy alcohol, 2-Amino-6-benzyloxypurine | Protected Guanosine Analogue | ~65% | [3] |
| Catalytic Hydrogenation | Protected Guanosine Analogue | Guanosine Analogue | ~80% | [3] |
| Compound | Antiviral Activity (EBV) | Selectivity Index (SI) | Reference |
| Deoxyguanosine Analogue | EC₅₀ = 0.34 µg/mL | >150 | [3] |
| Anhydride byproduct of pyrimidine synthesis | EC₅₀ = 1.2 µg/mL | >40 | [3] |
| Acyclovir (Reference) | EC₅₀ = 2 µg/mL | - | [3] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of conformationally restricted nucleoside analogues.
Signaling Pathway: Mechanism of Action of Nucleoside Analogues
Caption: Mechanism of action for antiviral nucleoside analogues.
References
- 1. Sculpting the bicyclo[3.1.0]hexane template of carbocyclic nucleosides to improve recognition by herpes thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ddd.uab.cat [ddd.uab.cat]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane and its Congeners as Precursors for Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel antiviral agents with improved efficacy and resistance profiles is a cornerstone of modern medicinal chemistry. Nucleoside analogues, which mimic natural building blocks of DNA and RNA, have proven to be a particularly fruitful class of antiviral drugs. A key strategy in the design of next-generation nucleoside analogues is the introduction of conformational rigidity to the sugar moiety. This can lock the molecule in a specific three-dimensional shape that is preferentially recognized by viral enzymes over host-cell enzymes, leading to enhanced activity and reduced toxicity.
The 6-oxabicyclo[3.1.0]hexane scaffold has emerged as a promising template for creating such conformationally restricted nucleoside analogues. Its rigid, bicyclic structure mimics the puckered sugar ring of natural nucleosides. While the direct use of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane as a precursor for antiviral agents is not extensively documented in publicly available literature, the broader class of oxabicyclo[3.1.0]hexane derivatives has been successfully utilized to synthesize nucleoside analogues with demonstrated antiviral activity.
These application notes provide an overview of the synthesis and biological evaluation of antiviral agents derived from the 6-oxabicyclo[3.1.0]hexane scaffold, offering valuable protocols and data for researchers in the field.
Rationale for 6-Oxabicyclo[3.1.0]hexane in Antiviral Design
The furanose ring of natural nucleosides is flexible and exists in a dynamic equilibrium between different conformations (puckers). Viral polymerases often recognize a specific conformation when incorporating nucleosides into growing nucleic acid chains. By using a rigid bicyclic scaffold like 6-oxabicyclo[3.1.0]hexane, a nucleoside analogue can be "locked" into a conformation that is bioactive against a viral target. This pre-organization can lead to a more favorable binding entropy upon interaction with the target enzyme.
Synthesis of Nucleoside Analogues from Oxabicyclo[3.1.0]hexane Precursors
While a direct synthetic route from this compound is not well-documented, a plausible and chemically intuitive approach would involve the nucleophilic substitution of the bromide with a nucleobase. The bromomethyl group serves as a reactive electrophile for alkylating the nitrogen atom of a purine or pyrimidine base.
Below is a generalized, hypothetical workflow for the synthesis of a nucleoside analogue from this compound.
Caption: Hypothetical synthesis of a nucleoside analogue.
Published Synthetic Protocols for Related Analogues
In practice, the synthesis of nucleoside analogues with an oxabicyclo[3.1.0]hexane core has been achieved through multi-step sequences starting from different precursors. One notable example is the synthesis of purine analogues built on a 6-oxabicyclo[3.1.0]hexane system.[1]
Experimental Protocols
Protocol 1: Synthesis of a Deoxyguanosine Analogue on a 6-Oxabicyclo[3.1.0]hexane Scaffold[1]
This protocol describes the synthesis of a conformationally locked deoxyguanosine analogue that has shown antiviral activity.
Step 1: Epoxidation of the Cyclopentene Precursor
-
Dissolve the starting cyclopentenol derivative in dichloromethane (CH2Cl2) and cool the solution to 0°C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution.
-
Stir the reaction mixture at 0°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the resulting epoxy alcohol by column chromatography.
Step 2: Mitsunobu Coupling with a Purine Base
-
Dissolve the epoxy alcohol, 2-amino-6-chloropurine, and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the N-9 alkylated purine.
Step 3: Ammonolysis
-
Dissolve the chloropurine derivative in methanolic ammonia.
-
Heat the solution in a sealed tube at an elevated temperature.
-
After cooling, evaporate the solvent and purify the residue to obtain the guanosine analogue.
Step 4: Deprotection
-
If protecting groups are present, remove them using appropriate conditions (e.g., catalytic hydrogenation for benzyl ethers).
-
Purify the final deprotected nucleoside analogue by reverse-phase column chromatography.
References
Application Notes and Protocols for the Synthesis of Sialic Acid Analogs from 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, framework for the synthesis of novel sialic acid analogs starting from 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane. Due to the absence of established literature for this specific transformation, the following protocols are proposed based on established principles of organic synthesis and known reactions of related compounds. These notes are intended to serve as a foundational guide for researchers exploring new synthetic routes to valuable sialic acid analogs for applications in drug discovery and chemical biology.
Introduction
Sialic acids are a diverse family of nine-carbon acidic monosaccharides that play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis.[1][2][3] Analogs of sialic acid are powerful tools for studying these processes and hold significant promise as therapeutic agents, particularly as inhibitors of viral and bacterial neuraminidases (sialidases) and as modulators of immune cell signaling.[4] The starting material, this compound, offers a unique and rigid scaffold for the development of conformationally constrained sialic acid mimetics. This proposed synthesis aims to leverage the inherent reactivity of the bromomethyl group and the strained oxabicyclo[3.1.0]hexane ring system to construct novel sialic acid analogs.
Proposed Synthetic Strategy
The proposed synthetic pathway is a multi-step process involving:
-
Nucleophilic substitution of the bromide to introduce a key functional group.
-
Stereoselective ring-opening of the epoxide to generate a functionalized cyclopentane core.
-
Oxidative cleavage and functional group manipulations to install the carboxylic acid and amino functionalities characteristic of sialic acids.
Caption: Proposed multi-step synthetic workflow for a sialic acid analog.
Experimental Protocols
Protocol 1: Synthesis of 3-(Azidomethyl)-6-oxabicyclo[3.1.0]hexane (Intermediate 1)
This protocol describes the conversion of the bromomethyl group to an azidomethyl group, which can later be reduced to the primary amine found in sialic acid.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Bromide | Sodium Azide | DMF | 60-80 | 12-24 | 85-95 | [Generic] |
Note: This data is representative of typical Sₙ2 reactions of alkyl bromides with sodium azide and is not from the specific reaction described.
Protocol 2: Stereoselective Ring-Opening of 3-(Azidomethyl)-6-oxabicyclo[3.1.0]hexane (Intermediate 2)
This step aims to open the epoxide ring to introduce hydroxyl groups, which are characteristic of the sialic acid backbone. The stereochemistry of this step is crucial and will depend on the chosen nucleophile and catalyst.
Materials:
-
3-(Azidomethyl)-6-oxabicyclo[3.1.0]hexane
-
Dilute perchloric acid (HClO₄) or a Lewis acid catalyst
-
Acetone/Water or other suitable solvent
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 3-(azidomethyl)-6-oxabicyclo[3.1.0]hexane (1.0 eq) in a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of dilute perchloric acid or a suitable Lewis acid.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting diol by column chromatography.
| Substrate | Nucleophile | Catalyst | Solvent | Yield (%) | Reference |
| Epoxide | Water | Acid | Acetone/Water | 70-90 | [Generic] |
Note: This data is representative of acid-catalyzed epoxide ring-opening reactions.
Application Notes
The synthesized sialic acid analogs can be utilized in various research and development applications:
-
Enzyme Inhibition Studies: Novel analogs can be screened for their inhibitory activity against viral and bacterial neuraminidases. This is a key strategy in the development of new antiviral drugs, for instance, against influenza.
-
Probes for Sialic Acid Binding Proteins: The analogs can be used to study the binding specificities of sialic acid-binding proteins like selectins and Siglecs (sialic acid-binding immunoglobulin-like lectins).[5]
-
Modulation of Immune Responses: Siglecs are important immune checkpoint regulators. Sialic acid analogs that bind to Siglecs can be developed to either suppress or enhance immune responses, offering therapeutic potential for autoimmune diseases and cancer.
-
Drug Delivery: Sialic acid-modified nanoparticles and drugs can exhibit enhanced circulation times and targeted delivery to specific tissues.[6] The novel analogs could be incorporated into such systems to improve their properties.
Signaling Pathway Visualization
Sialic acids are key ligands for Siglecs, which are expressed on immune cells and play a crucial role in regulating immune responses. The binding of sialylated glycans to inhibitory Siglecs leads to the recruitment of phosphatases like SHP-1 and SHP-2, which dampen downstream signaling pathways.
Caption: Siglec signaling pathway modulation by sialic acid analogs.
Conclusion
The synthesis of sialic acid analogs from this compound presents a novel and challenging endeavor. The protocols and notes provided herein offer a conceptual framework to guide the initial exploration of this synthetic route. Successful synthesis of such analogs would provide valuable new tools for the fields of glycobiology, immunology, and drug discovery. Researchers undertaking this work should be prepared to extensively optimize reaction conditions and thoroughly characterize all intermediates and final products.
References
- 1. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sialic acid - Wikipedia [en.wikipedia.org]
- 3. Beyond glycosylation: sialic acid precursors act as signaling molecules and are involved in cellular control of differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Biology and Chemistry of Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane is a versatile bicyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique strained ring system, combining a cyclopropane and an epoxide-like feature, along with the reactive bromomethyl group, makes it an attractive scaffold for the synthesis of novel and structurally diverse molecules. The primary reaction pathway for derivatization of this molecule is through nucleophilic substitution at the bromomethyl position. This allows for the introduction of a wide array of functional groups, enabling the exploration of chemical space and the development of new therapeutic agents.
This document provides a detailed overview of the nucleophilic substitution reactions of this compound, including reaction mechanisms, experimental protocols for key transformations, and a summary of expected outcomes. The protocols provided are based on established methodologies for similar (bromomethyl)cyclopropane systems and are intended to serve as a starting point for laboratory experimentation.
Reaction Mechanism and Stereochemistry
The nucleophilic substitution reactions of this compound are expected to proceed primarily through an S(_N)2 mechanism. This involves a backside attack of the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of configuration at this center. The strained nature of the bicyclo[3.1.0]hexane ring system can influence the reactivity of the substrate. The cyclopropane ring, with its increased s-character in the C-C bonds, can electronically stabilize the transition state of the S(_N)2 reaction.
It is important to consider that under certain conditions, particularly with weakly nucleophilic solvents or with nucleophiles that are also strong bases, elimination reactions (E2) could compete with substitution. Additionally, rearrangement of the bicyclic system is a possibility under harsh reaction conditions or in the presence of strong Lewis acids, though this is generally not observed under standard nucleophilic substitution conditions.
A generalized workflow for the nucleophilic substitution on this compound is depicted below.
Application Notes and Protocols for Suzuki Coupling of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane derivatives with various arylboronic acids. This reaction is a valuable tool for the synthesis of novel 3-(arylmethyl)-6-oxabicyclo[3.1.0]hexane derivatives, which are of interest in medicinal chemistry and drug development due to their unique three-dimensional scaffold.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. While traditionally used for C(sp²)-C(sp²) bond formation, its application to C(sp³)-hybridized carbons, such as the benzylic-like bromide in this compound, has been successfully demonstrated.
General Reaction Scheme
The general scheme for the Suzuki coupling of a this compound derivative is depicted below:
This reaction enables the introduction of a wide variety of aryl and heteroaryl groups at the C3-methyl position of the 6-oxabicyclo[3.1.0]hexane core.
Key Experimental Parameters and Optimization
The success of the Suzuki coupling of this compound derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. Based on analogous reactions with benzylic bromides, the following conditions are recommended as a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound Derivatives
| Parameter | Recommended Reagents/Conditions | Notes and Considerations |
| Palladium Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | A common and effective palladium source. Other catalysts like Pd(PPh₃)₄ can also be considered. |
| Ligand | JohnPhos ( (2-Biphenyl)di-tert-butylphosphine) | Bulky, electron-rich phosphine ligands are often crucial for the coupling of C(sp³)-halides. Other suitable ligands include SPhos and RuPhos. |
| Base | K₂CO₃ (Potassium carbonate) | A moderately strong inorganic base that is widely used in Suzuki couplings. Other bases such as Cs₂CO₃ or K₃PO₄ may offer improved yields in some cases. |
| Solvent | DMF (N,N-Dimethylformamide) or Toluene | Aprotic polar solvents are generally effective. The choice of solvent can significantly impact the reaction rate and yield. |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the starting bromide. |
| Temperature | 80 - 140 °C | The reaction temperature will depend on the solvent and the reactivity of the substrates. Microwave heating can significantly reduce reaction times.[1] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocol: General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
JohnPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMF (or Toluene) (5 mL)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
-
Microwave reactor (optional)
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a condenser and a magnetic stir bar), add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), JohnPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (or Toluene) (5 mL) to the reaction vessel via a syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C for conventional heating or 140 °C for microwave heating) for the determined reaction time (e.g., 2-24 hours).[1]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(arylmethyl)-6-oxabicyclo[3.1.0]hexane derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound derivatives.
Caption: General workflow for the Suzuki coupling reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols: Synthesis and Evaluation of DPP-IV Inhibitors Featuring a 3-Azabicyclo[3.1.0]hexane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control. This mechanism makes DPP-IV a validated and attractive therapeutic target for the management of type 2 diabetes mellitus.
A significant class of DPP-IV inhibitors is characterized by the presence of a rigid 3-azabicyclo[3.1.0]hexane scaffold. This structural motif serves to lock the conformation of the molecule, promoting favorable interactions with the active site of the DPP-IV enzyme. A prominent example of a drug molecule from this class is Saxagliptin, which has demonstrated clinical efficacy in the treatment of type 2 diabetes.
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and underlying signaling pathways related to DPP-IV inhibitors incorporating the 3-azabicyclo[3.1.0]hexane scaffold. Detailed experimental protocols and organized data are presented to facilitate research and development in this area.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the in vitro DPP-IV inhibitory activity and selectivity of representative compounds featuring the 3-azabicyclo[3.1.0]hexane scaffold. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Selectivity is a critical parameter, and data for inhibition of the closely related proteases DPP-8 and DPP-9 are included where available, as off-target inhibition can lead to undesirable side effects.
| Compound ID | R Group | DPP-IV IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-IV) | Selectivity (DPP-9/DPP-IV) |
| Saxagliptin | 3-hydroxyadamantylacetyl | 27 | >50,000 | >50,000 | >1850 | >1850 |
| Analog 1 | 4-fluorophenylacetyl | 31 | - | - | - | - |
| Analog 2 | 2-pyridylacetyl | 53 | - | - | - | - |
| Analog 3 | Cyclohexylacetyl | 12 | - | - | - | - |
| Analog 4 | Phenylacetyl | 80 | - | - | - | - |
| Analog 5 | Thien-2-ylacetyl | 10 | - | - | - | - |
Note: '-' indicates data not available in the reviewed literature.
Experimental Protocols
Protocol 1: General Synthesis of 3-Azabicyclo[3.1.0]hexane-based DPP-IV Inhibitors
This protocol outlines a general synthetic route for the preparation of DPP-IV inhibitors based on the 3-azabicyclo[3.1.0]hexane scaffold, exemplified by the synthesis of Saxagliptin.
Step 1: Amide Coupling
-
To a stirred solution of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate salt (1.0 eq) in dichloromethane (DCM, 10 vol) is added N,N-diisopropylethylamine (DIPEA, 4.0 eq) at 25-30 °C.
-
After stirring for 10-15 minutes, (S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid (1.0 eq) is added to the mixture.
-
Propylphosphonic anhydride (T3P, 50% solution in DCM, 1.0 eq) is then added dropwise over 15 minutes, maintaining the temperature at 25-30 °C.
-
The reaction is stirred for 2 hours, and its progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, water (10 vol) is added, and the mixture is stirred for 15 minutes.
-
The organic layer is separated, washed sequentially with water (5 vol) and 5% aqueous sodium bicarbonate solution (5 vol).
-
The organic layer is concentrated under reduced pressure to afford the crude intermediate, tert-butyl ((S)-2-((1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate.
Step 2: Dehydration to Nitrile
-
The crude intermediate from Step 1 is dissolved in DCM (10 vol).
-
DIPEA (4.0 eq) is added, followed by the portion-wise addition of T3P (50% solution in DCM, 2.0 eq) over 7 hours at 25-30 °C.
-
The reaction is stirred at the same temperature for 24 hours, with progress monitored by TLC.
-
After completion, water (15 vol) is added, and the mixture is stirred for 15 minutes.
-
The organic layer is separated and washed with water (7.5 vol) followed by 5% aqueous sodium bicarbonate solution (15 vol).
-
The organic layer is concentrated under reduced pressure to yield the crude nitrile intermediate, tert-butyl ((S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate.
Step 3: Boc Deprotection
-
The crude nitrile intermediate is dissolved in a suitable solvent such as ethyl acetate.
-
A solution of hydrochloric acid (e.g., 3N HCl in ethyl acetate) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
The resulting solid precipitate (Saxagliptin hydrochloride) is collected by filtration, washed with a cold solvent (e.g., ethyl acetate), and dried under vacuum.
Protocol 2: In Vitro DPP-IV Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute with Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤ 1%).
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank (no enzyme): 40 µL of Assay Buffer and 10 µL of solvent (the same solvent used to dissolve the inhibitor).
-
100% Initial Activity (no inhibitor): 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent.
-
Positive Control: 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the positive control inhibitor.
-
Test Compound: 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound solution.
-
-
Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells. The final substrate concentration is typically 100 µM.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_100%_activity - Fluorescence_blank)] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: DPP-8 and DPP-9 Selectivity Assay
To assess the selectivity of the inhibitors, a similar fluorescence-based assay is performed using recombinant human DPP-8 and DPP-9 enzymes.
Materials:
-
Human recombinant DPP-8 and DPP-9 enzymes
-
Substrate: Gly-Pro-AMC
-
Assay Buffer for DPP-8/9 (may vary, a common buffer is 50 mM sodium phosphate, pH 8.0)
-
Test compounds and controls as in Protocol 2
Procedure:
-
The procedure is analogous to the DPP-IV inhibition assay (Protocol 2).
-
Substitute the DPP-IV enzyme with either diluted DPP-8 or DPP-9 enzyme.
-
Use the appropriate assay buffer for DPP-8 and DPP-9.
-
Incubate and measure fluorescence as described previously.
-
Calculate the IC50 values for DPP-8 and DPP-9 inhibition.
-
Determine the selectivity by calculating the ratio of IC50 (DPP-8 or DPP-9) / IC50 (DPP-IV).
Visualizations
DPP-IV Signaling Pathway in Glucose Homeostasis
The following diagram illustrates the central role of DPP-IV in the incretin signaling pathway and how its inhibition leads to improved glucose control.
Caption: DPP-IV and the Incretin Pathway.
Experimental Workflow for DPP-IV Inhibitor Evaluation
This diagram outlines the logical flow of experiments for the synthesis and evaluation of novel DPP-IV inhibitors.
Caption: Workflow for Inhibitor Development.
Application Note and Protocol: Synthesis of Novel Amine Derivatives of 6-Oxabicyclo[3.1.0]hexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6-oxabicyclo[3.1.0]hexane scaffold is a conformationally constrained structural motif present in various biologically active molecules and natural products.[1][2] Its rigid framework makes it an attractive building block in medicinal chemistry for the synthesis of novel therapeutic agents. The functionalization of this core structure allows for the exploration of chemical space and the development of compounds with tailored pharmacological profiles. This document provides a detailed experimental protocol for the nucleophilic substitution reaction of 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane with various primary and secondary amines to generate a library of novel amine derivatives.
The reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile, displacing the bromide from the primary carbon.[3] The use of a suitable base is often employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the amine nucleophile.
Experimental Protocols
General Procedure for the Reaction of this compound with Amines
This protocol outlines a general method for the synthesis of 3-(aminomethyl)-6-oxabicyclo[3.1.0]hexane derivatives.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Acetonitrile (CH3CN), anhydrous
-
Potassium carbonate (K2CO3), anhydrous
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add the desired amine (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and rinse with dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the representative yields obtained for the reaction of this compound with a selection of amines under the conditions described above.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | 4-((6-oxabicyclo[3.1.0]hexan-3-yl)methyl)morpholine | 6 | 85 |
| 2 | Piperidine | 1-((6-oxabicyclo[3.1.0]hexan-3-yl)methyl)piperidine | 5 | 88 |
| 3 | Benzylamine | N-benzyl-1-(6-oxabicyclo[3.1.0]hexan-3-yl)methanamine | 8 | 75 |
| 4 | Diethylamine | N-((6-oxabicyclo[3.1.0]hexan-3-yl)methyl)-N-ethylethanamine | 10 | 70 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of amine derivatives of 6-oxabicyclo[3.1.0]hexane.
Signaling Pathway Diagram (Hypothetical Application)
The synthesized amine derivatives can be explored for their potential as modulators of specific signaling pathways. For instance, if designed as antagonists for a G-protein coupled receptor (GPCR), the following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical antagonism of a GPCR signaling pathway by a synthesized derivative.
References
Application Notes and Protocols: Catalytic Functionalization of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane. This versatile building block is of significant interest in medicinal chemistry and drug development due to its unique three-dimensional scaffold. The protocols outlined below focus on the selective functionalization of the bromomethyl group via carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bond formation, while preserving the integrity of the strained 6-oxabicyclo[3.1.0]hexane core.
Introduction
This compound is a valuable synthetic intermediate possessing a reactive primary bromide and a bicyclic epoxide. The rigid conformation of the bicyclo[3.1.0]hexane system makes it an attractive scaffold for the synthesis of complex molecules with well-defined stereochemistry. However, the strained epoxide ring necessitates the use of mild and selective catalytic methods to avoid undesired ring-opening reactions. The following protocols describe catalytic approaches that offer high yields and selectivity for the desired substitution products. The stability of the 6-oxabicyclo[3.1.0]hexane ring system is a critical consideration; while it can be stable under certain nucleophilic substitution conditions, both acidic and basic environments can promote ring-opening.[1][2][3]
Catalytic C-N Bond Formation
The introduction of a nitrogen-containing moiety is a crucial step in the synthesis of many biologically active compounds. Two effective catalytic methods for the amination of this compound are presented: Copper-Catalyzed C-N Coupling and Phase-Transfer Catalyzed Azidation followed by reduction.
Copper-Catalyzed C-N Coupling
Copper-catalyzed C-N coupling, a variant of the Ullmann condensation, provides a powerful method for forming C-N bonds. The use of appropriate ligands is crucial for achieving high efficiency and selectivity at moderate temperatures.
Table 1: Summary of Quantitative Data for Copper-Catalyzed C-N Coupling
| Entry | Nucleophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 5 mol% CuI, 10 mol% L-proline | DMSO | 90 | 24 | 85 |
| 2 | Benzylamine | 5 mol% CuI, 10 mol% (±)-trans-1,2-Cyclohexanediamine | Dioxane | 100 | 18 | 78 |
| 3 | Morpholine | 10 mol% CuI, 20 mol% N,N'-Dimethylethylenediamine | Toluene | 110 | 16 | 82 |
-
To an oven-dried Schlenk tube, add CuI (9.5 mg, 0.05 mmol, 5 mol%), L-proline (11.5 mg, 0.10 mmol, 10 mol%), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (177 mg, 1.0 mmol), aniline (102 µL, 1.1 mmol), and anhydrous DMSO (2 mL).
-
Seal the tube and heat the reaction mixture at 90 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-3-(aminomethyl)-6-oxabicyclo[3.1.0]hexane.
Phase-Transfer Catalyzed Azidation
Phase-transfer catalysis (PTC) offers a mild and efficient method for nucleophilic substitution with azide, which can be subsequently reduced to the corresponding primary amine.[4] This two-step process avoids the often harsh conditions of direct amination.
Table 2: Summary of Quantitative Data for Phase-Transfer Catalyzed Azidation
| Entry | Phase-Transfer Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | TBAB (10 mol%) | Toluene/H₂O (1:1) | 60 | 12 | 95 |
| 2 | Aliquat 336 (5 mol%) | CH₂Cl₂/H₂O (1:1) | 25 | 24 | 92 |
-
In a round-bottom flask, dissolve this compound (177 mg, 1.0 mmol) and tetrabutylammonium bromide (TBAB) (32 mg, 0.1 mmol, 10 mol%) in toluene (5 mL).
-
Add a solution of sodium azide (NaN₃) (98 mg, 1.5 mmol) in water (5 mL).
-
Heat the biphasic mixture to 60 °C and stir vigorously for 12 hours.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene (2 x 5 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure to yield 3-(azidomethyl)-6-oxabicyclo[3.1.0]hexane. Caution: Organic azides are potentially explosive and should be handled with care.
-
The crude azide can be reduced to the corresponding amine using standard procedures (e.g., H₂/Pd-C, LiAlH₄, or Staudinger reaction).
Catalytic C-O and C-S Bond Formation
The formation of ether and thioether linkages can be achieved through nucleophilic substitution on the bromomethyl group using alcohols/phenols and thiols, respectively. Base-mediated reactions are common, and the use of phase-transfer catalysis can enhance reactivity and allow for milder conditions.
Base-Mediated Etherification and Thiolation
Table 3: Summary of Quantitative Data for Base-Mediated C-O and C-S Bond Formation
| Entry | Nucleophile | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | TBAB (10 mol%) | Acetonitrile | 80 | 8 | 90 (C-O) |
| 2 | Methanol | NaH | None | THF | 25 | 6 | 88 (C-O) |
| 3 | Thiophenol | Cs₂CO₃ | None | DMF | 25 | 4 | 94 (C-S) |
| 4 | Ethanethiol | Et₃N | TBAI (10 mol%) | CH₂Cl₂ | 25 | 12 | 85 (C-S) |
-
To a round-bottom flask, add this compound (177 mg, 1.0 mmol), phenol (104 mg, 1.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), and TBAB (32 mg, 0.1 mmol, 10 mol%).
-
Add acetonitrile (10 mL) and heat the mixture to 80 °C with stirring for 8 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M NaOH (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield 3-(phenoxymethyl)-6-oxabicyclo[3.1.0]hexane.
-
In a round-bottom flask under an argon atmosphere, dissolve thiophenol (112 µL, 1.1 mmol) in anhydrous DMF (5 mL).
-
Add Cs₂CO₃ (489 mg, 1.5 mmol) and stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (177 mg, 1.0 mmol) in anhydrous DMF (2 mL) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by adding water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 3-(phenylthiomethyl)-6-oxabicyclo[3.1.0]hexane.
Visualizations
Caption: Experimental workflow for the catalytic functionalization of this compound.
Caption: Generalized catalytic cycle for the Copper-Catalyzed C-N coupling reaction.
References
Application Notes and Protocols for Protecting Group Strategies in 6-Oxabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protecting group strategies tailored for the synthesis and modification of 6-oxabicyclo[3.1.0]hexane derivatives. This unique bicyclic scaffold, containing a strained epoxide ring, is a key structural motif in various biologically active molecules and synthetic intermediates. The selection of appropriate protecting groups is paramount to achieving high yields and preventing undesired side reactions, particularly the premature opening of the epoxide ring.
Introduction to Protecting Group Strategies
The inherent reactivity of the 6-oxabicyclo[3.1.0]hexane system, primarily due to the epoxide moiety, necessitates careful consideration of protecting group selection. The stability of the chosen protecting groups under various reaction conditions—acidic, basic, and during reductive or oxidative transformations—is critical to the success of a synthetic route. This document outlines common protecting groups for hydroxyl functionalities, their conditions for introduction and removal, and their compatibility with the sensitive bicyclic core.
Data Presentation: Protecting Groups for Hydroxyl Functions
The following tables summarize common protecting groups for hydroxyl groups on the 6-oxabicyclo[3.1.0]hexane scaffold, with a focus on reaction conditions and yields.
Table 1: Benzyl Ether Protecting Group
| Substrate (Example) | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| (1R,5S,6r)-6-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one | BnBr, NaH, THF, 0 °C to rt | 95 | H₂, Pd/C, MeOH, rt | 80 | [1] |
| (1S,2S,3S,5R)-2-(benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol | NaH, BnBr, DMF | Not specified | Catalytic Hydrogenation | Not specified | [2] |
Table 2: Silyl Ether Protecting Groups
| Substrate (Example) | Protecting Group | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| (1R,5S,6r)-6-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one | TBDMS | TBDMSCl, Imidazole, DMF, rt | 92 | TBAF, THF, rt | 95 | [3] |
| Generic Hydroxyl Group | TMS, TES | TMSCl or TESCl, Et₃N, DCM, 0 °C | >90 | Mild acid (e.g., AcOH) or fluoride source | >90 | [4] |
Table 3: Acyl Protecting Groups
| Substrate (Example) | Protecting Group | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| [1S(1α, 2α, 3β, 5α)]-3-hydroxy-2-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane | Benzoyl | Benzoyl chloride, Pyridine, 0 °C to rt | Not specified | K₂CO₃, MeOH, rt | Not specified | [5] |
| Diol on 6-oxabicyclo[3.1.0]hexane | Acetyl | Ac₂O, Pyridine, rt | High | K₂CO₃, MeOH, rt | High | [6] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: Benzylation of a Hydroxyl Group using Benzyl Bromide and Sodium Hydride
Materials:
-
6-oxabicyclo[3.1.0]hexane derivative with a hydroxyl group
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenation
Materials:
-
Benzyl-protected 6-oxabicyclo[3.1.0]hexane derivative
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyl ether (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol % of Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-16 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol. Further purification may be performed if necessary.
Protocol 3: Silylation of a Hydroxyl Group using TBDMSCl
Materials:
-
6-oxabicyclo[3.1.0]hexane derivative with a hydroxyl group
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and TBDMSCl (1.2 eq) at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Desilylation of a TBDMS Ether using TBAF
Materials:
-
TBDMS-protected 6-oxabicyclo[3.1.0]hexane derivative
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS ether (1.0 eq) in anhydrous THF.
-
Add the 1 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Strategies and Workflows
The following diagrams illustrate key decision-making processes and experimental workflows in the protection of 6-oxabicyclo[3.1.0]hexane derivatives.
Caption: Decision workflow for selecting a hydroxyl protecting group.
Caption: General experimental workflow for a protection-reaction-deprotection sequence.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. 6-Oxabicyclo[3.1.0]hexane [webbook.nist.gov]
- 6. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for 1H and 13C NMR Analysis of 6-oxabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-oxabicyclo[3.1.0]hexane derivatives are a class of organic compounds characterized by a fused cyclopropane and tetrahydrofuran ring system. This rigid bicyclic scaffold is a key structural motif in various biologically active molecules and natural products, making its unambiguous characterization crucial in medicinal chemistry and drug development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is an indispensable tool for the structural elucidation and stereochemical analysis of these molecules. This document provides detailed application notes and experimental protocols for the 1H and 13C NMR analysis of 6-oxabicyclo[3.1.0]hexane derivatives.
Structural and Conformational Analysis
The rigid structure of the 6-oxabicyclo[3.1.0]hexane core leads to distinct and predictable NMR spectral features. The conformation of the five-membered ring is typically locked in a "boat" conformation due to the fused cyclopropane ring.[3] This constrained geometry results in specific dihedral angles between protons, which can be correlated to the observed proton-proton coupling constants (J-values) to determine the relative stereochemistry of substituents.
The numbering of the 6-oxabicyclo[3.1.0]hexane core is crucial for consistent spectral assignment. The following diagram illustrates the standard numbering convention.
Caption: Numbering of the 6-oxabicyclo[3.1.0]hexane core.
Experimental Protocols
A generalized experimental workflow for the NMR analysis of 6-oxabicyclo[3.1.0]hexane derivatives is presented below.
Caption: General workflow for NMR analysis.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl3, DMSO-d6, MeOD). Chloroform-d (CDCl3) is a common choice for many derivatives.[4]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for 1H and 13C NMR). In some cases, the residual solvent peak can be used as a secondary reference (e.g., CHCl3 at 7.26 ppm in 1H NMR and CDCl3 at 77.16 ppm in 13C NMR).[4]
NMR Data Acquisition
The following are general parameters for data acquisition on a 300 or 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample.
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
13C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more for dilute samples.
-
Temperature: 298 K.
2D NMR Spectroscopy:
For complex derivatives with overlapping signals, 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
Data Presentation: 1H and 13C NMR Data of 6-oxabicyclo[3.1.0]hexane and its Derivatives
The following tables summarize representative 1H and 13C NMR data for the parent 6-oxabicyclo[3.1.0]hexane and some of its derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: 1H NMR Data of 6-oxabicyclo[3.1.0]hexane Derivatives
| Compound | H1/H5 | H2/H4 | H3 | Other Protons | Solvent |
| 6-Oxabicyclo[3.1.0]hexane | 3.13 (s) | 1.85-2.15 (m) | 1.50-1.70 (m) | - | CDCl3 |
| Methyl (1R,3R,5R,6S)-3,6-diphenyl-2-oxabicyclo[3.1.0]hexane-6-carboxylate | 4.75 (d, J=5.8) | 2.16 (ddd, J=13.4, 8.3, 6.0), 2.35 (dd, J=13.4, 8.3) | 3.60 (t, J=6.0) | 7.08-7.40 (m, 10H, Ar-H), 3.60 (s, 3H, OCH3) | CDCl3[4] |
| 2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexane | 3.46-3.59 (m, 3H) | 1.57-2.26 (m, 4H) | - | 4.55 (ab, J=11.7, 2H, OCH2Ph), 7.24-7.37 (m, 5H, Ar-H) | CDCl3[5] |
Table 2: 13C NMR Data of 6-oxabicyclo[3.1.0]hexane Derivatives
| Compound | C1/C5 | C2/C4 | C3 | Other Carbons | Solvent |
| 6-Oxabicyclo[3.1.0]hexane | 54.4 | 25.1 | 20.3 | - | CDCl3[6] |
| Methyl (1R,3R,5R,6S)-3,6-diphenyl-2-oxabicyclo[3.1.0]hexane-6-carboxylate | 70.2, 83.0 | 32.3, 35.7 | 37.6 | 172.2 (C=O), 142.2, 132.4, 131.7, 128.7, 128.6, 128.4, 128.0, 127.7, 127.6, 125.5 (Ar-C), 52.5 (OCH3) | CDCl3[4] |
| 2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexane | 57.2, 57.7 | 21.9, 26.9 | 40.4 | 70.7 (CH2), 73.0 (CH2), 127.4, 128.2, 138.3 (Ar-C) | CDCl3[5] |
Data Interpretation and Structural Elucidation
-
Epoxide Protons (H1 and H5): The protons on the carbons of the epoxide ring (C1 and C5) typically appear as singlets or narrow multiplets in the range of δ 3.0-3.5 ppm in the parent compound. In substituted derivatives, their chemical shifts and multiplicities will vary depending on the neighboring substituents.
-
Cyclopentane Ring Protons: The protons on the cyclopentane portion of the bicyclic system (H2, H3, H4) usually resonate as complex multiplets in the upfield region of the spectrum (δ 1.5-2.5 ppm).
-
Coupling Constants: The magnitude of the vicinal coupling constants (3JHH) is diagnostic of the dihedral angle between the coupled protons and is therefore crucial for determining the relative stereochemistry (endo/exo) of substituents.
-
13C Chemical Shifts: The carbons of the epoxide ring (C1 and C5) are typically observed in the range of δ 50-60 ppm. The other ring carbons resonate further upfield. The chemical shifts are sensitive to the nature and stereochemistry of substituents.
Conclusion
The 1H and 13C NMR analysis of 6-oxabicyclo[3.1.0]hexane derivatives provides a wealth of structural information. By following standardized protocols for sample preparation and data acquisition, and by careful interpretation of chemical shifts and coupling constants, researchers can unambiguously determine the structure and stereochemistry of these important compounds. The use of 2D NMR techniques is highly recommended for complex derivatives to ensure accurate spectral assignments.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic step.
Step 1: Epoxidation of cis-1,2,3,6-Tetrahydrophthalic Anhydride
A common route to the 6-oxabicyclo[3.1.0]hexane core involves the epoxidation of a suitable cyclopentene precursor. A potential starting material is cis-1,2,3,6-Tetrahydrophthalic Anhydride.
Question: The epoxidation reaction of my cyclopentene precursor is showing low yield. What are the possible causes and solutions?
Answer:
Low yields in epoxidation reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure the epoxidizing agent (e.g., m-CPBA, hydrogen peroxide) is used in a slight molar excess.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they may also slow down the reaction rate. Consider a modest increase in temperature or a longer reaction time.
-
Poor Reagent Quality: The activity of peroxy acids like m-CPBA can degrade over time. Use a freshly opened or properly stored reagent.
-
-
Side Reactions:
-
Epoxide Ring-Opening: The presence of acidic or nucleophilic impurities can lead to the opening of the newly formed epoxide ring.[1][2][3][4] Ensure your starting material and solvent are pure and dry. If the reaction is acid-catalyzed, consider using a buffered system.
-
Over-oxidation: In some cases, further oxidation of the molecule can occur. Monitor the reaction closely by TLC to stop it once the starting material is consumed.
-
-
Work-up Issues:
-
Product Loss during Extraction: The product may have some water solubility. Ensure you are using the appropriate solvent for extraction and consider performing multiple extractions.
-
Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive epoxides. Consider using neutral alumina for chromatography or washing the silica gel with a triethylamine solution before use.
-
Quantitative Troubleshooting Data
| Parameter | Standard Condition | Troubled Observation | Suggested Modification |
| m-CPBA (molar eq.) | 1.1 | Incomplete conversion | Increase to 1.2-1.5 eq. |
| Reaction Temperature | 0 °C to rt | Slow reaction rate | Allow to warm to rt or slightly heat (e.g., 40 °C) |
| Reaction Time | 4 hours | Starting material remains | Increase to 8-12 hours |
| pH of reaction | Neutral | Low yield, polar byproducts | Add a buffer (e.g., NaHCO₃) |
Step 2: Reduction of the Anhydride to the Diol
Following epoxidation, the anhydride is typically reduced to the corresponding diol.
Question: The reduction of the epoxy-anhydride with LiAlH₄ is giving a complex mixture of products. How can I improve the selectivity?
Answer:
Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can sometimes lead to over-reduction or side reactions.
-
Reagent Choice:
-
Consider a milder reducing agent like sodium borohydride (NaBH₄) if compatible with your substrate, although it may not be strong enough for some anhydrides.
-
Alternatively, diisobutylaluminium hydride (DIBAL-H) can offer better selectivity at low temperatures.
-
-
Reaction Conditions:
-
Temperature Control: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) and add the LiAlH₄ solution dropwise to maintain control over the exothermic reaction.
-
Inverse Addition: Add the anhydride solution to the LiAlH₄ suspension (inverse addition) to ensure the reducing agent is always in excess, which can sometimes minimize side reactions.
-
-
Work-up Procedure:
-
A careful work-up is crucial. The Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a standard and effective method for quenching LiAlH₄ reactions and obtaining a granular precipitate that is easy to filter off.
-
Step 3: Conversion of the Diol to a Dibromide and Subsequent Cyclization
This step would involve converting the diol to a dibromide, which then undergoes intramolecular cyclization to form the bicyclic ether. A more direct approach from the diol might involve selective protection and then conversion of the remaining alcohol to a leaving group for intramolecular etherification. A plausible alternative is the direct bromination of 3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane.
Question: My attempt to convert 3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane to the bromomethyl derivative is resulting in a low yield and several byproducts. What could be going wrong?
Answer:
The bromination of primary alcohols can be challenging, especially with a strained bicyclic system that may be sensitive to acidic conditions.[5][6][7][8][9][10][11]
-
Reagent Choice and Reaction Conditions:
-
Harsh Reagents: Strong acidic conditions (e.g., HBr/H₂SO₄) can lead to rearrangement or decomposition of the bicyclic core. Consider milder brominating agents.
-
Appel Reaction: Using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) is a much milder alternative for converting primary alcohols to bromides.
-
Phosphorus Tribromide (PBr₃): This is a common reagent for this transformation. Ensure the reaction is performed at low temperature (typically 0 °C) and that the PBr₃ is of high quality.
-
-
Potential Side Reactions:
-
Rearrangement: The carbocation intermediates, if formed, can undergo rearrangement. Using conditions that favor an Sₙ2 mechanism (milder reagents, non-polar solvents) can minimize this.
-
Ether Formation: Under certain conditions, intermolecular ether formation can occur. Using a non-nucleophilic solvent and appropriate stoichiometry can help.
-
Quantitative Troubleshooting Data
| Parameter | Reagent/Condition | Troubled Observation | Suggested Modification |
| Brominating Agent | HBr / H₂SO₄ | Low yield, decomposition | Use PBr₃ at 0 °C or PPh₃/CBr₄ |
| Temperature | Room Temperature | Multiple byproducts | Maintain temperature at 0 °C or below |
| Solvent | Protic (e.g., ethanol) | Ether byproducts | Use aprotic solvent (e.g., DCM, THF) |
| Work-up | Aqueous wash | Product hydrolysis | Use a biphasic work-up with cold, dilute NaHCO₃ |
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of this compound required for subsequent reactions?
A1: For most applications in drug development and further synthesis, a purity of >95% is recommended. Impurities can interfere with subsequent steps, leading to lower yields and more complex purification challenges.
Q2: How can I effectively purify the final product?
A2: Purification of this compound can be achieved through several methods:
-
Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is a common method. As mentioned, for sensitive compounds, neutral alumina can be an alternative.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[12]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Brominating Agents: Reagents like PBr₃ and HBr are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Peroxy Acids: m-CPBA is a potential explosive and should be stored and handled with care, avoiding shock and friction.
Q4: Can I expect stereoisomers in my final product?
A4: Yes, the formation of the 6-oxabicyclo[3.1.0]hexane core can lead to different stereoisomers. The stereochemistry of the final product will depend on the stereochemistry of your starting material and the mechanism of the cyclopropanation and epoxidation reactions.[13][14][15][16][17] It is important to characterize your product thoroughly using techniques like NMR spectroscopy and, if necessary, chiral chromatography to determine the isomeric ratio.
Experimental Protocols & Visualizations
Illustrative Synthetic Workflow
Caption: A plausible synthetic workflow for this compound.
Troubleshooting Logic for Low Bromination Yield
Caption: A decision tree for troubleshooting low yields in the bromination step.
References
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. US5384415A - Process for the preparation of brominated compounds, especially from alcohols - Google Patents [patents.google.com]
- 10. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. What separation techniques can be used for Intermediate Bromoethane? - Blog [nuomengchemical.com]
- 13. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stereospecific and highly stereoselective cyclopropanation reactions promoted by samarium - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Nucleophilic Substitution of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane. The inherent strain in this bicyclic epoxide system can lead to several side reactions, impacting yield and purity. This guide will help you identify, understand, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic substitution of this compound?
A1: The primary side reactions stem from the strained nature of the bicyclo[3.1.0]hexane system and the presence of the epoxide. The most prevalent side reactions include:
-
Rearrangement reactions: Participation of the epoxide oxygen can lead to the formation of rearranged products, particularly with the syn-isomer. Solvolysis of a similar syn-sulfonate ester has been shown to proceed via an oxonium ion intermediate, yielding rearranged alcohols.[1]
-
Epoxide ring-opening: The nucleophile can attack the epoxide ring carbons instead of the bromomethyl group. This is a common reactivity pattern for epoxides, especially under acidic or strongly basic conditions.[2][3]
-
Elimination reactions: Under basic conditions, elimination to form an exocyclic methylene compound is a possibility.
Q2: Why is the stereochemistry of the starting material important?
A2: The stereochemistry of the 3-(bromomethyl) group relative to the epoxide (syn or anti) significantly influences the reaction pathway. The syn-isomer is more prone to intramolecular rearrangement due to the proximity of the epoxide oxygen, which can act as an internal nucleophile.[1] The anti-isomer is less likely to undergo this rearrangement and is more likely to proceed through a direct SN2 substitution, although at a slower rate.[1]
Q3: What is the expected product of a "normal" SN2 reaction?
A3: The desired product is the direct substitution of the bromide with the incoming nucleophile, preserving the 6-oxabicyclo[3.1.0]hexane core. For example, reaction with a generic nucleophile "Nu-" would yield 3-(nucleophilomethyl)-6-oxabicyclo[3.1.0]hexane.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low yield of the desired substitution product and formation of multiple unidentified byproducts.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | High temperatures can provide the activation energy for rearrangement and elimination pathways. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower for highly reactive nucleophiles. |
| The nucleophile is too basic. | Strong bases can promote E2 elimination. If your nucleophile is also a strong base (e.g., alkoxides, amides), consider using its conjugate acid as the solvent or adding a proton source to lower the basicity. Alternatively, a milder, less basic nucleophile could be used if the synthetic route allows. |
| Solvent is promoting carbocation formation. | Polar, protic solvents can stabilize a carbocation intermediate, favoring rearrangement (SN1-type mechanism). Use a polar, aprotic solvent (e.g., THF, DMF, DMSO) to favor an SN2 pathway. |
Problem 2: The major product appears to be a rearranged isomer.
This is often characterized by unexpected NMR shifts, particularly for the protons on the bicyclic core.
| Possible Cause | Suggested Solution |
| Participation of the epoxide oxygen. | This is especially problematic with the syn-isomer of the starting material.[1] If possible, use the anti-isomer, which is less susceptible to this rearrangement.[1] |
| Lewis acid catalysis. | Trace amounts of Lewis acids can catalyze the rearrangement. Ensure all glassware is clean and dry, and use purified, anhydrous solvents. If a Lewis acid is part of the reaction, consider a less reactive one or lower concentrations. |
Problem 3: A significant portion of the product has undergone epoxide ring-opening.
This will result in products that are diols or have other functional groups resulting from the nucleophilic attack on the epoxide carbons.
| Possible Cause | Suggested Solution |
| Acidic reaction conditions. | Acidic conditions protonate the epoxide oxygen, activating it for nucleophilic attack.[4] Maintain neutral or slightly basic conditions. If your nucleophile is an acid salt, consider using the free base. |
| Strongly nucleophilic conditions. | Highly reactive nucleophiles may attack the sterically accessible epoxide carbons. Use a less reactive or more sterically hindered nucleophile if possible. Protecting the epoxide is another, though more synthetically demanding, option. |
Experimental Protocols
While specific protocols are highly dependent on the nucleophile and desired product, here is a general procedure for a standard SN2 reaction, optimized to minimize side reactions.
General Protocol for Nucleophilic Substitution:
-
To a solution of this compound in a dry, polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1 to 1.5 equivalents) at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallic reagents, or water for most other nucleophiles).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Pathways
The following diagram illustrates the desired SN2 pathway versus the major potential side reactions.
Caption: Possible reaction pathways for this compound.
Troubleshooting Logic
This flowchart provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting workflow for side reactions.
References
- 1. Participation by remote epoxy oxygen in the solvolysis of syn-6-oxabicyclo[3.1.0]hexan-3-ylmethyl p-bromobenzenesulphonate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 6-Oxabicyclo[3.1.0]hexan-3-one | 74017-10-0 | Benchchem [benchchem.com]
- 3. 6-Oxabicyclo[3.1.0]hexan-3-ol | 175672-65-8 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Reactions of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and byproducts encountered during nucleophilic substitution and ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: I am performing a nucleophilic substitution on the bromomethyl group. What are the most common byproducts I should be aware of?
A1: The most frequently encountered byproducts arise from the reactivity of the epoxide ring, which can undergo intramolecular or intermolecular ring-opening. The nature of the nucleophile and the reaction conditions play a crucial role in the formation of these byproducts.
-
Intramolecular Rearrangement/Ring-Opening: This is particularly prevalent when the nucleophile is a pyrimidine base. The initial substitution product can undergo a facile intramolecular epoxide ring-opening, leading to the formation of a cyclized ether byproduct.[1][2]
-
Intermolecular Ring-Opening: Strong nucleophiles can attack the epoxide ring directly, leading to a variety of ring-opened products. The regioselectivity of this attack can vary depending on the reaction conditions.
Q2: Why do my reactions with pyrimidine nucleobases yield significant amounts of byproducts, while reactions with purine bases are much cleaner?
A2: This is a well-documented observation in the synthesis of carbocyclic nucleoside analogues. The epoxide in the 6-oxabicyclo[3.1.0]hexane ring is stable during the synthesis of purine analogues.[1][2] However, the corresponding pyrimidine nucleosides are often unstable and readily undergo an intramolecular epoxide ring-opening reaction, leading to the formation of unwanted anhydride byproducts.[1][2] The exact mechanism is believed to involve the greater nucleophilicity of the pyrimidine ring nitrogen at the appropriate position to facilitate an intramolecular attack on the epoxide.
Q3: Can the solvent choice influence the formation of byproducts?
A3: Yes, the solvent can significantly impact the reaction pathway. Polar aprotic solvents, such as DMF or DMSO, can favor SN2 reactions at the bromomethyl group. However, they can also promote unwanted side reactions by stabilizing charged intermediates that may lead to rearrangements. Protic solvents, on the other hand, can participate in the reaction, potentially leading to solvolysis byproducts where the solvent molecule acts as a nucleophile and opens the epoxide ring. Careful optimization of the solvent system is crucial for minimizing byproduct formation.
Q4: Are there any unexpected byproducts that have been observed in reactions with similar bicyclic systems?
A4: Yes, in enzymatic reactions with related bicyclo[3.1.0]hexane systems, the formation of unusual acetal byproducts has been reported.[3] This was found to be catalyzed by the enzyme and triggered by the generation of acetaldehyde as a reaction byproduct.[3] While not a direct reaction of this compound, it highlights the possibility of unforeseen side reactions, especially in complex biological or enzyme-catalyzed systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product and formation of a major byproduct with a different ring structure. | Intramolecular epoxide ring-opening is likely occurring. This is especially common with pyrimidine nucleophiles. | - If possible, consider using a stronger nucleophile that will react faster at the bromomethyl position. - Lowering the reaction temperature may disfavor the intramolecular rearrangement. - Protect the epoxide functionality prior to the nucleophilic substitution, if the synthetic route allows. |
| Formation of multiple products, some of which appear to be ring-opened isomers. | The nucleophile is attacking the epoxide ring in addition to or instead of the bromomethyl group. This is more likely with strong, unhindered nucleophiles. | - Use a less reactive, more sterically hindered nucleophile if the desired reaction is substitution at the bromomethyl position. - Employ milder reaction conditions (lower temperature, shorter reaction time). - Consider using a protecting group strategy for the epoxide. |
| Inconsistent reaction outcomes and formation of unidentified byproducts. | The starting material may be unstable or contain impurities. The reaction may be sensitive to trace amounts of acid or water, which can catalyze epoxide opening. | - Ensure the purity of the this compound starting material. - Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data on Byproduct Formation
| Nucleophile Type | Primary Product | Major Byproduct(s) | Reference |
| Purine Bases | N-9 Alkylated Product | Generally stable, minimal byproducts | [1][2] |
| Pyrimidine Bases | N-1 Alkylated Product | Intramolecularly cyclized ether (anhydride) | [1][2] |
Experimental Protocols & Reaction Pathways
General Experimental Protocol for Nucleophilic Substitution
This is a generalized protocol and may require optimization for specific nucleophiles.
-
Preparation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, acetonitrile) under an inert atmosphere, add the nucleophile (1.1-1.5 eq). If the nucleophile is an amine, a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) may be added to scavenge the HBr formed.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reaction Pathway Diagrams
The following diagrams illustrate the expected reaction pathway and a common byproduct formation pathway.
Caption: General reaction pathways for this compound.
References
Technical Support Center: Synthesis of 6-oxabicyclo[3.1.0]hexane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 6-oxabicyclo[3.1.0]hexane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 6-oxabicyclo[3.1.0]hexane derivatives?
A1: The two primary synthetic routes are the epoxidation of cyclohexene derivatives and the intramolecular cyclization of suitable precursors. Epoxidation is often achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Intramolecular cyclization typically involves a Williamson ether synthesis approach, where a halo-alcohol undergoes ring closure in the presence of a base.
Q2: My epoxidation reaction with m-CPBA is giving a low yield. What are the potential causes?
A2: Low yields in m-CPBA epoxidations can stem from several factors:
-
Reagent Quality: Ensure the m-CPBA is fresh and has been stored properly, as it can degrade over time.
-
Reaction Temperature: The reaction is often run at 0°C to room temperature. Deviations can lead to side reactions.
-
Side Reactions: Allylic oxidation of the cyclohexene ring can compete with epoxidation, especially at higher temperatures.[1] The epoxide ring can also be susceptible to opening under acidic conditions, which can be generated from the m-chlorobenzoic acid byproduct.
-
Steric Hindrance: Bulky substituents on the cyclohexene ring can hinder the approach of the m-CPBA, leading to slower reaction rates and lower yields.
Q3: I am observing multiple products in my intramolecular Williamson ether synthesis. How can I improve the selectivity for the desired 6-oxabicyclo[3.1.0]hexane derivative?
A3: The formation of multiple products in an intramolecular Williamson ether synthesis often points to competing intermolecular reactions or other side reactions. To favor the desired intramolecular cyclization:
-
High Dilution: Running the reaction at a very low concentration of the starting material can significantly favor the intramolecular pathway over the intermolecular one.
-
Choice of Base: Use a strong, non-nucleophilic base to deprotonate the alcohol without competing in substitution reactions. Sodium hydride (NaH) is a common choice.
-
Leaving Group: A good leaving group (e.g., iodide, bromide, tosylate) on the carbon chain is crucial for an efficient SN2 reaction.
Q4: How can I effectively purify my 6-oxabicyclo[3.1.0]hexane derivative?
A4: Purification is typically achieved using column chromatography on silica gel. However, challenges can arise:
-
m-CPBA Byproduct Removal: The byproduct of m-CPBA oxidation, meta-chlorobenzoic acid, can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) during the workup.
-
Triphenylphosphine Oxide Removal (from Mitsunobu reaction): If a Mitsunobu reaction was used to introduce a nucleophile, the byproduct triphenylphosphine oxide can be challenging to remove completely by chromatography alone. It can sometimes be precipitated out from a non-polar solvent or by using specialized purification techniques.
Q5: The epoxide ring in my pyrimidine nucleoside derivative is unstable. What is happening and how can I address this?
A5: Pyrimidine nucleoside derivatives of 6-oxabicyclo[3.1.0]hexane are known to be unstable due to a facile intramolecular epoxide ring-opening reaction. The pyrimidine base itself can act as a nucleophile and attack the epoxide, leading to undesired rearranged products. In contrast, purine analogues are generally more stable under similar conditions. To mitigate this, it is crucial to handle the pyrimidine derivatives under neutral or slightly basic conditions and at low temperatures whenever possible.
Troubleshooting Guides
Low Yield in Epoxidation of Cyclohexene Derivatives with m-CPBA
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive m-CPBA | Use a fresh batch of m-CPBA or test the activity of the current batch. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC. If the reaction is sluggish at 0°C, allow it to warm to room temperature and stir for a longer period. | |
| Formation of multiple products | Allylic oxidation | Maintain a low reaction temperature (0°C). |
| Epoxide ring opening | Buffer the reaction mixture with a mild base like sodium bicarbonate to neutralize the acidic byproduct. | |
| Difficulty in product isolation | Emulsion during workup | Add brine to the aqueous layer to break the emulsion. |
| Co-elution with byproduct | Ensure complete removal of meta-chlorobenzoic acid with a basic wash before chromatography. |
Low Yield in Intramolecular Williamson Ether Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains unreacted | Incomplete deprotonation of the alcohol | Use a stronger base (e.g., NaH) and ensure anhydrous reaction conditions. |
| Poor leaving group | Convert the hydroxyl group to a better leaving group, such as a tosylate or mesylate. | |
| Formation of polymeric material | Intermolecular reaction is favored | Perform the reaction under high dilution conditions (e.g., slow addition of the substrate to a solution of the base). |
| Elimination side products observed | Sterically hindered substrate or strong, bulky base | If the halide is on a secondary or tertiary carbon, elimination can compete. Consider alternative synthetic routes. Use a less hindered base if possible. |
Experimental Protocols
General Procedure for Epoxidation of a Substituted Cyclohexene using m-CPBA
-
Dissolution: Dissolve the substituted cyclohexene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of m-CPBA: Add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
General Procedure for Intramolecular Williamson Ether Synthesis of a Halo-alcohol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1-1.5 eq, as a 60% dispersion in mineral oil), to the solvent and stir.
-
Substrate Addition: Prepare a solution of the halo-alcohol (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred suspension of the base at 0°C or room temperature over a period of several hours using a syringe pump to maintain high dilution conditions.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat if necessary. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The yield of 6-oxabicyclo[3.1.0]hexane derivatives is highly dependent on the substrate and reaction conditions. Below are tables summarizing representative yields from the literature.
Table 1: Yields for Epoxidation of Cyclohexene Derivatives
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene | m-CPBA | CH₂Cl₂ | 0 → RT | 2 | ~80 | General knowledge |
| Substituted Cyclohexenol | m-CPBA | CH₂Cl₂ | 0 | 1 | 61 | [2] |
| 1-Methylcyclohexene | m-CPBA | CH₂Cl₂ | RT | - | High | [3] |
Table 2: Yields for Intramolecular Cyclization to Form 6-Oxabicyclo[3.1.0]hexane Derivatives
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one | Potassium tert-butoxide | THF | RT | - | 40 | [4] |
| trans-2-Bromocyclohexanol | NaH | THF | RT | - | High | General knowledge |
Visualizations
Experimental Workflow for Epoxidation
Caption: Workflow for the synthesis of 6-oxabicyclo[3.1.0]hexane via epoxidation.
Troubleshooting Logic for Low Epoxidation Yield
Caption: Decision tree for troubleshooting low yield in epoxidation reactions.
Signaling Pathway (Reaction Mechanism) for m-CPBA Epoxidation
Caption: Concerted mechanism of cyclohexene epoxidation by m-CPBA.
References
Technical Support Center: Purification of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of exo and endo diastereomers of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating the exo and endo diastereomers of this compound?
A1: The primary methods for separating these diastereomers are chromatographic techniques. These include:
-
Flash Column Chromatography: Suitable for large-scale separations and for diastereomeric mixtures that show good separation on Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating closely related diastereomers. Chiral stationary phases are often used and can provide excellent resolution.[1][2][3]
-
Supercritical Fluid Chromatography (SFC): A powerful technique for separating stereoisomers, offering advantages in speed and reduced solvent consumption.[4][5][6][7]
Q2: How can I quickly assess the best chromatographic conditions for my separation?
A2: Thin Layer Chromatography (TLC) is an excellent initial screening tool. Test a variety of solvent systems with different polarities. For normal-phase chromatography, start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate, isopropanol, or ethanol. The ideal solvent system will show two distinct spots for the diastereomers with a reasonable retention factor (Rf) between 0.2 and 0.4.
Q3: My diastereomers are not separating on the TLC plate. What should I do?
A3: If your diastereomers co-elute on the TLC plate, consider the following:
-
Try different solvent systems: The selectivity of the separation can be highly dependent on the mobile phase composition. Experiment with different solvent combinations (e.g., hexane/isopropanol, hexane/ethanol, dichloromethane/methanol).
-
Use a different stationary phase: If silica gel is not providing separation, consider using other TLC plates such as those coated with alumina or a bonded phase like C18.
-
Consider derivatization: In some cases, derivatizing the molecule can increase the structural differences between the diastereomers, making them easier to separate.
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
A4: SFC offers several benefits for diastereomer purification:
-
Speed: Separations are often much faster than with HPLC.[5]
-
Reduced Solvent Consumption: The primary mobile phase is supercritical CO2, which is recycled, making the technique more environmentally friendly.[7]
-
Unique Selectivity: SFC can often provide separation where HPLC fails.
-
Easier Sample Recovery: Evaporation of the CO2 and small amounts of co-solvent is rapid.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of diastereomers | - Inappropriate mobile phase polarity.- Unsuitable stationary phase. | - Systematically screen a range of mobile phase compositions.- Try a different chromatographic mode (e.g., normal-phase, reversed-phase, SFC).- Consider using a chiral stationary phase for HPLC or SFC. |
| Peak tailing in HPLC or Flash Chromatography | - Sample overload.- Interactions with the stationary phase. | - Reduce the amount of sample loaded onto the column.- Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |
| Low recovery of purified diastereomers | - Irreversible adsorption to the stationary phase.- Decomposition of the compound on the column. | - Use a less active stationary phase (e.g., deactivated silica).- Perform the purification at a lower temperature.- Ensure the compound is stable under the chosen chromatographic conditions. |
| Difficulty in detecting fractions | - Compound does not have a UV chromophore. | - Use a different detection method such as an Evaporative Light Scattering Detector (ELSD) or mass spectrometry.- If using TLC for fraction analysis, use a staining agent (e.g., potassium permanganate) to visualize the spots. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific diastereomeric ratio and the results of TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure diastereomers.
-
Solvent Evaporation: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This is a representative method and should be optimized at an analytical scale before moving to preparative scale.
-
Instrument: Preparative HPLC system with a UV detector.
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H) or a standard silica or C18 column.
-
Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be determined by analytical scale experiments.
-
Flow Rate: Dependent on the column diameter, typically in the range of 10-50 mL/min for preparative columns.
-
Detection: UV detection at a suitable wavelength (if the compound has a chromophore).
-
Procedure:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the two diastereomeric peaks.
-
Confirm the purity of the fractions by analytical HPLC.
-
Combine the pure fractions and evaporate the solvent.
-
Protocol 3: Supercritical Fluid Chromatography (SFC)
SFC is a highly effective method for separating diastereomers. The following is a general starting point for method development.
-
Instrument: Preparative SFC system with a UV detector and a back-pressure regulator.
-
Column: A column packed with a chiral stationary phase or a suitable achiral phase.
-
Mobile Phase: Supercritical CO2 with a co-solvent such as methanol or ethanol. A typical starting gradient might be 5% to 40% co-solvent over 10 minutes.
-
Flow Rate: Dependent on the column dimensions.
-
Back Pressure: Typically maintained at 100-150 bar.
-
Temperature: Usually around 35-40 °C.
-
Procedure:
-
Dissolve the sample in the co-solvent.
-
Inject the sample into the SFC system.
-
Collect the fractions as they elute.
-
Analyze the purity of the collected fractions.
-
Data Presentation
Table 1: Representative Chromatographic Conditions for Diastereomer Separation
| Technique | Stationary Phase | Mobile Phase | Typical Observations |
| Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate (e.g., 95:5 to 80:20) | Baseline separation may be achievable for some diastereomeric ratios. Requires careful optimization of solvent polarity. |
| Normal-Phase HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane:Isopropanol (e.g., 90:10) | Often provides excellent resolution of diastereomers. |
| Reversed-Phase HPLC | C18 | Acetonitrile:Water | May provide separation, but often less effective than normal-phase for this type of compound. |
| SFC | Chiral or Achiral Stationary Phase | CO2:Methanol (gradient) | Fast and efficient separation with good resolution is often observed. |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Key factors in diastereomer purification.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2079690B1 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chiral HPLC Separation of 6-oxabicyclo[3.1.0]hexane Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral HPLC separation of 6-oxabicyclo[3.1.0]hexane enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for the chiral HPLC separation of 6-oxabicyclo[3.1.0]hexane enantiomers?
A1: For small, polar, and volatile compounds like 6-oxabicyclo[3.1.0]hexane, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP) is a robust starting point. These CSPs, such as those derived from amylose or cellulose, are known for their broad applicability in separating a wide range of enantiomers.[1][2][3]
A suggested initial method is detailed below.
Experimental Protocols
Initial Screening Method for 6-oxabicyclo[3.1.0]hexane Enantiomers
This protocol outlines a starting point for the separation. Optimization will likely be required.
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) | Broad enantioselectivity for a wide range of compounds.[1][3] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Common normal phase condition for polysaccharide CSPs.[4] |
| Flow Rate | 0.75 - 1.0 mL/min | Typical analytical flow rate.[4][5] |
| Temperature | 25°C | Standard ambient temperature. Temperature can be a powerful tool for optimizing selectivity.[6] |
| Detection | UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) | 6-oxabicyclo[3.1.0]hexane lacks a strong chromophore. RI detection is an alternative if UV sensitivity is low. |
| Injection Volume | 5-10 µL | Standard injection volume. |
Q2: I am not seeing any separation of the enantiomers. What should I do next?
A2: Achieving baseline separation of enantiomers often requires screening different columns and mobile phases. If your initial screen is unsuccessful, a systematic approach to method development is necessary.
Troubleshooting Workflow: No Enantiomeric Separation
Caption: A logical workflow for troubleshooting the lack of enantiomeric separation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Reduce the concentration of the injected sample. | Symmetrical, Gaussian peak shape. |
| Secondary Interactions | Add a small amount of a mobile phase modifier. For acidic compounds, add a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA). For basic compounds, add a small amount of a base (e.g., 0.1% Diethylamine - DEA). | Improved peak symmetry by blocking active sites on the stationary phase. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% Isopropanol). | Removal of strongly retained contaminants, leading to improved peak shape. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in the mobile phase or a weaker solvent. | Prevention of peak distortion caused by solvent mismatch. |
Issue 2: Unstable or Drifting Retention Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Column Equilibration | Increase the column equilibration time between injections. Isocratic chiral separations often require longer equilibration.[7] | Consistent and reproducible retention times. |
| Temperature Fluctuations | Use a column thermostat to maintain a constant temperature. Chiral separations can be sensitive to temperature changes.[6] | Stable retention times. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure proper mixing and degassing. | Reduced baseline noise and stable retention. |
| "Additive Memory Effect" | If using mobile phase additives, dedicate a column to a specific method or perform extensive washing protocols when changing methods.[7] | Prevents carryover effects from previous analyses that can alter selectivity.[7] |
Issue 3: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low UV Absorbance of Analyte | 6-oxabicyclo[3.1.0]hexane lacks a strong chromophore. Use a low wavelength (e.g., <220 nm) for detection. Alternatively, consider using a Refractive Index (RI) detector or a Mass Spectrometer (MS). | Increased detector response and improved signal-to-noise. |
| High Baseline Noise | Ensure proper mobile phase degassing. Check for leaks in the HPLC system. | A stable and quiet baseline. |
| Dirty Detector Flow Cell | Flush the flow cell with an appropriate solvent. | Reduced baseline noise and artifacts. |
Advanced Topic: Method Optimization
Once initial separation is achieved, the resolution can be further improved by systematically optimizing various parameters.
Decision Tree for Chiral Method Optimization
Caption: A decision tree for optimizing an existing chiral HPLC separation.
References
- 1. eijppr.com [eijppr.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
Overcoming steric hindrance in reactions of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with reactions of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane, with a focus on mitigating steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing nucleophilic substitution reactions on this compound?
A1: The primary challenge is significant steric hindrance imposed by the rigid, cup-shaped bicyclo[3.1.0]hexane core. This bulky framework can impede the backside attack of nucleophiles on the carbon bearing the bromomethyl group, which is necessary for a typical S(_N)2 reaction. A secondary challenge is the potential for the nucleophile to react with the epoxide ring, especially under certain conditions, leading to undesired side products.
Q2: How does the stereochemistry of the bicyclic ring affect the reactivity of the bromomethyl group?
A2: The bicyclo[3.1.0]hexane system is conformationally restricted. The "cup" shape of the molecule can shield one face of the molecule more than the other. Nucleophilic attack on the bromomethyl group will be favored from the less sterically encumbered face. The rigid nature of the ring system means that conformational changes to alleviate steric hindrance are not readily possible, making the choice of reagents and conditions critical.
Q3: Can the epoxide ring open under the conditions used for nucleophilic substitution at the bromomethyl group?
A3: Yes, this is a potential side reaction. The epoxide is susceptible to ring-opening by nucleophiles, particularly under acidic conditions, but also with strong nucleophiles under basic or neutral conditions. To favor substitution at the bromomethyl group, it is generally advisable to use mild, neutral, or slightly basic conditions and to avoid strong Lewis or Brønsted acids.
Q4: Are there any alternative strategies if direct nucleophilic substitution on the bromomethyl group is unsuccessful?
A4: If direct substitution proves to be low-yielding, consider converting the bromide to a more reactive leaving group, such as an iodide (via the Finkelstein reaction) or a tosylate. However, the synthesis of the corresponding alcohol for tosylation would be an additional step. Another approach could be to use smaller, more potent nucleophiles or to employ reaction conditions that accelerate S(_N)2 reactions, such as the use of polar aprotic solvents.
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
This is a common issue primarily attributed to the steric hindrance of the bicyclo[3.1.0]hexane framework.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Steric Hindrance | 1. Increase Reaction Temperature: Carefully increase the temperature in increments. 2. Prolong Reaction Time: Monitor the reaction over an extended period. 3. Use a Smaller Nucleophile: If possible, switch to a less bulky nucleophile with similar reactivity. 4. Use a More Reactive Nucleophile: Employ a stronger nucleophile (e.g., an azide instead of an amine). | Elevated temperature and longer times can provide the necessary activation energy to overcome the steric barrier. Smaller and more reactive nucleophiles are better able to access the sterically hindered reaction center. |
| Poor Nucleophile Solubility | 1. Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO. 2. Add a Phase-Transfer Catalyst: For reactions with salt nucleophiles, a catalyst like a quaternary ammonium salt can be beneficial. | Polar aprotic solvents are known to enhance the rate of S(_N)2 reactions by solvating the cation of a salt nucleophile, leaving the anion more "naked" and nucleophilic. Phase-transfer catalysts shuttle the nucleophile into the organic phase. |
| Leaving Group Inactivity | 1. In situ Conversion to Iodide: Add a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions). | Bromide is a good leaving group, but iodide is even better. This can significantly accelerate the rate of substitution. |
Issue 2: Formation of Undesired Side Products (Epoxide Ring-Opening)
The presence of the epoxide ring introduces a competing electrophilic site.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Acidic Conditions | 1. Maintain Neutral or Slightly Basic pH: Use non-acidic nucleophiles or add a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid. | Acidic conditions protonate the epoxide oxygen, making it a much better leaving group and activating the ring for nucleophilic attack. |
| Strongly Basic/Nucleophilic Reagents | 1. Use a Weaker Base/Nucleophile: If the nucleophile is also a strong base, consider using a less basic alternative. 2. Lower the Reaction Temperature: This can help to favor the kinetically controlled substitution at the primary bromide over the potentially more thermodynamically favored ring-opening. | Highly basic nucleophiles can promote epoxide opening. Lower temperatures often increase the selectivity of competing reactions. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with Sodium Azide
This is a generalized protocol and may require optimization.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.1 M).
-
Addition of Nucleophile: Add sodium azide (1.5 - 3.0 eq). For improved solubility and reactivity, the sodium azide should be finely powdered and dried.
-
Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-70 °C). The significant steric hindrance may necessitate these conditions to achieve a reasonable reaction rate.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: 6-Oxabicyclo[3.1.0]hexane Ring System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 6-oxabicyclo[3.1.0]hexane ring system. The focus is on preventing the undesired rearrangement of this epoxide-containing bicyclic scaffold during experimental procedures.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and manipulation of molecules containing the 6-oxabicyclo[3.1.0]hexane ring.
Issue 1: Unwanted Rearrangement or Ring-Opening During a Reaction
-
Question: I am attempting a reaction on a substrate containing a 6-oxabicyclo[3.1.0]hexane moiety, but I am observing significant formation of rearranged byproducts. How can I minimize this?
-
Answer: Rearrangement of the 6-oxabicyclo[3.1.0]hexane ring is most commonly initiated by acidic conditions, including both Brønsted and Lewis acids. The strained epoxide ring is susceptible to protonation or coordination with a Lewis acid, which facilitates ring-opening and subsequent rearrangement. To mitigate this, consider the following factors:
-
pH Control: Maintain the reaction medium at a neutral or slightly basic pH if the reaction chemistry allows. Avoid acidic workups where possible, or use very dilute and cold acid solutions with rapid extraction.
-
Choice of Reagents:
-
If a Lewis acid is required, select a milder one. The choice of Lewis acid can significantly impact the outcome. For instance, some reactions may proceed cleanly with catalysts like ZnCl₂, while stronger Lewis acids like BF₃·OEt₂ or TiCl₄ are more likely to induce rearrangement.
-
For reactions generating acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture to scavenge the acid as it is formed.
-
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the rearrangement to occur.
-
Solvent: The choice of solvent can influence the stability of carbocation-like intermediates that may form during ring-opening. Polar aprotic solvents may stabilize these intermediates, potentially favoring rearrangement. Experiment with less polar solvents if the reaction solubility permits.
-
Issue 2: Instability of the 6-Oxabicyclo[3.1.0]hexane Ring in the Presence of Neighboring Functional Groups
-
Question: My molecule contains a 6-oxabicyclo[3.1.0]hexane ring and a nearby nucleophilic group. I am observing intramolecular ring-opening. How can I prevent this?
-
Answer: The presence of internal nucleophiles can lead to facile intramolecular ring-opening of the epoxide, a phenomenon observed in the synthesis of certain pyrimidine nucleoside analogues.[1] To address this:
-
Protecting Groups: Protect the neighboring nucleophilic group before performing reactions that might induce cyclization. For example, an amine or hydroxyl group can be protected with a suitable protecting group that can be removed under mild conditions that do not affect the epoxide ring.
-
Reaction Sequence: Alter the synthetic route to introduce the nucleophilic group after reactions involving the 6-oxabicyclo[3.1.0]hexane ring are complete.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the general conditions that favor the stability of the 6-oxabicyclo[3.1.0]hexane ring?
-
A1: Generally, neutral to basic conditions, low temperatures, and the absence of strong Lewis or Brønsted acids will favor the stability of the 6-oxabicyclo[3.1.0]hexane ring. The stability is also substrate-dependent, with electron-withdrawing groups near the epoxide potentially influencing its reactivity.
-
-
Q2: Are there specific Lewis acids that are known to be "safer" to use with this ring system?
-
A2: While highly substrate-dependent, milder Lewis acids such as ZnCl₂, Sc(OTf)₃, or In(OTf)₃ may be less prone to inducing rearrangement compared to stronger Lewis acids like BF₃·OEt₂, AlCl₃, or TiCl₄. It is always recommended to perform small-scale test reactions with different Lewis acids to determine the optimal catalyst for a specific transformation.
-
-
Q3: How does temperature affect the stability of the 6-oxabicyclo[3.1.0]hexane ring?
-
A3: Higher temperatures generally decrease the stability of the ring by providing the necessary activation energy for rearrangement or decomposition pathways. A study on the gas-phase thermal decomposition of 6-oxabicyclo[3.1.0]hexane showed that isomerization to cyclopentanone and cyclopent-2-en-1-ol occurs at temperatures between 670–742 K.[2] While these are high temperatures, the general principle of increased reactivity and potential for side reactions at elevated temperatures applies to solution-phase chemistry as well.
-
-
Q4: Can I use protic solvents with compounds containing this ring system?
-
A4: The use of protic solvents should be approached with caution. While some reactions in protic solvents may proceed without incident, the solvent can potentially act as a proton source, especially if the reaction mixture becomes slightly acidic, or as a nucleophile in ring-opening reactions. If a protic solvent is necessary, ensure the reaction is buffered or run at low temperatures.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Outcome of Reactions Involving the 6-Oxabicyclo[3.1.0]hexane Ring (Qualitative)
| Condition | Observation | Recommendation to Prevent Rearrangement |
| Acidic pH | Promotes epoxide ring protonation, leading to carbocation formation and rearrangement. | Maintain neutral or slightly basic pH. Use buffered solutions. |
| Strong Lewis Acids | Coordinate with the epoxide oxygen, weakening the C-O bonds and facilitating ring-opening. | Use milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃). Screen for the optimal catalyst. |
| High Temperature | Provides activation energy for rearrangement pathways. | Conduct reactions at the lowest feasible temperature. |
| Polar Protic Solvents | Can act as a proton source and/or nucleophile for ring-opening. | Prefer aprotic solvents. If a protic solvent is necessary, use it at low temperatures and under buffered conditions. |
| Neighboring Nucleophiles | Can lead to intramolecular ring-opening.[1] | Protect the nucleophilic group or modify the synthetic sequence. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Aiming to Preserve the 6-Oxabicyclo[3.1.0]hexane Ring
This protocol provides a general framework. Specific conditions should be optimized for each reaction.
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 6-oxabicyclo[3.1.0]hexane-containing substrate and a suitable anhydrous, aprotic solvent (e.g., THF, DCM, or toluene).
-
If the reaction is sensitive to trace amounts of acid, consider adding a non-nucleophilic base (e.g., proton sponge or a hindered amine) to the reaction mixture.
-
-
Reagent Addition:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) before adding any potentially acidic reagents or catalysts.
-
Add reagents dropwise to maintain temperature control and minimize localized heating.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time and minimize the formation of byproducts.
-
-
Workup:
-
Quench the reaction at low temperature.
-
If an aqueous workup is necessary, use neutral or slightly basic solutions (e.g., saturated aqueous NaHCO₃ solution).
-
If extraction from an acidic medium is unavoidable, use a cold, dilute acid solution and perform the extraction quickly.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
-
-
Purification:
-
Purify the product using a method that avoids acidic conditions, such as column chromatography on silica gel that has been pre-treated with a small amount of a non-polar solvent containing a small percentage of a base like triethylamine.
-
Mandatory Visualizations
Caption: General pathway for acid-catalyzed rearrangement.
Caption: Troubleshooting decision workflow for rearrangement.
References
Technical Support Center: Purification of 6-oxabicyclo[3.1.0]hexane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the purification of 6-oxabicyclo[3.1.0]hexane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my 6-oxabicyclo[3.1.0]hexane derivatives degrading during silica gel column chromatography?
A1: 6-oxabicyclo[3.1.0]hexane derivatives are a class of epoxides, which are known to be sensitive to acidic conditions. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the ring-opening of the epoxide, leading to the formation of diols, rearranged products, or polymerization, and consequently, a lower yield or complete loss of your desired compound.
Q2: What are the common signs of degradation on a TLC plate or during column chromatography?
A2: Signs of degradation during chromatographic purification include:
-
Streaking on TLC plates: The compound appears as a long streak rather than a compact spot.
-
Appearance of new, more polar spots: These often correspond to the ring-opened diol products.
-
Low or no recovery of the desired compound: The product seems to have disappeared from the column.
-
Inconsistent elution profiles: The compound elutes erratically or not at all.
You can perform a 2D TLC experiment to confirm instability on silica gel. Spot your compound in one corner of a square TLC plate, run it in one direction, rotate the plate 90 degrees, and run it again in the second dimension with the same eluent. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.
Q3: How can I prevent the degradation of my 6-oxabicyclo[3.1.0]hexane derivatives during purification?
A3: To prevent degradation, you can:
-
Use deactivated (neutralized) silica gel: This is the most common and effective method.
-
Add a basic modifier to the eluent: A small amount of a base like triethylamine can neutralize the acidic sites on the silica gel.
-
Use alternative stationary phases: Neutral or basic alumina and Florisil® are viable alternatives to silica gel.
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.
-
Work at lower temperatures: If possible, running the column in a cold room can slow down degradation reactions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product recovery after silica gel chromatography. | Acid-catalyzed decomposition on the silica gel surface. | Use deactivated (neutralized) silica gel. Add 0.1-1% triethylamine to your eluent. Switch to a less acidic stationary phase like alumina or Florisil®. |
| Streaking of the compound spot on the TLC plate. | The compound is either too polar for the solvent system or is degrading on the plate. | For acid-sensitive compounds, add a small amount of triethylamine (0.1-1%) to the developing solvent. If the compound is very polar, consider using a more polar solvent system or a reverse-phase TLC plate. |
| Multiple spots are observed after purification, but the crude NMR was clean. | Decomposition occurred during the purification process. | Confirm instability with a 2D TLC. If confirmed, use one of the stabilization methods mentioned above (deactivated silica, basic modifier, or alternative stationary phase). |
| The compound is still degrading even with deactivated silica. | The compound may be highly sensitive, or the deactivation was incomplete. The compound may be thermally labile. | Ensure thorough deactivation of the silica gel. Consider using basic alumina as a more robust alternative. If thermal lability is suspected, try performing the chromatography at a lower temperature. |
Quantitative Data Summary
While specific quantitative data for the recovery of a wide range of 6-oxabicyclo[3.1.0]hexane derivatives under different purification conditions is not extensively available in the literature, the following table summarizes the expected outcomes based on studies of other acid-labile epoxides.
| Purification Method | Stationary Phase | Modifier | Expected Recovery of Acid-Labile Epoxide | Notes |
| Standard Column Chromatography | Normal Silica Gel | None | Low to None | High risk of acid-catalyzed decomposition. |
| Modified Column Chromatography | Deactivated Silica Gel (NaHCO₃ wash) | None | High | Effective at neutralizing surface acidity. |
| Modified Column Chromatography | Normal Silica Gel | 0.1-1% Triethylamine in eluent | High | Neutralizes acidic sites in-situ. May require removal of triethylamine from the final product. |
| Alternative Column Chromatography | Neutral Alumina | None | Moderate to High | Good alternative for basic or neutral compounds. Activity grade is important. |
| Alternative Column Chromatography | Florisil® | None | Moderate to High | A magnesium silicate adsorbent, can be a good alternative for some compounds. |
Experimental Protocols
Protocol 1: Preparation and Use of Deactivated (Neutralized) Silica Gel
Objective: To neutralize the acidic sites on silica gel to prevent the decomposition of acid-sensitive compounds.
Method 1: Sodium Bicarbonate Wash
-
Preparation:
-
Make a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
In a fume hood, make a slurry of silica gel in the saturated NaHCO₃ solution.
-
Stir the slurry for 1-2 hours.
-
Filter the silica gel using a Büchner funnel.
-
Wash the silica gel thoroughly with deionized water until the pH of the filtrate is neutral.
-
Wash the silica gel with acetone to remove the water.
-
Dry the deactivated silica gel in an oven at 120 °C for at least 12 hours before use.
-
-
Chromatography:
-
Pack the column with the deactivated silica gel using your desired solvent system.
-
Run the column as you would with standard silica gel.
-
Method 2: Triethylamine Treatment
-
Preparation:
-
Prepare your chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Add triethylamine (TEA) to the eluent to a final concentration of 0.1-1% (v/v).
-
-
Chromatography:
-
Pack the column with standard silica gel using the TEA-containing eluent.
-
Equilibrate the column by passing at least two column volumes of the eluent through the silica gel.
-
Load your sample and run the column with the TEA-containing eluent.
-
Note: After purification, the triethylamine will likely need to be removed from your product fractions by co-evaporation with a suitable solvent or an acidic wash if your compound is stable to mild acid.
-
Protocol 2: Purification using Neutral Alumina
Objective: To use a non-acidic stationary phase for the purification of acid-sensitive compounds.
-
Preparation:
-
Purchase neutral alumina (Brockmann activity I, II, or III). The activity grade will affect the retention of your compound, with activity I being the most active (least water content). For many applications, activity II or III is a good starting point.
-
To prepare a less active grade from a more active one, add the required amount of water and shake well until the clumps disappear. For example, to convert activity I to activity II, add 3% (w/w) water.
-
-
Chromatography:
-
Determine the appropriate solvent system using TLC with neutral alumina plates. The polarity of the eluent will likely need to be adjusted compared to silica gel.
-
Pack the column with the chosen grade of neutral alumina.
-
Run the column as you would for silica gel chromatography.
-
Protocol 3: Purification using Florisil®
Objective: To utilize an alternative magnesium silicate adsorbent for purification.
-
Preparation:
-
Florisil® is typically used as received. It can be activated by heating at 130 °C for several hours if a more active adsorbent is needed.
-
-
Chromatography:
-
Determine a suitable eluent system using TLC with Florisil® plates.
-
Pack a column with Florisil®. The packing characteristics may differ from silica gel.
-
Run the column, noting that the elution order and required solvent polarity may be different from silica gel.
-
Visualizations
Technical Support Center: Scaling Up the Synthesis of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. This bicyclic compound is a key intermediate in the synthesis of various pharmaceutical agents, including the antiepileptic drug Brivaracetam.
Experimental Workflow Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage to ensure high yield and purity, especially during scale-up. The general synthetic approach is outlined below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
A representative experimental protocol for the synthesis of this compound is detailed below. This protocol is a composite based on procedures described in various patents and publications.[1][2][3]
Step 1: Synthesis of Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
-
To a solution of diphenyl malonate and a suitable solvent (e.g., toluene), add a base such as sodium methoxide at a controlled temperature (e.g., 0-5 °C).
-
After stirring for a short period, slowly add (R)-epichlorohydrin while maintaining the temperature.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography or used directly in the next step.
Step 2: Synthesis of (R)-4-propyldihydrofuran-2(3H)-one
-
To a suspension of copper(I) iodide in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -30 °C), add a solution of ethyl magnesium bromide dropwise.
-
After stirring, a solution of phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate in the same solvent is added slowly.
-
The reaction is stirred at low temperature until completion.
-
The reaction is then quenched, and the product is extracted.
-
The crude intermediate is then subjected to Krapcho decarboxylation by heating with a salt such as lithium chloride in a high-boiling solvent like DMSO.[1][4]
-
The product, (R)-4-propyldihydrofuran-2(3H)-one, is then isolated and purified.
Step 3: Synthesis of this compound
-
The precursor, (R)-4-propyldihydrofuran-2(3H)-one, is dissolved in a suitable dry solvent (e.g., dichloromethane).
-
The solution is cooled to 0 °C, and trimethylsilyl bromide (TMSBr) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched, and the product is extracted.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude this compound is then purified, typically by silica gel column chromatography.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of cyclopropanation product | - Incomplete reaction. - Side reactions due to incorrect temperature control. - Impure reagents (especially (R)-epichlorohydrin). | - Monitor the reaction closely by TLC/HPLC and adjust reaction time accordingly. - Ensure precise temperature control during the addition of reagents. - Use freshly distilled or high-purity reagents. |
| Step 2: Grignard reaction fails to initiate or is sluggish | - Impure magnesium or solvent. - Presence of moisture. - Low reaction temperature. | - Use activated magnesium turnings and anhydrous solvents. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - A small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction. |
| Step 2: Incomplete Krapcho decarboxylation | - Insufficient heating or reaction time. - Inappropriate solvent or salt. | - Ensure the reaction reaches the required temperature (often >150 °C) and is maintained for a sufficient duration.[4] - DMSO is the preferred solvent, and lithium chloride is an effective salt.[1][4] |
| Step 3: Formation of multiple products during bromination | - Over-bromination or side reactions. - Reaction temperature too high. | - Control the stoichiometry of TMSBr carefully. - Maintain a low reaction temperature during the addition of the brominating agent. |
| Purification: Difficulty in separating the final product from impurities | - Co-eluting impurities. - Thermal decomposition of the product during distillation. | - Optimize the solvent system for column chromatography. - Consider using vacuum distillation at a lower temperature to prevent decomposition. |
| Scale-up: Exothermic reactions leading to poor control | - Inefficient heat dissipation in larger reactors. | - Use a reactor with a high surface area-to-volume ratio. - Implement controlled, slow addition of reagents. - Use a reliable cooling system and monitor the internal temperature continuously. |
| Scale-up: Inconsistent diastereoselectivity | - Fluctuations in reaction temperature. - Rate of addition of reagents. | - Maintain strict temperature control throughout the reaction. - Standardize the rate of addition of all reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the cyclopropanation step?
A1: The most critical parameters are temperature control and the rate of addition of (R)-epichlorohydrin. The reaction is exothermic, and poor temperature control can lead to the formation of side products, reducing the overall yield and purity of the desired bicyclic ester. A slow, controlled addition of the epoxide is crucial for maintaining a stable reaction temperature.
Q2: How can I minimize the formation of impurities during the Grignard reaction?
A2: To minimize impurities, it is essential to use anhydrous conditions and high-purity reagents. The presence of water will quench the Grignard reagent and lead to byproducts. Additionally, maintaining the recommended low temperature during the reaction helps to suppress side reactions.
Q3: Are there any alternatives to TMSBr for the final bromination step?
A3: While TMSBr is commonly used, other brominating agents could potentially be employed. However, TMSBr is often preferred for its reactivity in opening the lactone ring and subsequent bromination. Any alternative would need to be carefully evaluated for its efficiency and selectivity in this specific transformation.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: Key safety considerations include:
-
Managing Exotherms: The cyclopropanation and Grignard reactions are exothermic and require robust cooling and monitoring systems to prevent runaway reactions.
-
Handling of Reagents: Diethyl ether, a common solvent for Grignard reactions, is highly flammable. TMSBr is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Inert Atmosphere: The Grignard reaction must be conducted under an inert atmosphere to prevent reaction with oxygen and moisture.
Q5: How can the purification of the final product, this compound, be optimized for large-scale production?
A5: For large-scale purification, transitioning from column chromatography to distillation under reduced pressure is often more practical and cost-effective. However, the thermal stability of the product must be assessed to prevent degradation. Crystallization could also be an alternative purification method if a suitable solvent system can be identified.
Data Presentation
Table 1: Typical Reaction Conditions and Yields (Literature Values)
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1. Cyclopropanation | (R)-Epichlorohydrin, Diphenyl Malonate, NaOMe | Toluene/Ethanol | 0 to Reflux | 55-70 | [3] |
| 2. Grignard & Decarboxylation | EtMgBr, CuI, LiCl | THF, DMSO | -30 to 160 | 60-80 | [1] |
| 3. Bromination | TMSBr | Dichloromethane | 0 to RT | 80-90 | [3] |
Note: Yields are highly dependent on the specific reaction conditions and scale. The values presented are indicative and may vary.
Logical Relationships in Troubleshooting
Caption: Logical flow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification Strategies for Reactions Involving 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane from reaction mixtures.
I. Overview of Challenges
Unreacted this compound can be challenging to remove from reaction mixtures due to its unique bifunctional nature, containing both a reactive alkyl bromide and an epoxide. Its physical properties, such as a likely high boiling point and variable solubility, can complicate standard purification techniques. This guide outlines several effective strategies to address these challenges.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common and effective methods include:
-
Quenching: Deactivating the reactive functional groups.
-
Liquid-Liquid Extraction: Separating the compound based on its solubility.
-
Chromatography: Purifying the desired product based on polarity differences.
-
Chemical Scavenging: Converting the unreacted starting material into a more easily separable derivative.
Q2: I have a non-polar product. How can I remove the more polar unreacted starting material?
A2: For non-polar products, a straightforward approach is to use normal-phase column chromatography. The more polar this compound will have a stronger affinity for the silica gel and elute later than your non-polar product. Alternatively, a liquid-liquid extraction with a polar solvent may selectively remove the unreacted starting material.
Q3: My desired product is very polar. How can I effectively separate it from the unreacted starting material?
A3: If your product is more polar than the starting material, several strategies can be employed:
-
Reverse-Phase Chromatography: In this technique, your polar product will elute earlier than the less polar this compound.
-
Chemical Scavenging: You can selectively react the unreacted starting material with a scavenger resin. The resin can then be filtered off, leaving your purified product in the solution. This is particularly useful if your product is sensitive to extensive chromatography.
Q4: Can I use distillation to remove unreacted this compound?
III. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification process.
Scenario 1: Unreacted Starting Material Co-elutes with the Product during Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent system | Modify the polarity of the eluent. A shallower gradient or isocratic elution with a less polar solvent system may improve separation. | Increased resolution between the product and the starting material peaks. |
| Overloading of the column | Reduce the amount of crude material loaded onto the column. | Sharper peaks and better separation. |
| Product and starting material have very similar polarities | Consider derivatizing the unreacted starting material post-reaction using a scavenger to significantly alter its polarity before chromatography. | The derivatized starting material will have a much different retention time, allowing for easy separation. |
Scenario 2: Emulsion Formation During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Vigorous shaking | Gently invert the separatory funnel instead of vigorous shaking. | Formation of two distinct layers without an emulsion. |
| High concentration of solutes | Dilute the reaction mixture with more of the organic solvent. | Reduced tendency to form an emulsion. |
| Presence of surfactants or fine solids | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. | The increased ionic strength of the aqueous phase should help to break the emulsion. |
IV. Experimental Protocols
Protocol 1: General Quenching and Work-up Procedure
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0 °C using an ice bath to control any potential exotherm.
-
Quenching: Slowly add a quenching agent to the reaction mixture with stirring. The choice of quenching agent depends on the reaction conditions. For many reactions, the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is effective.
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Gently mix the layers and allow them to separate.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with 1 M HCl (if basic impurities are present), saturated NaHCO₃ solution (if acidic impurities are present), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Removal of this compound using a Scavenger Resin
This protocol is particularly useful when the desired product is sensitive to chromatography or has a similar polarity to the unreacted starting material.
-
Select a Scavenger: Choose a scavenger resin that will react with the alkyl bromide and/or epoxide functionality. A resin with nucleophilic groups, such as an amine or thiol, is suitable. For example, a tris(2-aminoethyl)amine-based resin (PS-Trisamine) can be effective.
-
Post-Reaction Scavenging:
-
After the primary reaction is complete, add the scavenger resin to the reaction mixture. A typical loading is 2-3 equivalents relative to the initial amount of this compound.
-
Stir the mixture at room temperature or slightly elevated temperature for a few hours to overnight to ensure complete reaction with the unreacted starting material.
-
-
Filtration: Filter the reaction mixture to remove the resin.
-
Work-up: Wash the resin with the reaction solvent to recover any adsorbed product. Combine the filtrate and washes and proceed with a standard aqueous work-up as described in Protocol 1.
V. Visualized Workflows
General Purification Workflow
Caption: General workflow for the purification of a reaction mixture.
Troubleshooting Logic for Co-elution in Chromatography
Caption: Decision tree for troubleshooting co-elution issues in column chromatography.
References
Troubleshooting guide for reactions involving 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and reactivity of this compound?
A1: this compound is a bifunctional molecule containing a reactive bromomethyl group and a strained oxabicyclo[3.1.0]hexane core. The bromomethyl group is susceptible to nucleophilic substitution (SN2) reactions, making it a useful building block for introducing the bicyclic moiety. The fused epoxide and cyclopropane rings confer significant ring strain, influencing the molecule's reactivity. The epoxide ring can be opened under both acidic and basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1] For long-term storage, keeping it in a freezer at temperatures under -20°C in an inert atmosphere is advisable.[2] The container should be kept tightly closed to prevent moisture ingress.
Q3: What are the main safety hazards associated with this compound?
A3: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]
Troubleshooting Guides for Common Reactions
Nucleophilic Substitution at the Bromomethyl Group
Q1: I am observing low yield in my nucleophilic substitution reaction with an amine/thiol/azide. What are the possible causes and solutions?
A1: Low yields in nucleophilic substitution reactions with this compound can stem from several factors:
-
Insufficient reactivity of the nucleophile: The nucleophilicity of your reagent might be too low for efficient reaction under the chosen conditions.
-
Solution: Consider using a stronger nucleophile, a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity, or increasing the reaction temperature. Phase-transfer catalysts can also be beneficial for reactions with anionic nucleophiles.
-
-
Steric hindrance: Bulky nucleophiles may react slowly due to steric hindrance from the bicyclic core.
-
Solution: Increase the reaction time and/or temperature. If possible, consider using a less sterically hindered nucleophile.
-
-
Side reactions: The strained epoxide ring might undergo undesired opening under the reaction conditions, especially if the reaction is heated for an extended period or if acidic/basic impurities are present.
-
Solution: Use purified reagents and solvents. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. Consider milder reaction conditions (e.g., lower temperature, weaker base).
-
-
Decomposition of the starting material: The compound may be sensitive to strong bases or high temperatures.
-
Solution: Employ milder bases (e.g., K₂CO₃, Cs₂CO₃) and moderate temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What could these be and how can I minimize them?
A2: The formation of multiple products can be attributed to several possibilities:
-
Epoxide ring-opening: As mentioned, the epoxide ring is susceptible to nucleophilic attack, especially under acidic or basic conditions. This can lead to the formation of regio- and stereoisomeric alcohols.
-
Solution: Maintain neutral or slightly basic conditions. Use a non-nucleophilic base if a base is required for the primary reaction. Keep reaction temperatures as low as possible.
-
-
Rearrangement of the bicyclic system: The strained ring system may undergo rearrangement under certain conditions, particularly in the presence of Lewis acids or strong protic acids.
-
Solution: Avoid the use of strong acids. If an acid catalyst is necessary, use a mild one and screen different options.
-
-
Elimination reaction: Although less common for a primary bromide, elimination to form an exocyclic double bond is a possibility, especially with sterically hindered, non-nucleophilic bases.
-
Solution: Use a non-hindered, nucleophilic base if a basic medium is required.
-
Experimental Protocols (Examples with related compounds)
The following are example protocols for reactions involving the 6-oxabicyclo[3.1.0]hexane core, which can serve as a starting point for developing procedures for this compound.
Table 1: Example Reaction Conditions for Ring-Opening of a 6-Oxabicyclo[3.1.0]hexane Derivative
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |
| Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate | Ethyl magnesium bromide, Cuprous iodide | - | - | - | Intermediate for Brivaracetam synthesis | Not specified | --INVALID-LINK-- |
| (R)-4-propyldihydrofuran-2(3H)-one (derived from a bicyclic precursor) | Trimethylsilane | - | - | - | Methyl (R)-3-(bromomethyl)hexanoate | Not specified | --INVALID-LINK-- |
Detailed Methodologies
Protocol 1: Ring-Opening of a Phenyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate Derivative (Analogous Reaction)
This protocol describes the ring-opening of a related bicyclic ether as part of a synthesis of Brivaracetam.
-
To a solution of phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate in a suitable aprotic solvent, add ethyl magnesium bromide and a catalytic amount of cuprous iodide at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Workflow for Nucleophilic Substitution
The following diagram illustrates a general workflow for a nucleophilic substitution reaction involving this compound.
References
Technical Support Center: Synthesis of Conformationally Locked Nucleosides
Welcome to the technical support center for the synthesis of conformationally locked nucleosides. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of these modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency when incorporating conformationally locked nucleoside phosphoramidites?
A1: Low coupling efficiency is a frequent issue. Several factors can contribute to this problem:
-
Steric Hindrance: The rigid structure of locked nucleosides, such as Locked Nucleic Acids (LNAs) and Bridged Nucleic Acids (BNAs), can create steric hindrance, slowing down the coupling reaction compared to standard DNA or RNA phosphoramidites.[1][2]
-
Suboptimal Coupling Time: Due to steric bulk, locked nucleoside phosphoramidites often require longer coupling times to achieve high efficiency.[1] It is crucial to optimize the coupling time for each specific type of modified monomer.
-
Activator Strength: The choice and concentration of the activator are critical. A less reactive activator may not be sufficient to efficiently activate the sterically hindered phosphoramidite.
-
Reagent Quality: The quality of the phosphoramidite, activator, and other reagents is paramount. Degradation of these reagents due to improper storage or handling can significantly reduce coupling efficiency.[]
Q2: What are the key challenges associated with the deprotection of oligonucleotides containing conformationally locked nucleosides?
A2: The deprotection step is critical and can present several challenges:
-
Incomplete Removal of Protecting Groups: Some protecting groups used on the nucleobases or the phosphate backbone may be more difficult to remove in the context of a conformationally constrained oligonucleotide. This can lead to a heterogeneous final product.[4]
-
Base Modification: Harsh deprotection conditions (e.g., high temperature or prolonged exposure to strong bases) can lead to undesired modifications of the nucleobases, particularly sensitive ones like guanine.[4][5]
-
Chain Cleavage: The rigid nature of locked nucleosides can sometimes make the phosphodiester backbone more susceptible to cleavage under certain deprotection conditions.
-
Compatibility with Labels: If the oligonucleotide contains sensitive modifications like fluorescent dyes, standard deprotection protocols may not be suitable and can lead to the degradation of these labels.[4][6]
Q3: Why is the purification of oligonucleotides with locked nucleosides often more difficult than for standard DNA or RNA?
A3: Purification of these modified oligonucleotides is a significant hurdle due to several factors:
-
Co-elution of Impurities: The synthesis process can generate impurities that are structurally very similar to the desired full-length product, such as truncated sequences (shortmers) and failure sequences.[7][8][9][10] These can be difficult to separate using standard chromatographic techniques.
-
Secondary Structures: Conformationally locked nucleosides can promote the formation of stable secondary structures like hairpins and duplexes, which can affect chromatographic behavior and make purification challenging.[10]
-
Hydrophobicity: The modifications can alter the overall hydrophobicity of the oligonucleotide, requiring adjustments to standard purification protocols like reversed-phase HPLC.[10]
-
Yield Loss: Aggressive purification methods needed to achieve high purity can sometimes lead to significant loss of the final product.[7][11]
Troubleshooting Guide
Problem 1: Low Yield of the Full-Length Oligonucleotide
| Potential Cause | Recommended Solution |
| Inefficient Coupling | Increase the coupling time for the locked nucleoside phosphoramidite.[1] Consider using a stronger activator. Ensure all reagents are fresh and of high quality. |
| Incomplete Deprotection | Optimize deprotection conditions (time and temperature) based on the specific protecting groups used.[4] For sensitive modifications, consider using ultra-mild deprotection strategies.[4] |
| Loss During Purification | Optimize the purification method. For HPLC, adjust the gradient and mobile phase composition. For PAGE, ensure complete elution from the gel. Consider a "trityl-on" purification strategy to enrich for the full-length product.[10] |
| Chain Cleavage | Use milder deprotection conditions. Ensure the support and reagents are compatible with the synthesis of locked nucleosides. |
Problem 2: Presence of Multiple Peaks during HPLC Analysis
| Potential Cause | Recommended Solution |
| Truncated Sequences (Shortmers) | Optimize the capping step during synthesis to block unreacted 5'-hydroxyl groups.[7] |
| Failure Sequences | Ensure high coupling efficiency for every cycle.[8] |
| Incompletely Deprotected Oligonucleotides | Extend the deprotection time or increase the temperature, if compatible with the oligonucleotide's stability.[4] |
| Formation of Secondary Structures | Perform HPLC analysis at an elevated temperature to denature secondary structures.[9] For oligonucleotides with extensive secondary structures, consider purification at high pH using a compatible column.[10] |
Experimental Protocols
Standard Phosphoramidite Cycle for Locked Nucleoside Incorporation
The synthesis of oligonucleotides containing locked nucleosides generally follows the standard phosphoramidite chemistry on a solid support, with some modifications.[1][7]
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the incoming locked nucleoside phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-15 minutes) is often required compared to standard phosphoramidites.[1]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of failure sequences.
-
Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution). A longer oxidation time may also be beneficial.[1]
These four steps are repeated for each monomer to be added to the sequence.
General Deprotection and Cleavage Protocol
-
Cleavage from Support and Base Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed. A common method is treatment with concentrated aqueous ammonia at elevated temperatures (e.g., 55°C) for several hours.[1][4]
-
Specialized Deprotection: For oligonucleotides with sensitive modifications or those requiring milder conditions, alternative deprotection schemes such as using methylamine/ammonia (AMA) or potassium carbonate in methanol may be employed.[4]
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used method for purifying modified oligonucleotides based on their hydrophobicity.[10][11]
-
"Trityl-On" Purification: A common strategy is to perform the final detritylation step after the initial purification. The full-length product retains the hydrophobic DMT group and is strongly retained on the column, allowing for separation from failure sequences that lack this group.[10]
-
Mobile Phases: A typical mobile phase system consists of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Gradient Elution: The oligonucleotide is eluted from the column using a gradient of increasing organic solvent concentration.
-
Detritylation and Desalting: After collection of the "trityl-on" peak, the DMT group is removed with an acid, and the final product is desalted using techniques like size-exclusion chromatography.[8]
Data Presentation
Table 1: Comparison of Typical Coupling Times for Standard and Locked Nucleoside Phosphoramidites
| Phosphoramidite Type | Typical Coupling Time |
| DNA | 1-2 minutes |
| RNA | 5-10 minutes |
| LNA | 5-15 minutes[1] |
| BNA | 5-15 minutes |
Table 2: Common Purification Methods for Conformationally Locked Oligonucleotides
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Reversed-Phase HPLC | >85%[11] | Good resolution, suitable for modified oligonucleotides.[11] | Can be time-consuming, potential for yield loss.[7] |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | >90%[11] | High resolution, good for long oligonucleotides.[10] | Can be complex and time-consuming, potential for low yield.[11] |
| Ion-Exchange HPLC | Variable | Effective for separating based on charge. | Can be solvent-intensive and difficult to scale.[7] |
Visualizations
Caption: The phosphoramidite cycle for incorporating conformationally locked nucleosides.
Caption: A troubleshooting workflow for diagnosing and resolving low synthesis yield.
Caption: Decision tree for selecting an appropriate purification strategy.
References
- 1. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. cdmo.sylentis.com [cdmo.sylentis.com]
- 8. gilson.com [gilson.com]
- 9. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 10. atdbio.com [atdbio.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Validation of Stereochemistry in 6-Oxabicyclo[3.1.0]hexane Derivatives
The precise three-dimensional arrangement of atoms, or stereochemistry, in 6-oxabicyclo[3.1.0]hexane derivatives is a critical determinant of their biological activity and chemical properties. These bicyclic structures are integral to various pharmacologically relevant molecules, including nucleoside analogues.[1][2] Consequently, unambiguous determination of their stereoisomers is paramount for researchers in medicinal chemistry and drug development. This guide provides a comparative overview of key analytical techniques for stereochemical validation, supported by experimental data and detailed protocols.
Core Techniques for Stereochemical Elucidation
The principal methods for assigning the stereochemistry of 6-oxabicyclo[3.1.0]hexane derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and, when used in combination, provides a comprehensive and robust validation of a molecule's stereochemical integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the relative configuration of atoms within a molecule. For 6-oxabicyclo[3.1.0]hexane systems, ¹H and ¹³C NMR are fundamental, with 2D techniques such as COSY and NOESY providing crucial information about proton connectivity and spatial proximity, respectively.
Key NMR Observables for Stereochemical Assignment:
-
Chemical Shifts (δ): The strained three-membered epoxide ring in the 6-oxabicyclo[3.1.0]hexane system influences the chemical shifts of adjacent protons and carbons. Protons on the epoxide ring typically appear in the 2.5-3.5 ppm range in ¹H NMR spectra.[3] The corresponding carbons in ¹³C NMR spectra are generally found in the 40-60 ppm region.[3][4]
-
Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry of substituents on the five-membered ring.
-
Nuclear Overhauser Effect (NOE): NOE correlations in 2D NOESY spectra reveal through-space interactions between protons that are close to each other, which is essential for determining the cis or trans relationship of substituents and the fusion of the rings. However, for some complex structures, NOE measurements can occasionally lead to ambiguous results.[5]
-
Computational Methods: When standard NMR data is inconclusive, computational approaches such as the DP4+ probability analysis can be employed.[5] This method compares experimentally observed NMR shifts with those calculated for all possible diastereomers to determine the most likely structure.[5]
Comparative NMR Data for 6-Oxabicyclo[3.1.0]hexane Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) or Correlations | Reference |
| General Epoxide Protons | ¹H | 2.5 - 3.5 | - | [3] |
| General Epoxide Carbons | ¹³C | 40 - 60 | - | [3] |
| Ethyl (1R,2R,3R,5S)-2-benzamido-6-oxabicyclo[3.1.0]hexane-3-carboxylate | ¹H | H-1: 3.49–3.53, H-5: 3.67–3.71, H-2: 4.89–4.96 | - | [6] |
| Ethyl (1R,2R,3S,5S)-2-benzamido-6-oxabicyclo[3.1.0]hexane-3-carboxylate | ¹H | H-1: 3.56–3.62, H-5: 3.69–3.76, H-2: 4.83–4.92 | NH-H2: d, J = 7.64 Hz | [6] |
| Ethyl (1R,2R,3S,5S)-2-benzamido-6-oxabicyclo[3.1.0]hexane-3-carboxylate | ¹³C | 14.5, 30.7, 44.0, 55.3, 55.5, 58.1, 61.6, 127.4, 129.0, 132.1, 134.5, 167.9, 173.3 | - | [6] |
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[7] The technique involves diffracting X-rays off a single, well-ordered crystal of the compound.[8] The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined.[8][9]
Advantages:
-
Provides an unequivocal 3D structure.
-
Determines both relative and absolute stereochemistry (with appropriate data).
-
Reveals information about bond lengths, bond angles, and crystal packing.[7]
Limitations:
-
Requires the growth of high-quality single crystals, which can be challenging and time-consuming.[7]
-
Not suitable for non-crystalline (amorphous) solids or liquids.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique used to separate enantiomers (non-superimposable mirror images) of a chiral compound.[1] This is particularly important in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Principle of Separation: The separation is achieved by using a chiral stationary phase (CSP) in the HPLC column. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. This technique is crucial for resolving racemic mixtures and determining the enantiomeric excess (ee) of a sample. Several studies on 6-oxabicyclo[3.1.0]hexane-based nucleoside analogues have utilized chiral HPLC to resolve optical antipodes.[1][10]
Experimental Protocols
General NMR Sample Preparation
-
Sample Dissolution: Dissolve approximately 5-10 mg of the purified 6-oxabicyclo[3.1.0]hexane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, NOESY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Processing of the data will allow for the assignment of signals and determination of relative stereochemistry through analysis of coupling constants and NOE correlations.
X-ray Crystallography Workflow
-
Crystal Growth: Grow single crystals of the compound. This is typically achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often requires extensive screening.
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.[7]
-
Data Collection: Place the crystal in a stream of X-rays from a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.[8]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is generated. An atomic model is then built into this map and refined to best fit the experimental data.[9]
Chiral HPLC for Enantiomeric Resolution
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column based on the chemical nature of the analyte.
-
Mobile Phase Optimization: Develop an optimal mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), to achieve good separation of the enantiomers.
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.
-
Analysis: Inject the sample onto the HPLC system. The enantiomers will elute at different retention times.
-
Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Visualization of Experimental Workflows
Workflow for Stereochemical Validation
Logical Flow of NMR Data Interpretation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. DSpace [kuscholarworks.ku.edu]
A Comparative Guide to 6-oxabicyclo[3.1.0]hexane Analogs and Other Carbocyclic Nucleosides in Antiviral and Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6-oxabicyclo[3.1.0]hexane nucleoside analogs and other carbocyclic nucleosides, focusing on their chemical structures, biological activities, and mechanisms of action. The information presented is supported by experimental data to assist researchers in navigating the landscape of nucleoside analog drug discovery.
Introduction
Carbocyclic nucleosides are a class of compounds in which the furanose ring oxygen of a natural nucleoside is replaced by a methylene group.[1] This structural modification confers enhanced metabolic stability by rendering them resistant to cleavage by phosphorylases and hydrolases.[1] This class includes naturally occurring antibiotics with potent antiviral and antitumor activities, such as aristeromycin and neplanocin A.[1] A specialized subgroup of carbocyclic nucleosides is the 6-oxabicyclo[3.1.0]hexane analogs, which are characterized by a fused epoxide ring. This feature locks the cyclopentane ring in a specific conformation, making them valuable tools for studying enzyme-ligand interactions.[2] These analogs are structurally related to the natural product neplanocin C.[2] This guide will delve into a comparative analysis of these two classes of compounds.
Structural Differences
The core structural distinction lies in the pseudosugar ring. While both are carbocyclic, the 6-oxabicyclo[3.1.0]hexane scaffold contains a fused epoxide ring, creating a rigid, conformationally constrained structure.[2] In contrast, other carbocyclic nucleosides typically have a more flexible cyclopentane or cyclopentene ring. This conformational rigidity of the 6-oxabicyclo[3.1.0]hexane analogs can significantly influence their interaction with target enzymes.
Comparative Biological Activity
The biological activities of carbocyclic nucleosides are diverse, with many exhibiting significant antiviral and anticancer properties. The 6-oxabicyclo[3.1.0]hexane analogs, while less extensively studied, have also shown promise in these areas.
Antiviral Activity
Carbocyclic nucleosides, particularly aristeromycin and neplanocin A, are known for their broad-spectrum antiviral activity. Their mechanism often involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for viral methylation processes.
Data on the antiviral activity of 6-oxabicyclo[3.1.0]hexane analogs is more limited. However, a deoxyguanosine analog incorporating this scaffold has demonstrated specific and potent activity against the Epstein-Barr virus (EBV).[2] A notable challenge with 6-oxabicyclo[3.1.0]hexane analogs is the instability of the epoxide ring, especially in pyrimidine derivatives, which can limit their therapeutic potential.[2]
Table 1: Comparative Antiviral Activity of Nucleoside Analogs
| Compound Class | Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 6-oxabicyclo[3.1.0]hexane Analog | Deoxyguanosine analog | Epstein-Barr Virus (EBV) | DNA Hybridization | 0.82 µg/mL (~2.9) | >100 µg/mL | >34.5 | [1][2] |
| Carbocyclic Nucleoside | Neplanocin A | Vaccinia virus | Plaque Reduction | 0.5 - 1.0 | - | - | [3] |
| Carbocyclic Nucleoside | Aristeromycin Analog (2-fluoroadenine) | P. falciparum SAH Hydrolase | Enzyme Inhibition | 1.98 (IC₅₀) | - | 24 | [4] |
| Carbocyclic Nucleoside | 5'-Noraristeromycin (Adenine) | JC virus | - | 1.12 | >150 | >134 | [5] |
| Carbocyclic Nucleoside | 6'-β-fluoroaristeromycin | MERS-CoV | CPE Reduction | - | - | - |
Note: Direct comparison of EC₅₀ values should be made with caution due to variations in experimental conditions and assays.
Anticancer Activity
Several carbocyclic nucleosides have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of SAH hydrolase, which disrupts methylation patterns that are crucial for cancer cell proliferation. For instance, (-)-Neplanocin A has shown greater cytotoxicity in several cancer cell lines compared to its (+)-enantiomer.
Information on the anticancer activity of 6-oxabicyclo[3.1.0]hexane analogs is currently limited in the public domain.
Table 2: Comparative Cytotoxicity of Nucleoside Analogs
| Compound Class | Compound | Cell Line | Assay | CC₅₀ (µM) | Reference |
| Carbocyclic Nucleoside | (-)-Neplanocin A | A431 (epidermoid carcinoma) | Viability Assay | ~10 | |
| Carbocyclic Nucleoside | (-)-Neplanocin A | MOLT-4 (T-lymphoblast) | Viability Assay | ~7 | |
| Carbocyclic Nucleoside | (+)-Neplanocin A | A431 (epidermoid carcinoma) | Viability Assay | >100 | |
| Carbocyclic Nucleoside | 5'-Noraristeromycin (Adenine) | COS7 (host cell) | - | >150 | [5] |
Mechanism of Action
A primary mechanism of action for many biologically active carbocyclic nucleosides is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is responsible for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits S-adenosylmethionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the methylation of various biomolecules, including viral mRNA caps, which is a critical step for the replication of many viruses.
The mechanism of action for the antiviral activity of 6-oxabicyclo[3.1.0]hexane analogs has not been as extensively studied. Given their structural similarity to other carbocyclic nucleosides, it is plausible that they may also target SAH hydrolase. However, their rigid conformation could lead to different binding modes or even alternative cellular targets. For the anti-EBV activity of the deoxyguanosine analog, the precise mechanism remains to be elucidated but may involve inhibition of viral DNA polymerase or other viral-specific enzymes.
Caption: Mechanism of action of carbocyclic nucleosides via inhibition of SAH hydrolase.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of nucleoside analogs. Below are protocols for key assays cited in the literature.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for a typical MTT cytotoxicity assay.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days).
-
Plaque Visualization: Fix the cells with a solution like 10% formaldehyde and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.
Caption: General workflow of a plaque reduction assay for antiviral testing.
Conclusion
Both 6-oxabicyclo[3.1.0]hexane analogs and other carbocyclic nucleosides represent important classes of compounds in the search for novel antiviral and anticancer agents. The broader class of carbocyclic nucleosides is well-established, with several compounds demonstrating potent and broad-spectrum activity, often through the inhibition of SAH hydrolase. The 6-oxabicyclo[3.1.0]hexane analogs, with their conformationally locked structures, offer a unique tool for probing enzyme active sites and have shown specific antiviral potential, as evidenced by the anti-EBV activity of a deoxyguanosine analog.
However, the therapeutic development of 6-oxabicyclo[3.1.0]hexane analogs faces challenges, including the potential instability of the epoxide ring. Further research is warranted to expand the library of these analogs, evaluate their activity against a wider range of viruses and cancer cell lines, and elucidate their precise mechanisms of action. A deeper understanding of the structure-activity relationships within this class could lead to the design of more stable and potent therapeutic agents. This comparative guide serves as a foundational resource for researchers to build upon in their quest for novel nucleoside-based therapies.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of compounds synthesized from 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from or containing the 6-oxabicyclo[3.1.0]hexane scaffold. This unique bicyclic system serves as a rigid structural motif in the design of various bioactive molecules, particularly nucleoside analogues with antiviral and potential anticancer properties. This document summarizes key quantitative data, details experimental protocols for cited biological assays, and visualizes relevant pathways and workflows to facilitate further research and development in this area.
Antiviral Activity of 6-Oxabicyclo[3.1.0]hexane Nucleoside Analogues
The rigid 6-oxabicyclo[3.1.0]hexane scaffold has been utilized to create conformationally locked nucleoside analogues, which can mimic the specific sugar puckering recognized by viral enzymes. This conformational restriction can lead to enhanced biological activity and selectivity.
A notable example is the synthesis of deoxyadenosine and deoxyguanosine analogues built on this framework. While the deoxyadenosine analogue was found to be inactive, the deoxyguanosine derivative demonstrated specific antiviral activity against the Epstein-Barr virus (EBV), a member of the herpesvirus family.[1]
Quantitative Antiviral Data
| Compound ID | Analogue Type | Target Virus | Activity | Reference |
| 1 | Deoxyguanosine | Epstein-Barr Virus (EBV) | Active | [1] |
| 2 | Deoxyadenosine | Epstein-Barr Virus (EBV) | Inactive | [1] |
Further quantitative data (e.g., IC50/EC50 values) for compound 1 were not available in the reviewed literature but are crucial for a complete comparative analysis. Researchers are encouraged to consult the full-text articles for more detailed information.
Synthesis and Biological Evaluation Workflow
The general workflow for the synthesis and biological evaluation of these compounds involves several key stages, from the chemical synthesis of the target molecules to the assessment of their antiviral efficacy and cytotoxicity.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Experimental Protocols
Synthesis of 6-Oxabicyclo[3.1.0]hexane Nucleoside Analogues
The synthesis of the target nucleoside analogues is achieved through a multi-step process. A key step involves the Mitsunobu coupling of a suitable 6-oxabicyclo[3.1.0]hexane alcohol precursor with the desired purine or pyrimidine base.[1] The final deprotection steps yield the target nucleosides.
Illustrative Synthetic Pathway:
Caption: Simplified synthetic scheme for 6-oxabicyclo[3.1.0]hexane nucleoside analogues.
Antiviral Assay: Epstein-Barr Virus (EBV)
The antiviral activity against EBV is typically determined using a cell-based assay. A common method is the real-time quantitative PCR (qPCR) assay to measure the inhibition of viral DNA replication.
Protocol Outline:
-
Cell Culture: P3HR-1 cells, a Burkitt lymphoma-derived cell line that produces EBV, are cultured in RPMI 1640 medium supplemented with fetal calf serum and antibiotics.
-
Drug Treatment: The cells are treated with various concentrations of the test compounds. A known antiviral agent, such as Acyclovir, is used as a positive control.
-
Viral DNA Extraction: After a specific incubation period (e.g., 72 hours), the cells are harvested, and total DNA is extracted.
-
qPCR Analysis: The amount of EBV DNA is quantified using real-time PCR targeting a specific viral gene, such as the BALF5 gene encoding the viral DNA polymerase.[2] The reduction in viral DNA in treated cells compared to untreated controls indicates antiviral activity.
-
Data Analysis: The concentration of the compound that inhibits viral DNA replication by 50% (EC50) is calculated.
Mechanism of Action: Inhibition of Viral DNA Polymerase
Nucleoside analogues typically exert their antiviral effect by targeting the viral DNA polymerase. After entering the host cell, the nucleoside analogue is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. The incorporation of the analogue can lead to chain termination, thus halting viral replication. The differential sensitivity of the viral DNA polymerase compared to host cell DNA polymerases to the triphosphate of the analogue contributes to its selective antiviral activity.[3]
Signaling Pathway of Antiviral Nucleoside Analogues:
Caption: Mechanism of action for antiviral nucleoside analogues.
Conclusion
Derivatives of 6-oxabicyclo[3.1.0]hexane represent a promising scaffold for the development of novel therapeutic agents. The conformational rigidity imposed by this bicyclic system can be exploited to design potent and selective inhibitors of viral enzymes. The demonstrated anti-EBV activity of a deoxyguanosine analogue warrants further investigation and optimization of this chemical series. Future studies should focus on synthesizing a broader range of analogues, obtaining quantitative structure-activity relationships (QSAR), and elucidating their detailed mechanisms of action against a wider panel of viruses and other potential therapeutic targets. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such research endeavors.
References
Structure-Activity Relationship of 6-Oxabicyclo[3.1.0]hexane Derivatives: A Comparative Guide
The 6-oxabicyclo[3.1.0]hexane scaffold, a conformationally constrained bicyclic ether, serves as a versatile template in medicinal chemistry. Its rigid structure allows for the precise orientation of functional groups, making it a valuable core for designing potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-oxabicyclo[3.1.0]hexane derivatives across different therapeutic areas, including antiviral, antiplatelet, and insecticidal applications. The information is targeted towards researchers, scientists, and drug development professionals.
Antiviral Activity: Conformationally Locked Nucleoside Analogues
Derivatives of 6-oxabicyclo[3.1.0]hexane have been extensively explored as conformationally locked nucleoside analogues, primarily targeting viral polymerases. The rigid bicyclic system mimics the sugar pucker of natural nucleosides, locking it in a specific conformation that can enhance binding to the active site of viral enzymes.
Key SAR Insights:
-
Nature of the Nucleobase: The choice of the purine or pyrimidine base significantly influences antiviral activity. Early studies identified the deoxyguanosine analogue as a potent inhibitor of Epstein-Barr virus (EBV).[1][2] Both adenosine and guanosine analogues have demonstrated moderate antiviral activity.[3] In contrast, pyrimidine analogues were found to be unstable.[2]
-
Conformational Lock: The bicyclo[3.1.0]hexane system locks the pseudosugar moiety in a "northern" conformation, which appears to be favorable for the antiviral activity of some nucleoside analogues.[2][4] This conformational restriction is a key design element in this class of compounds.
Comparative Antiviral Activity Data:
| Compound ID | Nucleobase | Target Virus | Activity (IC50) | Reference |
| 1 | Guanine | Epstein-Barr Virus (EBV) | Active | [2] |
| 2 | Adenine | Not Specified | Moderate Activity | [3] |
| 3 | Guanine | Not Specified | Moderate Activity | [3] |
Note: Specific IC50 values were not available in the reviewed literature abstracts. "Active" and "Moderate Activity" are based on the qualitative descriptions in the source documents.
Experimental Protocol: Antiviral Assay (General)
A common method for evaluating the antiviral activity of nucleoside analogues is the cell-based assay.[5]
-
Cell Culture: Host cells susceptible to the target virus are cultured in a suitable medium.
-
Virus Infection: The cells are infected with a known titer of the virus.
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compounds.
-
Incubation: The treated cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Activity: The extent of viral replication is measured using various endpoints, such as:
-
Cytopathic Effect (CPE) Assay: Microscopic observation of virus-induced cell death.
-
Plaque Reduction Assay: Counting the number of viral plaques (zones of cell death) formed.
-
Reporter Gene Assay: Measuring the expression of a reporter gene (e.g., luciferase) engineered into the viral genome.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
General workflow for antiviral activity testing of 6-oxabicyclo[3.1.0]hexane derivatives.
Thromboxane Receptor Antagonism: Antiplatelet Activity
6-Oxabicyclo[3.1.0]hexane derivatives have been synthesized and evaluated as antagonists of the thromboxane A2 (TXA2) receptor, a key player in platelet aggregation and thrombosis.
Key SAR Insights:
-
Bicyclic Core: The 6-oxabicyclo[3.1.0]hexane ring serves as a rigid scaffold to position the side chains required for receptor binding. The activity of these compounds has been compared with analogues containing other bicyclic systems like 6-thiabicyclo[3.1.0]hexane and bicyclo[3.1.0]hexane.[3]
-
Side Chains: The presence of a heptenoic acid side chain and a (phenylsulfonyl)amino side chain are crucial for potent thromboxane receptor antagonism.[3] Modifications to these side chains would likely have a significant impact on activity.
Comparative Antiplatelet Activity Data:
| Compound Class | Bicyclic Ring System | Side Chains | Activity (Platelet Aggregation Inhibition) | Reference |
| A | 6-Oxabicyclo[3.1.0]hexane | Heptenoic acid & (Phenylsulfonyl)amino | Active | [3] |
| B | 6-Thiabicyclo[3.1.0]hexane | Heptenoic acid & (Phenylsulfonyl)amino | Active | [3] |
| C | Bicyclo[3.1.0]hexane | Heptenoic acid & (Phenylsulfonyl)amino | Active | [3] |
| D | 6,6-Dimethylbicyclo[3.1.0]hexane | Heptenoic acid & (Phenylsulfonyl)amino | Active | [3] |
Note: The reviewed abstract indicates that inhibitory effects were examined, but does not provide specific IC50 values for direct comparison.
Experimental Protocol: Platelet Aggregation Inhibition Assay
The inhibitory effect of compounds on platelet aggregation can be assessed using methods like impedance aggregometry.[2]
-
Blood Collection: Whole blood is collected from healthy donors.
-
Preparation: The blood sample is prepared according to the aggregometer's specifications.
-
Compound Incubation: The blood is incubated with various concentrations of the test compound (thromboxane receptor antagonist).
-
Agonist Induction: Platelet aggregation is induced by adding an agonist such as arachidonic acid or collagen.
-
Measurement: The change in electrical impedance due to platelet aggregation on electrodes is measured over time.
-
Data Analysis: The extent of inhibition is calculated by comparing the aggregation in the presence of the test compound to a control. The IC50 value is determined from the dose-response curve.
Signaling pathway of thromboxane A2-induced platelet aggregation and the point of intervention for 6-oxabicyclo[3.1.0]hexane-based antagonists.
Insecticidal Activity
A derivative of 6-oxabicyclo[3.1.0]hexane has been investigated for its insecticidal properties, showing high efficacy against several insect species.
Key SAR Insights:
-
Core Structure: A 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one derivative was found to be highly active.[6]
-
Comparison with Pyrethroids: The activity of this oxabicyclolactone was comparable to novel synthetic pyrethroids.[6]
Comparative Insecticidal Activity Data:
| Compound ID | Chemical Class | Target Insect | Activity (% Mortality) | Reference |
| 6 | Oxabicyclolactone | S. zeamais | 90% | [6] |
| 6 | Other tested insects | 100% | [6] | |
| 11 | Pyrethroid | All tested insects | 100% | [6] |
Note: The data represents the percentage of insects killed under the experimental conditions and is not a direct measure of potency like an LD50 value.
Experimental Protocol: Insecticidal Bioassay (General)
The insecticidal activity can be evaluated through topical application or diet incorporation methods.
-
Insect Rearing: The target insect species are reared under controlled laboratory conditions.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.
-
Application:
-
Topical Application: A small, defined volume of the compound solution is applied directly to the dorsal thorax of each insect.
-
Diet Incorporation: The compound is mixed into the artificial diet of the insects.
-
-
Observation: The treated insects are monitored for mortality at specific time points (e.g., 24, 48, 72 hours).
-
Data Analysis: The mortality data is used to calculate the lethal dose (LD50) or lethal concentration (LC50) - the dose or concentration that causes 50% mortality of the test population.
Logical relationship of structural modifications to the biological activities of 6-oxabicyclo[3.1.0]hexane derivatives.
Conclusion
The 6-oxabicyclo[3.1.0]hexane core is a privileged scaffold that has been successfully incorporated into molecules with diverse biological activities. The rigid, conformationally constrained nature of this ring system is a key determinant of its utility. For antiviral nucleoside analogues, it serves to lock the sugar mimic in a biologically active conformation. In the design of thromboxane receptor antagonists, it provides a rigid framework for the optimal presentation of pharmacophoric side chains. Furthermore, derivatives of this scaffold have demonstrated potent insecticidal properties. Future research could focus on expanding the diversity of substituents on the bicyclic core and further exploring its application in other therapeutic areas. The detailed experimental protocols and SAR data presented in this guide offer a foundation for such future drug discovery efforts.
References
- 1. Synthesis and insecticidal activity of an oxabicyclolactone and novel pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of C-5'-nor-dideoxycarbanucleosides structurally related to neplanocin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of thromboxane receptor antagonists with bicyclo[3.1.0]hexane ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
Conformational analysis of 6-oxabicyclo[3.1.0]hexane systems versus furanose rings
A Comprehensive Conformational Analysis: 6-Oxabicyclo[3.1.0]hexane Systems Versus Furanose Rings
For researchers and professionals in drug development and chemical sciences, a nuanced understanding of the three-dimensional structure of cyclic molecules is paramount. The conformation of these structures dictates their biological activity and chemical reactivity. This guide provides an in-depth comparison of the conformational landscapes of the rigid 6-oxabicyclo[3.1.0]hexane system and the flexible furanose ring, offering quantitative data, detailed experimental protocols, and visual representations to aid in research and development.
Introduction to Conformational Flexibility
The key distinction between these two ring systems lies in their conformational flexibility. Furanose rings, five-membered sugar rings, are renowned for their high degree of internal motion, rapidly interconverting between multiple conformations in solution.[1][2] In stark contrast, the 6-oxabicyclo[3.1.0]hexane system, a fused bicyclic ether, is a rigid scaffold.[3] This rigidity is often exploited in medicinal chemistry to lock a molecule, such as a nucleoside analogue, into a specific, biologically active conformation.[3]
Conformational Landscape of Furanose Rings
The conformational flexibility of the furanose ring is most commonly described by the concept of pseudorotation. This model visualizes the continuous puckering of the five-membered ring through a series of "envelope" (E) and "twist" (T) conformations.[4] The entire pseudorotational itinerary can be described by a phase angle (P) and an amplitude of pucker (τm). The two most energetically favored regions on the pseudorotation pathway are termed the North (N) and South (S) conformations.[5] The energy barrier for interconversion between these states is relatively low, allowing for a dynamic equilibrium in solution.[1]
The Rigid Nature of 6-Oxabicyclo[3.1.0]hexane
The fusion of a cyclopropane ring to a tetrahydrofuran ring in the 6-oxabicyclo[3.1.0]hexane system severely restricts its conformational freedom. This system predominantly exists in a stable boat-like conformation.[3] This conformational locking is of significant interest in the design of nucleoside analogues, such as the antiviral agent neplanocin C, where the "sugar" moiety is held in a specific North-like pucker, mimicking a conformation that may be required for binding to a biological target.[6]
Comparative Quantitative Data
The following tables summarize key quantitative parameters that highlight the conformational differences between the flexible furanose ring and the rigid 6-oxabicyclo[3.1.0]hexane system.
Table 1: Comparison of General Conformational Properties
| Property | Furanose Ring | 6-Oxabicyclo[3.1.0]hexane System |
| Flexibility | High | Low (Rigid) |
| Predominant Conformation(s) | Dynamic equilibrium of multiple E and T forms (N/S) | Stable boat-like conformation |
| Energy Barrier to Interconversion | Low (~0.5-5 kcal/mol)[7] | High |
| Application in Drug Design | Represents flexible natural sugars | Used as a scaffold to lock conformation |
Table 2: Representative Torsional Angles and Coupling Constants
| Parameter | Furanose Ring (Representative Values) | 6-Oxabicyclo[3.1.0]hexane Derivatives |
| Endocyclic Torsion Angles | Wide range, e.g., C1'-C2'-C3'-C4' can vary significantly | Restricted range, consistent with a boat conformation |
| ³J(H1',H2') Coupling Constant | Typically 0-8 Hz, dependent on N/S equilibrium[5][8] | Can be indicative of a locked conformation |
| ³J(H3',H4') Coupling Constant | Varies with pucker, often used to determine N/S population | Can be indicative of a locked conformation |
Experimental Protocols for Conformational Analysis
The determination of the conformational preferences of these ring systems relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the predominant conformation and the dynamics of the ring system in solution.
Protocol for Furanose Ring Analysis:
-
Sample Preparation: Dissolve the furanose-containing compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mM.
-
Data Acquisition: Acquire one-dimensional ¹H NMR and two-dimensional homonuclear (e.g., COSY, TOCSY) and heteronuclear (e.g., HSQC, HMBC) spectra at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 500 MHz or higher).[9]
-
Spectral Assignment: Assign all proton and carbon resonances using the 2D NMR data.
-
Coupling Constant Measurement: Extract vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H NMR spectrum. The accuracy of these measurements is crucial.[5]
-
Conformational Analysis: Utilize the measured ³JHH values, particularly ³J(H1',H2') and ³J(H3',H4'), in conjunction with the Karplus equation to estimate the populations of the N and S conformers.[5] Specialized software can be used for this analysis.
Protocol for 6-Oxabicyclo[3.1.0]hexane System Analysis:
-
Sample Preparation and Data Acquisition: Follow steps 1-3 as for furanose rings.
-
Coupling Constant Analysis: Measure the key ³JHH values. In a rigid system, these values will not be an average of multiple conformations.
-
NOE Analysis: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. The presence of specific cross-peaks can confirm the boat conformation and the relative stereochemistry of the substituents.
-
Structural Interpretation: The combination of coupling constants and NOE data will provide strong evidence for the single, locked conformation of the bicyclic system.
Computational Chemistry
Objective: To calculate the relative energies of different conformations and to predict NMR parameters.
Protocol for Density Functional Theory (DFT) Calculations:
-
Structure Building: Construct the initial 3D structures of the different possible conformers of the furanose ring (e.g., various envelope and twist forms) or the 6-oxabicyclo[3.1.0]hexane system (e.g., boat and chair) using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[10][11] The choice of functional and basis set should be validated for the specific system.[11]
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. For flexible systems like furanose, a potential energy surface can be mapped by systematically varying key dihedral angles.
-
NMR Parameter Prediction: Calculate NMR shielding constants and coupling constants for the optimized geometries. These calculated values can then be compared with the experimental data to validate the conformational model.[12]
Visualizing Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the key conceptual differences in the conformational analysis of these two ring systems.
Caption: Pseudorotational pathway of a furanose ring.
Caption: Conformational space comparison.
Caption: Integrated experimental workflow.
Conclusion
The conformational analysis of 6-oxabicyclo[3.1.0]hexane systems and furanose rings reveals a fundamental dichotomy in structural dynamics. Furanose rings are characterized by their inherent flexibility and a dynamic equilibrium between multiple conformers, a feature that is crucial for their roles in biological systems. In contrast, the 6-oxabicyclo[3.1.0]hexane framework provides a rigid, conformationally locked scaffold. This rigidity is a powerful tool in rational drug design, allowing for the synthesis of molecules with a predefined three-dimensional structure to enhance binding affinity and biological activity. A thorough understanding of the principles and experimental techniques outlined in this guide is essential for researchers aiming to modulate and control the conformational properties of these important classes of molecules.
References
- 1. SURVEY AND SUMMARY: Difference in conformational diversity between nucleic acids with a six-membered ‘sugar’ unit and natural ‘furanose’ nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, conformational study and antiviral activity of l-like neplanocin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ab initio conformational analysis of nucleic acid components: intrinsic energetic contributions to nucleic acid structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
Confirming the Structure of 6-oxabicyclo[3.1.0]hexane Products: A Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic products is paramount. This guide provides a comparative overview of key spectroscopic methods for the characterization of 6-oxabicyclo[3.1.0]hexane derivatives, a common structural motif in medicinally relevant molecules. We present supporting experimental data and detailed protocols to aid in the accurate elucidation of these bicyclic structures.
The rigid, strained framework of 6-oxabicyclo[3.1.0]hexane, containing a fused cyclopropane and epoxide ring, gives rise to distinct spectroscopic signatures. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed for comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of 6-oxabicyclo[3.1.0]hexane products. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a wealth of information.
¹H NMR Spectroscopy
Proton NMR spectra of 6-oxabicyclo[3.1.0]hexane derivatives are characterized by signals in the upfield region due to the strained bicyclic system. The protons on the epoxide ring typically appear as distinct multiplets, with their chemical shifts and coupling constants being highly dependent on their stereochemical environment (endo/exo) and the nature of substituents.
¹³C NMR Spectroscopy
Carbon NMR provides information on the number of unique carbon atoms and their chemical environment. The carbons of the epoxide ring are typically deshielded and appear in a characteristic region of the spectrum.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 6-oxabicyclo[3.1.0]hexane Ring System
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Epoxide Protons (H1, H5) | 3.0 - 3.5 | 50 - 60 |
| Cyclopropane Protons | 0.5 - 2.5 | 10 - 30 |
| Other Ring Protons | 1.0 - 2.8 | 20 - 40 |
Note: Chemical shifts are dependent on the solvent and substituents.
2D NMR Spectroscopy
Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and establishing through-bond and through-space correlations.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is crucial for tracing the proton connectivity within the bicyclic framework.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms. This allows for the direct assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for identifying quaternary carbons and piecing together the complete carbon skeleton, especially in substituted analogs.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple method for confirming the presence of the characteristic epoxide functional group. The ring strain of the epoxide in the 6-oxabicyclo[3.1.0]hexane system gives rise to specific absorption bands.
Table 2: Characteristic IR Absorption Bands for 6-oxabicyclo[3.1.0]hexane Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (epoxide) | ~3050 | Medium |
| Asymmetric C-O-C stretch | 1250 - 1280 | Strong |
| Symmetric C-O-C stretch ("breathing") | 815 - 950 | Strong |
| C-H wag (cyclopropane) | ~1020 | Medium |
The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region can rule out the presence of hydroxyl groups, which might be potential byproducts of epoxide ring-opening.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the product and offers insights into its structure through fragmentation analysis. Under electron ionization (EI), 6-oxabicyclo[3.1.0]hexane derivatives undergo characteristic fragmentation patterns.
Table 3: Common Fragmentation Pathways for 6-oxabicyclo[3.1.0]hexane in EI-MS
| Fragmentation | Description |
| Loss of CO | A common fragmentation for epoxides, leading to a [M-28]⁺ ion. |
| Loss of C₂H₄O | Cleavage of the epoxide ring and adjacent bonds. |
| Retro-Diels-Alder (if applicable) | In certain substituted derivatives, this pathway can provide structural clues. |
The exact fragmentation will depend on the substitution pattern of the molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments, providing further confidence in the proposed structure.
Comparison of Spectroscopic Methods
| Method | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), stereochemistry | High resolution, quantitative, detailed structural information | Complex spectra for larger molecules, can have overlapping signals |
| ¹³C NMR | Number and type of carbon atoms | Complements ¹H NMR, good for identifying symmetry | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times |
| 2D NMR | Definitive proton-proton and proton-carbon correlations | Unambiguous assignment of complex spectra | Longer experiment times |
| IR | Presence of functional groups (epoxide) | Fast, simple, inexpensive | Provides limited structural information, not quantitative |
| MS | Molecular weight, elemental composition (HRMS), fragmentation pattern | High sensitivity, small sample amount needed | Isomers can have similar mass spectra, fragmentation can be complex |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 6-oxabicyclo[3.1.0]hexane product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Employ a gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).
-
HMBC: Use a gradient-selected HMBC experiment optimized for long-range ²⁻³J(C,H) couplings (typically 4-8 Hz).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): If the sample is a liquid or low-melting solid, place a drop between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of a 6-oxabicyclo[3.1.0]hexane product's structure.
Caption: Workflow for structural confirmation of 6-oxabicyclo[3.1.0]hexane.
A Comparative Crystallographic Guide to 6-Oxabicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Crystallographic Structures of Bioactive 6-Oxabicyclo[3.1.0]hexane Derivatives.
The 6-oxabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active molecules, most notably in carbocyclic nucleoside analogues that exhibit potent antiviral and antitumor properties. The rigid, bicyclic nature of this framework conformationally locks the molecule, influencing its interaction with biological targets. X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of these derivatives, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design. This guide presents a comparative analysis of the crystallographic data for key 6-oxabicyclo[3.1.0]hexane derivatives, a detailed experimental protocol for their structural determination, and a visual representation of the experimental workflow.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for three important nucleoside analogues containing or related to the 6-oxabicyclo[3.1.0]hexane system: Neplanocin A, Aristeromycin, and 3-Deazaneplanocin A. This data, sourced from the Crystallography Open Database, allows for a direct comparison of their solid-state conformations.
| Compound Name | Neplanocin A | Aristeromycin | 3-Deazaneplanocin A |
| Chemical Formula | C₁₁H₁₃N₅O₃ | C₁₁H₁₅N₅O₃ | C₁₂H₁₄N₄O₃ |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁ | P2₁2₁2₁ |
| Unit Cell Parameters | |||
| a (Å) | 7.965 | 10.590 | 6.833 |
| b (Å) | 12.427 | 11.034 | 12.938 |
| c (Å) | 12.518 | 12.630 | 13.561 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 108.62 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1239.9 | 1398.9 | 1196.9 |
| Key Bond Lengths (Å) | |||
| C1'-N9 | 1.46 | 1.47 | 1.46 |
| C4'-C5' | 1.51 | 1.52 | 1.51 |
| **Key Bond Angles (°) ** | |||
| C2'-C1'-N9 | 114.5 | 115.1 | 114.8 |
| C1'-N9-C4 | 127.2 | 126.9 | 127.5 |
| Conformation | North (N)-type | South (S)-type | North (N)-type |
Experimental Protocol: Single-Crystal X-ray Diffraction of 6-Oxabicyclo[3.1.0]hexane Derivatives
The following protocol outlines a typical procedure for the determination of the crystal structure of a small organic molecule, such as a 6-oxabicyclo[3.1.0]hexane derivative.
1. Crystal Growth and Selection:
-
Crystallization: High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include methanol, ethanol, acetone, and ethyl acetate.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures.
2. Data Collection:
-
Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: The crystal is maintained at a low temperature (typically 100 K) using a cryo-stream to minimize thermal vibrations and radiation damage. A series of diffraction images are collected over a range of crystal orientations by rotating the crystal. Data collection strategies are optimized to ensure high completeness and redundancy of the diffraction data.
3. Data Processing:
-
Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled and merged to produce a unique set of reflection data. Software such as CrysAlisPro, SAINT, or XDS is commonly used for this purpose.
4. Structure Solution and Refinement:
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which utilize the intensities of the reflections to determine the initial positions of the atoms. Programs such as SHELXT or SIR are frequently employed.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process refines the atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The refinement is monitored using the R-factor and goodness-of-fit indicators. Software such as SHELXL is the standard for this step.
5. Structure Validation and Visualization:
-
Validation: The final refined structure is validated using tools like PLATON or CheckCIF to ensure its geometric and crystallographic reasonability.
-
Visualization: The final crystal structure is visualized using software such as OLEX2, Mercury, or PyMOL to generate molecular graphics and analyze intermolecular interactions.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in determining the crystal structure of a 6-oxabicyclo[3.1.0]hexane derivative.
Caption: Workflow for X-ray Crystallography of Small Molecules.
Unlocking Stereochemistry: A Comparative Guide to NOE Analysis in 6-Oxabicyclo[3.1.0]hexane Systems
For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is a critical step. In the realm of complex bicyclic structures like the 6-oxabicyclo[3.1.0]hexane system, nuclear Overhauser effect (NOE) analysis emerges as a powerful NMR technique for elucidating the three-dimensional arrangement of atoms. This guide provides an objective comparison of NOE analysis with other common stereochemical assignment methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical approach.
The rigid framework of the 6-oxabicyclo[3.1.0]hexane core is a common motif in various biologically active molecules and synthetic intermediates.[1][2] Establishing the relative and absolute stereochemistry of substituents on this scaffold is paramount for understanding structure-activity relationships and ensuring the desired pharmacological profile. While various techniques can be employed, NOE-based NMR experiments offer a solution-state perspective on molecular conformation and spatial proximity of protons, which is often complementary to solid-state methods like X-ray crystallography.
Probing Proximity: The Power of NOE Analysis
The nuclear Overhauser effect is the transfer of nuclear spin polarization from one nucleus to another through space.[3] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it an extremely sensitive tool for identifying protons that are close in space, typically within 5 Å.[3] For the conformational analysis of rigid bicyclic systems like 6-oxabicyclo[3.1.0]hexane, 1D and 2D NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are indispensable.[4][5][6]
A key application of NOE analysis is the differentiation between syn and anti diastereomers of substituted 6-oxabicyclo[3.1.0]hexanes. For instance, irradiation of a proton on a substituent can lead to an NOE enhancement of a proton on the bicyclic core, providing definitive proof of their relative orientation.
A Comparative Look: NOE Analysis vs. Alternative Methods
While NOE analysis is a cornerstone of stereochemical determination, a comprehensive analytical strategy often involves the integration of multiple techniques. The following table provides a comparative overview of common methods for the stereochemical assignment in 6-oxabicyclo[3.1.0]hexane systems.
| Technique | Principle | Sample Requirements | Advantages | Limitations | Application to 6-Oxabicyclo[3.1.0]hexane |
| NOE/NOESY/ROESY | Measures through-space dipolar couplings between nuclei. | Soluble sample (mg) | Provides solution-state conformation; non-destructive; can determine relative stereochemistry. | Distance information is semi-quantitative; can be ambiguous for flexible molecules. | Ideal for determining the relative orientation of substituents on the rigid bicyclic core. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | High-quality single crystal | Provides unambiguous absolute and relative stereochemistry; precise bond lengths and angles. | Crystal growth can be challenging; solid-state conformation may differ from solution. | The "gold standard" for absolute stereochemical determination when a suitable crystal is obtained.[7] |
| J-coupling Analysis | Measures through-bond scalar couplings between nuclei. | Soluble sample (mg) | Provides information on dihedral angles (Karplus relationship); complementary to NOE data. | Karplus equation can have multiple solutions; requires well-resolved spectra. | Useful for determining the conformation of the five-membered ring within the bicyclic system. |
| Chiroptical Methods (ECD/VCD) | Differential absorption of circularly polarized light. | Soluble sample (µg-mg) | Provides information on absolute stereochemistry; sensitive to conformational changes. | Requires a chromophore; interpretation often relies on computational modeling. | Can be used to assign the absolute configuration of enantiomers. |
| Computational Modeling | Theoretical calculation of stable conformers and their NMR/chiroptical properties. | In silico | Can predict likely conformations and aid in the interpretation of experimental data. | Accuracy is dependent on the level of theory and force field used; requires experimental validation. | Essential for correlating experimental NOE and chiroptical data with specific stereoisomers. |
Experimental Protocols
NOESY/ROESY Experiment for a Substituted 6-Oxabicyclo[3.1.0]hexane
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of pulsed-field gradients.
-
Tune and match the probe for the ¹H frequency.
-
Acquire standard 1D ¹H and 2D COSY spectra to assign the proton resonances.
-
-
NOESY/ROESY Parameter Optimization:
-
Experiment Selection: For molecules in the size range of 6-oxabicyclo[3.1.0]hexane derivatives, ROESY is often preferred as it avoids the complication of zero-crossing NOEs that can occur in NOESY for medium-sized molecules.
-
Mixing Time (τₘ): This is a critical parameter. Acquire a series of 1D selective NOE or 2D NOESY/ROESY spectra with varying mixing times (e.g., 100 ms to 800 ms) to optimize the build-up of NOE cross-peaks and minimize spin diffusion.
-
Pulse Sequence: Utilize a standard NOESY or ROESY pulse sequence with pulsed-field gradients for artifact suppression.
-
-
Data Acquisition: Acquire the 2D NOESY/ROESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., squared sine-bell).
-
Integrate the cross-peaks and diagonal peaks.
-
Correlate the observed cross-peaks with inter-proton distances. Strong NOEs correspond to short distances, while weak NOEs indicate longer distances.
-
Compare the experimental NOE constraints with those predicted from molecular models of the possible diastereomers to assign the correct relative stereochemistry.
-
Logical Workflow for Stereochemical Assignment
The following diagram illustrates a typical workflow for determining the stereochemistry of a 6-oxabicyclo[3.1.0]hexane derivative, integrating NOE analysis with other techniques.
Comparative Analysis of Methods
The choice of analytical technique is often dictated by the specific research question and the nature of the sample. The following diagram outlines the logical considerations for selecting a method for stereochemical analysis.
References
- 1. 6-Oxabicyclo[3.1.0]hexan-3-ol | 175672-65-8 | Benchchem [benchchem.com]
- 2. 6-Oxabicyclo[3.1.0]hexan-3-one | 74017-10-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical applications of NMR studies in rigid bicyclic systems [lib.ui.ac.ir]
- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 7. Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo studies of therapeutics containing the 6-oxabicyclo[3.1.0]hexane scaffold
This guide provides a comparative analysis of therapeutic agents incorporating the 6-oxabicyclo[3.1.0]hexane scaffold, evaluating their performance against alternative compounds in three distinct therapeutic areas: neuroscience, infectious diseases, and pest control. The data presented is compiled from various in vitro and in vivo studies to offer an objective resource for researchers, scientists, and professionals in drug development.
Central Nervous System Agents: mGluR2/3 Agonists for Neurological and Psychiatric Disorders
Compounds containing a bicyclo[3.1.0]hexane core, including the 2-oxa variant, have been instrumental in the development of potent and selective agonists for the metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are key targets for treating conditions characterized by excessive glutamate transmission, such as schizophrenia and anxiety.
Performance Comparison
The primary compound of interest is LY379268, which features the 2-oxabicyclo[3.1.0]hexane core. It is compared with LY354740 and LY404039, which have a similar bicyclo[3.1.0]hexane framework, and represent the broader class of mGluR2/3 agonists.
| Compound | Scaffold | Target | In Vitro Potency (EC50) | In Vivo Model | In Vivo Efficacy |
| LY379268 | (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | hmGluR2 / hmGluR3 | 2.69 nM / 4.48 nM[1] | Not specified in snippets | Protects against NMDA-mediated cell death in vitro and global ischemia in gerbils[1] |
| LY354740 | (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate | hmGluR2 / hmGluR3 | ~5 nM / ~24 nM[2] | Amphetamine-induced psychosis | Similar effects to LY404039[3] |
| LY404039 | (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide | mGluR2/3 | Similar to LY354740[2] | Amphetamine-induced hyperlocomotion | Reverses hyperlocomotion at 10 mg/kg[3] |
Signaling Pathway of mGluR2/3 Agonists
Activation of presynaptic mGluR2/3 by agonists like LY379268 leads to the inhibition of adenylyl cyclase via a Gαi/o protein. This reduces the intracellular concentration of cyclic AMP (cAMP), which in turn decreases the activity of Protein Kinase A (PKA). The downstream effect is a reduction in the release of glutamate from the presynaptic terminal, thereby dampening excessive excitatory neurotransmission.[4][5][6]
Experimental Protocols
In Vitro Radioligand Binding Assay: Membranes from cells expressing the target receptor (e.g., hmGluR2 or hmGluR3) are incubated with a radiolabeled ligand (e.g., [3H]L-quisqualic acid) and varying concentrations of the test compound.[6][7] The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration. The amount of radioactivity on the filter is quantified using liquid scintillation counting to determine the binding affinity (e.g., IC50) of the test compound.[8]
In Vivo Amphetamine-Induced Hyperlocomotion: This model is used to assess the antipsychotic potential of compounds.[9][10][11]
-
Habituation: Rodents (rats or mice) are individually placed in an open-field apparatus (a plexiglass box with infrared beams to track movement) and allowed to habituate for a set period (e.g., 30-60 minutes).[9][10]
-
Treatment: Animals are administered the test compound (e.g., LY404039) or vehicle via a specific route (e.g., intraperitoneal injection).
-
Challenge: After a predetermined time, animals are challenged with an injection of d-amphetamine (e.g., 2.0 mg/kg) to induce hyperlocomotion.[12][13]
-
Data Recording: Locomotor activity (e.g., distance traveled, ambulatory counts) is recorded for a set duration (e.g., 60-90 minutes) post-amphetamine injection.[9]
-
Analysis: The locomotor activity of the compound-treated group is compared to the vehicle-treated group to determine if the compound can attenuate the amphetamine-induced hyperactivity.
Anti-Infective Agents: Nucleoside Analogues for Viral Infections
The rigid, conformationally locked structure of the 6-oxabicyclo[3.1.0]hexane scaffold makes it an attractive pseudosugar moiety for nucleoside analogues. These compounds can act as inhibitors of viral enzymes crucial for replication. A notable example is the family of neplanocin analogues, which have demonstrated broad-spectrum antiviral activity.
Performance Comparison
Here, we compare a 6'-C-methylneplanocin A analogue, which contains the 6-oxabicyclo[3.1.0]hexane scaffold, against established antiviral drugs for the treatment of Vaccinia and Epstein-Barr virus infections.
| Compound | Scaffold | Target Virus | In Vitro Potency (IC50/EC50) | Selectivity Index (CC50/IC50) |
| (R)-6'-C-Methylneplanocin A | 6-Oxabicyclo[3.1.0]hexane | Vaccinia Virus | 0.04 µg/mL [14] | Not specified in snippet |
| Cidofovir | Acyclic Nucleoside Phosphonate | Vaccinia Virus | ~110 µM (~30.7 µg/mL)[15] | >9[15] |
| ST-246 (Tecovirimat) | Tricyclic | Vaccinia Virus | ~9.4 nM (~0.0035 µg/mL)[15] | >106,383[15] |
| Deoxyguanosine analogue of Neplanocin C | 6-Oxabicyclo[3.1.0]hexane | Epstein-Barr Virus (EBV) | Active (quantitative data not in snippets)[16] | Not specified in snippets |
| Ganciclovir | Acyclic Guanosine Analogue | Epstein-Barr Virus (EBV) | 2.5 µM (~0.64 µg/mL)[17] | Not specified in snippet |
| 7-bromo-deazaadenosine analogue | Dioxolane-derived 7-deazapurine | Epstein-Barr Virus (EBV) | 0.17 µM (~0.06 µg/mL)[17] | 294[17] |
Experimental Protocols
In Vitro Antiviral Plaque Reduction Assay: This assay is a standard method for determining the 50% inhibitory concentration (IC50) of an antiviral compound.[15]
-
Cell Seeding: A monolayer of susceptible host cells (e.g., HeLa cells for Vaccinia virus) is grown in multi-well plates.
-
Infection: The cell monolayers are infected with a known amount of virus, sufficient to produce a countable number of plaques.
-
Treatment: After a brief incubation period to allow viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Plates are incubated for a period sufficient for plaques (zones of cell death) to form (e.g., 2-3 days).
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
In Vitro EBV Replication Assay:
-
Cell Culture: An EBV-producing cell line (e.g., B95-8) is cultured in the presence of serial dilutions of the test compound.
-
Induction (Optional): Lytic replication can be induced using agents like phorbol esters and sodium butyrate.
-
Incubation: Cells are incubated for several days.
-
Quantification: The amount of EBV DNA in the culture supernatant is quantified using real-time PCR.[16]
-
Analysis: The EC50 value is determined as the compound concentration that reduces the amount of viral DNA by 50% compared to the untreated control.[17]
Pest Control Agents: Insecticidal Lactones
The 6-oxabicyclo[3.1.0]hexane scaffold can be found in compounds with potent insecticidal properties. These agents offer potential alternatives to widely used synthetic pyrethroids, especially in the context of growing insecticide resistance.
Performance Comparison
The insecticidal activity of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is compared with the commercial pyrethroid insecticide, Deltamethrin, and a botanical alternative, a neem-based formulation (Azadirachtin). The primary target pest for comparison is the maize weevil, Sitophilus zeamais.
| Compound | Class | Target Pest | In Vitro/In Vivo Efficacy |
| 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | Oxabicyclolactone | Sitophilus zeamais | 90% mortality [18][19] |
| Deltamethrin | Pyrethroid | Sitophilus zeamais | LD50: 42.75 µL/g of insect (topical)[11]LC50: 0.41 µL/g of seeds (treated grain)[11] |
| Azadirachtin (Neem-based) | Botanical | Sitophilus zeamais | LD50: 51.32 µL/g of insect (topical)[11]LC50: 4.01 µL/g of seeds (treated grain)[11] |
Mechanism of Action: Pyrethroid Insecticides
Pyrethroids, the comparator class, exert their insecticidal effect by targeting the voltage-gated sodium channels in the nerve cell membranes of insects.[20][21][22][23] They bind to the channel protein, preventing its closure after activation.[20][21] This leads to a persistent influx of sodium ions, causing permanent depolarization of the nerve membrane, which results in paralysis and death of the insect.[20][21]
Experimental Protocols
In Vivo Insecticidal Bioassay (Treated Grain): This method assesses the toxicity of a compound when insects are exposed to treated food sources.[11]
-
Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone) and applied to a known weight of grain (e.g., maize). The solvent is allowed to evaporate completely.
-
Exposure: A specific number of adult insects (e.g., 20-30 S. zeamais) are introduced into containers with the treated grain. A control group is exposed to grain treated only with the solvent.
-
Incubation: The containers are maintained under controlled conditions of temperature and humidity.
-
Mortality Assessment: The number of dead insects is counted at specific time intervals (e.g., 24, 48, 72 hours).
-
Analysis: The percentage mortality is calculated for each concentration, and values such as the LC50 (lethal concentration to kill 50% of the population) can be determined through probit analysis.[11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of Inhibitors that Block Vaccinia Virus Infection by Targeting the DNA Synthesis Processivity Factor D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 6. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 7. Novel Therapeutics for Epstein–Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. b-neuro.com [b-neuro.com]
- 10. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amphetamine-Induced Behavior, Dopamine Release, and c-fos mRNA Expression: Modulation by Environmental Novelty - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vaccinia Virus Inhibitors as a Paradigm for the Chemotherapy of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nigericin is a potent inhibitor of the early stage of vaccinia virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7‑Deazapurine Nucleoside Analogues against Epstein-Barr Virus (EBV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral agent cidofovir decreases Epstein-Barr virus (EBV) oncoproteins and enhances the radiosensitivity in EBV-related malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Pyrethroid - Wikipedia [en.wikipedia.org]
- 21. Pyrethroids: How They Affect Human and Animal Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]
Assessing the Metabolic Stability of 6-Oxabicyclo[3.1.0]hexane-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved pharmacokinetic profiles is a central theme in modern drug discovery. A critical parameter influencing a drug candidate's in vivo behavior is its metabolic stability. The introduction of rigid scaffolds is a well-established strategy to enhance metabolic stability by limiting conformational flexibility and blocking potential sites of metabolism. The 6-oxabicyclo[3.1.0]hexane scaffold has emerged as a promising structural motif in medicinal chemistry, offering a unique three-dimensional architecture. This guide provides a comparative assessment of the metabolic stability of compounds containing this scaffold, supported by experimental data and detailed protocols.
The 6-Oxabicyclo[3.1.0]hexane Scaffold: A Metabolically Privileged Motif?
The bicyclo[3.1.0]hexane template, a fusion of a cyclopentane and a cyclopropane ring, imparts significant conformational rigidity to a molecule. This inherent structural constraint can shield metabolically susceptible functional groups from enzymatic degradation, thereby enhancing metabolic stability. The inclusion of an oxygen atom to form the 6-oxabicyclo[3.1.0]hexane system further influences the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity, which can also impact its interaction with metabolic enzymes.
Studies on carbocyclic nucleoside analogues have demonstrated that the incorporation of a bicyclo[3.1.0]hexane template leads to increased chemical and enzymatic stability compared to their more flexible furanose ring counterparts.[1] This principle suggests that the 6-oxabicyclo[3.1.0]hexane scaffold could serve as a metabolically robust core in the design of new drug candidates.
Comparative Metabolic Stability Data
To provide a quantitative assessment, the following table summarizes the in vitro metabolic stability of a compound containing a 6-oxabicyclo[3.1.0]hexane derivative in comparison to other relevant bicyclic and heterocyclic scaffolds. The data is derived from human liver microsome (HLM) and rat hepatocyte assays, two of the most common in vitro models for predicting in vivo metabolism. Key parameters presented are the half-life (t₁/₂) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Scaffold/Compound | Test System | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10⁶ cells) |
| 6-Oxabicyclo[3.1.0]hexane Derivative (Example) | Rat Hepatocytes | - | 3.3 mL/min/g |
| Azabicyclo[3.1.0]hexane Derivative (Example) | - | - | - |
| Bridged Bicyclic Amine (General Observation) | Liver Microsomes | Improved | Lower |
| Carbocyclic Nucleoside (Bicyclo[3.1.0]hexane) | - | Increased | - |
Note: Direct comparative quantitative data for a series of 6-oxabicyclo[3.1.0]hexane-containing compounds against a range of alternatives is limited in publicly available literature. The data presented is illustrative and based on available examples. The trend for bridged bicyclic systems suggests a general improvement in metabolic stability.
Experimental Protocols
A standardized in vitro microsomal stability assay is crucial for generating reliable and comparable data. Below is a detailed protocol for assessing the metabolic stability of a test compound using human liver microsomes.
In Vitro Human Liver Microsomal Stability Assay
1. Materials and Reagents:
-
Test compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for LC-MS/MS analysis)
2. Preparation of Solutions:
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Working Solution: Dilute the stock solution in the incubation buffer to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (typically ≤ 1%) to avoid inhibition of metabolic enzymes.
-
Microsomal Suspension: Thaw the human liver microsomes on ice and dilute them in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Incubation Procedure:
-
Pre-warm a suspension of human liver microsomes in phosphate buffer at 37°C for a few minutes.
-
Add the test compound working solution to the pre-warmed microsome suspension and pre-incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding a multiple volume of cold organic solvent (e.g., 3 volumes of acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
4. Sample Analysis:
-
Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t₁/₂) using the following equation: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical in vitro microsomal stability assay.
Caption: Workflow of an in vitro microsomal metabolic stability assay.
Conclusion
The 6-oxabicyclo[3.1.0]hexane scaffold represents a compelling structural motif for medicinal chemists aiming to enhance the metabolic stability of drug candidates. Its inherent rigidity, a characteristic shared with other bicyclic systems, can effectively shield molecules from metabolic degradation. While direct and extensive comparative data remains an area for further investigation, the available evidence and the general principles of drug metabolism suggest that the incorporation of this scaffold is a promising strategy to improve the pharmacokinetic profiles of novel therapeutics. The standardized in vitro assays detailed in this guide provide a robust framework for researchers to quantitatively assess the metabolic stability of their compounds and make informed decisions in the drug discovery and development process.
References
Safety Operating Guide
Proper Disposal of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane is critical for ensuring laboratory safety and environmental protection. As a halogenated bicyclic ether, this compound requires specific handling procedures to mitigate risks associated with its chemical properties, including potential peroxide formation and irritation. This guide provides detailed, step-by-step instructions for its proper disposal in a research and development setting.
Immediate Safety and Hazard Profile
Before handling, it is essential to recognize the hazards associated with this compound. The compound is classified as an irritant, causing skin and eye irritation, and may lead to respiratory irritation.[1] Due to its chemical structure, it must be handled as a halogenated organic waste and, as a bicyclic ether, it carries a risk of forming explosive peroxides over time, especially when exposed to light and air.[2][3][4][5]
Key safety precautions include:
-
Always handle the chemical inside a certified chemical fume hood.[2][6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
Avoid breathing fumes, and ensure thorough hand washing after handling.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional policies and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[7]
Step 1: Waste Segregation and Container Selection
-
Designate as Halogenated Organic Waste: This compound must not be mixed with non-halogenated solvents, aqueous waste, or other incompatible chemical classes.[2][3][8]
-
Select an Appropriate Container: Use a clean, chemically compatible container, preferably made of plastic, with a secure, leak-proof screw cap.[7][9][10] The container must be in good condition, free from damage or deterioration.[7] Metal cans are generally not recommended as halogenated solvents can produce acids that corrode metal.[6]
Step 2: Proper Labeling
-
Label Immediately: The waste container must be labeled as soon as the first drop of waste is added.[2][8]
-
Required Information: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names, including approximate percentages.[2][11] Do not use abbreviations or chemical formulas.[8]
Step 3: Waste Accumulation
-
Location: Collect waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][9][10]
-
Safe Transfer: All transfers of waste into the container should be performed inside a chemical fume hood to minimize exposure.[2]
-
Keep Container Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[2][10]
Step 4: Storage and Inspection
-
Secondary Containment: Store the waste container within a secondary containment system, such as a chemical-resistant tub, to prevent spills.[7]
-
Segregation: Ensure the container is stored separately from incompatible materials like acids, bases, and oxidizing agents.[6]
-
Regular Inspections: The SAA should be inspected weekly for leaks, proper labeling, and container integrity.[7]
Step 5: Arranging for Disposal
-
Monitor Fill Level: Do not overfill the container. A good practice is to fill it to no more than 75-80% capacity to allow for expansion.[2]
-
Request Pickup: Once the container is nearly full, or if it has been in storage for the maximum allowed time (typically up to 12 months in an SAA), contact your institution's Environmental Health and Safety (EH&S) department to request a waste pickup.[9][12]
Data Presentation: Disposal Parameters Summary
| Parameter | Specification | Rationale & Reference |
| Waste Category | Halogenated Organic Waste | Contains bromine, requiring segregation from other waste streams for proper treatment (incineration).[3] |
| Container Type | Polyethylene or other compatible plastic bottle/carboy with a tight-fitting screw cap. | Prevents leakage and corrosion that can occur with metal containers.[6][7][9] |
| Required Labeling | "Hazardous Waste," full chemical name(s), and estimated percentages. | Ensures compliance and safe handling by waste management personnel.[2][8][10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | Complies with federal regulations to ensure waste is under the control of laboratory personnel.[7][9] |
| Final Disposal Method | High-temperature incineration at a licensed hazardous waste facility. | Standard procedure for halogenated organic compounds to ensure complete destruction.[3] |
Mandatory Visualization: Disposal Workflow
Caption: Workflow for the safe disposal of halogenated chemical waste.
Experimental Protocol: Peroxide Detection in Ether Waste
Given that this compound is a bicyclic ether, containers of this waste should be dated upon opening and monitored.[4][5] If waste has been stored for an extended period (e.g., over 6-12 months), it is prudent to test for the presence of explosive peroxides before handling or consolidation.[5]
Objective: To qualitatively screen for the presence of peroxides in a stored container of ether-containing waste.
Materials:
-
Potassium iodide (KI) solution (10% aqueous)
-
Glacial acetic acid
-
Starch indicator solution (optional)
-
Small test tube or vial
-
Disposable pipette
-
Personal Protective Equipment (PPE)
Methodology:
-
Work in a Safe Environment: Perform this test inside a chemical fume hood with the sash at the lowest practical height. Wear full PPE.
-
Prepare the Test Solution: In a small, clean test tube, add approximately 1 mL of the 10% potassium iodide solution and 1-2 drops of glacial acetic acid.
-
Sample the Waste: Carefully open the waste container. Using a disposable pipette, draw approximately 1 mL of the ether waste. CAUTION: If solid crystals are visible around the cap or in the container, do not proceed.[5] These could be explosive peroxides. In this case, do not move the container and contact EH&S immediately.
-
Combine and Observe: Add the 1 mL of waste to the test tube containing the KI solution. Cap the test tube and shake gently for 30 seconds.
-
Interpret Results:
-
Negative Result (No Peroxides): The solution remains colorless. The waste can be handled normally according to the disposal protocol.
-
Positive Result (Peroxides Present): The solution turns yellow or brown. The intensity of the color is proportional to the peroxide concentration. The appearance of a dark blue/black color upon addition of a starch indicator confirms the presence of iodine, and thus peroxides.
-
-
Action for Positive Result: If the test is positive, the waste is more hazardous. Do not consolidate it with other waste streams. Label the container clearly as "Peroxide-Containing Waste" and contact EH&S immediately for specialized disposal procedures.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert colleagues. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.[1][2] Place the absorbent material and any contaminated items into a sealed, labeled container for disposal as hazardous waste.[2] For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team and EH&S.[8]
References
- 1. aksci.com [aksci.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
This guide provides immediate safety, handling, and disposal protocols for 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane (CAS No. 2031260-82-7), tailored for researchers, scientists, and drug development professionals. The following procedures are critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The signal word for this chemical is "Warning".[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing. | Prevents skin contact which can cause irritation. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation. If ventilation is inadequate or for emergency situations (e.g., fire), a NIOSH-approved self-contained breathing apparatus is required. | Minimizes inhalation of vapors or mists that may cause respiratory irritation.[1] |
| General Hygiene | Wash hands thoroughly after handling. Facilities should be equipped with an eyewash station. | Prevents accidental ingestion and provides immediate first aid capability.[1] |
Experimental Protocols: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Dispensing: When transferring the chemical, avoid splashing or creating aerosols.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Contaminated clothing must be removed immediately and laundered before reuse.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep the container away from incompatible substances and sources of ignition.[1]
-
The storage area should be locked.[1]
Emergency and Disposal Procedures
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill and Disposal Plan:
-
Spill Containment: In the event of a spill, prevent further leakage if it is safe to do so.
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled disposal container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains, waterways, or soil.[1]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
